N,N-Didesmethyl Ulipristal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRTMOCVGHUEO-RXDLHWJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579305 | |
| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244206-52-8 | |
| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Inert Metabolite: A Deep Dive into the Function and Significance of N,N-Didesmethyl Ulipristal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Metabolic Journey of a Selective Progesterone Receptor Modulator
Ulipristal Acetate (UPA) is a selective progesterone receptor modulator (SPRM) with significant applications in reproductive health, primarily as an emergency contraceptive and for the management of uterine fibroids.[1][2] Its therapeutic efficacy is dictated not only by its intrinsic pharmacological activity but also by its metabolic fate within the body. Upon oral administration, UPA undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] This process initiates a cascade of structural modifications, leading to the formation of various metabolites.
This guide focuses on a key, yet often overlooked, player in this metabolic pathway: N,N-Didesmethyl Ulipristal , also known by its developmental code PGL4004 . While its precursor, the mono-demethylated metabolite (N-Desmethyl Ulipristal or PGL4002), retains significant pharmacological activity, this compound is broadly characterized as a clinically inactive metabolite.[4] This guide will dissect the function of this compound, not in the context of direct pharmacological action, but by defining its role in the metabolic cascade of UPA, its pharmacokinetic profile, the structural basis for its inactivity, and its crucial function as an analytical reference standard in pharmaceutical quality control.
The Metabolic Pathway: From Active Precursor to Inactive Product
The primary metabolic transformation of Ulipristal Acetate is a sequential N-demethylation process occurring on the dimethylamino-phenyl group at the 11β position of the steroid core. This pathway is predominantly catalyzed by the CYP3A4 isoenzyme in the liver.[5]
-
Step 1: Formation of the Active Metabolite. Ulipristal Acetate is first metabolized to its N-mono-demethylated derivative, PGL4002. This metabolite is pharmacologically active, exhibiting a similar, albeit slightly reduced, affinity for the progesterone receptor compared to the parent compound.[4]
-
Step 2: Formation of this compound (PGL4004). The active metabolite, PGL4002, serves as the substrate for a second demethylation step, also mediated by CYP3A4, which removes the remaining methyl group to yield this compound (PGL4004).[5]
Caption: Metabolic pathway of Ulipristal Acetate to this compound.
Pharmacological Profile: A Case of Induced Inactivity
The defining characteristic of this compound is its general classification as a pharmacologically inactive metabolite. This stands in contrast to its parent and mono-demethylated precursor, both of which are potent progesterone receptor modulators.
Receptor Binding and Functional Activity
While many sources describe this compound as "inactive," one study presents a more nuanced view, reporting that both the mono-N-demethylated (PGL4002) and di-N-demethylated (PGL4004) metabolites function as progesterone antagonists in vitro, with 76% and 59% cross-reactivity, respectively.[4] This suggests that while its activity is significantly diminished compared to Ulipristal Acetate and PGL4002, it may not be entirely inert in all experimental systems. However, from a clinical perspective, its contribution to the overall pharmacological effect of Ulipristal Acetate is considered negligible due to its reduced potency and lower circulating concentrations compared to the parent drug and the active PGL4002 metabolite.[4]
| Compound | Common Name | Receptor Target | Relative Activity Profile |
| Ulipristal Acetate | Parent Drug | Progesterone Receptor | High affinity antagonist/partial agonist |
| PGL4002 | N-Desmethyl Ulipristal | Progesterone Receptor | Active, slightly reduced affinity vs. UPA |
| PGL4004 | This compound | Progesterone Receptor | Clinically inactive/significantly reduced activity |
Structural Basis for Inactivity: The Role of the 11β-Phenyl Moiety
The pharmacological activity of SPRMs like Ulipristal Acetate is critically dependent on the specific interactions between the ligand and the progesterone receptor's ligand-binding domain. The 11β-substituted phenyl ring is a key structural feature for high-affinity binding and antagonist activity.
Crystallography studies of the progesterone receptor have revealed that its 3-keto group forms crucial hydrogen bonds with residues Gln725 and Arg766 within the binding pocket.[6] The bulky 11β-substituent is thought to induce a conformational change in the receptor that prevents the recruitment of coactivators, leading to an antagonist effect. The N,N-dimethylamino group on this phenyl ring plays a vital role in optimizing these interactions. The sequential removal of the electron-donating methyl groups to form the primary amine in this compound likely alters the electronic properties and steric bulk of this critical pharmacophore. This alteration is believed to disrupt the optimal orientation within the ligand-binding pocket, weakening the key interactions necessary for high-affinity binding and receptor modulation, thus leading to a significant loss of pharmacological activity.
Caption: Hypothesized interaction of UPA vs. PGL4004 with the PR binding pocket.
Pharmacokinetics and Disposition
Following the administration of Ulipristal Acetate, this compound is detected in the plasma, although typically at lower concentrations than the parent drug and the active metabolite, PGL4002. Radiochromatographic analysis of plasma after a single oral dose of UPA showed that PGL4004, along with another metabolite, accounted for approximately 8% of the circulating radioactivity at peak levels.[5] The primary route of elimination for Ulipristal Acetate and its metabolites is through the feces, with less than 10% excreted in the urine.[4]
The Analytical Function: A Critical Reference Standard
Beyond its role as a metabolic endpoint, this compound serves a critical function in the pharmaceutical industry as a reference standard.[1] The synthesis and characterization of potential impurities and metabolites are essential for the quality control of active pharmaceutical ingredients (APIs) and finished drug products.[7]
As a known metabolite and potential impurity, high-purity this compound is used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the identity, purity, and quality of Ulipristal Acetate.[1][8]
Exemplar Experimental Protocol: HPLC Purity Analysis
The following protocol outlines a representative HPLC method for the determination of Ulipristal Acetate and the separation of its related substances, including this compound.
Objective: To determine the purity of an Ulipristal Acetate sample and quantify any related substances, including the N,N-Didesmethyl metabolite, using a validated Reverse-Phase HPLC method.
Materials:
-
Ulipristal Acetate test sample
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Triethylamine (analytical grade)
-
Purified water
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 10 mM potassium dihydrogen phosphate buffer.
-
Add 0.05% triethylamine to the buffer.
-
Adjust the pH to the desired level (e.g., 6.0) with phosphoric acid.
-
The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., a 40:60 v/v ratio).[5]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
-
Test Solution Preparation:
-
Accurately weigh the Ulipristal Acetate test sample and dissolve it in the mobile phase to obtain a specified concentration (e.g., 50 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm[5]
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor for this compound.
-
Inject the test solution.
-
Identify the peaks in the chromatogram of the test solution by comparing the retention times with the standard.
-
Calculate the amount of this compound and other impurities in the test sample based on the peak areas.
-
Caption: Workflow for HPLC impurity profiling of Ulipristal Acetate.
Conclusion
The "function" of this compound is multifaceted. While it is considered a clinically inactive endpoint of the metabolic degradation of Ulipristal Acetate, its existence is integral to understanding the complete pharmacokinetic profile and disposition of the parent drug. The structural modifications that render it inactive provide valuable insights into the structure-activity relationship of selective progesterone receptor modulators. Furthermore, in the realm of pharmaceutical sciences, this compound serves the indispensable function of an analytical reference standard, playing a crucial role in ensuring the quality, safety, and efficacy of Ulipristal Acetate-containing medicines. For researchers and drug development professionals, a thorough understanding of such metabolites is paramount for comprehensive drug characterization, from metabolic profiling to final product quality control.
References
-
Xu, P., Luan, H., Yu, B., Tu, Y., Sun, Y., Chen, W., Xu, X., Ge, R., Wang, J., Li, Z., & Bian, J. (2019). Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. Organic Chemistry Frontiers, 6(6), 868-872. [Link]
-
Ge, R., Luan, H., Xu, P., Yu, B., Sun, Y., Chen, W., Xu, X., & Bian, J. (2015). First synthesis and characterization for the stereoisomers of Ulipristal acetate. Steroids, 95, 7-16. [Link]
-
Kim, J. J., Kurita, T., & Bulun, S. E. (2020). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. Endocrine Reviews, 41(5), 733–767. [Link]
-
Cleanchem Laboratories. (n.d.). N,N-Didesmethyl Impurity Ulipristal Acetate. Retrieved from [Link]
-
Gainer, E., & Ulmann, A. (2010). Ulipristal acetate, a progesterone receptor modulator for emergency contraception. Journal of Obstetrics and Gynaecology Canada, 32(4), 333-341. [Link]
-
Winneker, R. C., Fensome, A., Wrobel, J. E., Zhang, Z., & Zhang, P. (2005). Nonsteroidal progesterone receptor modulators: structure activity relationships. Seminars in reproductive medicine, 23(1), 46–57. [Link]
-
Pohl, O., Kendrick, J., & Gotteland, J. P. (2013). Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. Journal of Bioequivalence & Bioavailability, 5(4), 177-184. [Link]
-
Li, Y., & Zhang, J. (2015). Determination of ulipristal acetate and its related substances by HPLC. Chinese Journal of Pharmaceutical Analysis, 35(1), 136-140. [Link]
-
Allmpus. (n.d.). Ulipristal Acetate N-Desmethyl Impurity. Retrieved from [Link]
-
Biswal, J. (2022). Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC. Journal of Pharmaceutical and Pharmacological Sciences, 5(2), 5537-5547. [Link]
- Google Patents. (2016).
-
Patel, K., Patel, J., & Patel, M. (2016). Development and validation of UV spectrometric method for quantitative determination of ulipristal acetate. Journal of Applied Pharmaceutical Science, 6(1), 126-129. [Link]
-
SynThink. (n.d.). Ulipristal EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Norris, J. D., et al. (2009). X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids. Journal of Biological Chemistry, 284(48), 33434–33444. [Link]
-
Allmpus. (n.d.). Ulipristal Acetate N,N-Didesmethyl Impurity. Retrieved from [Link]
- Google Patents. (2014).
-
Donnez, J., & Dolmans, M. M. (2018). Pharmacokinetic drug evaluation of ulipristal acetate for the treatment of uterine fibroids. Expert opinion on drug metabolism & toxicology, 14(1), 107–116. [Link]
-
Taylor & Francis Online. (n.d.). Ulipristal acetate – Knowledge and References. Retrieved from [Link]
-
Levy, D. P., Jager, M., Kapp, N., & Abitbol, J. L. (2011). Ulipristal acetate (ella): a selective progesterone receptor modulator for emergency contraception. The Annals of pharmacotherapy, 45(4), 484–493. [Link]
-
ResearchGate. (n.d.). Chemical structures of ulipristal acetate and its metabolites. Retrieved from [Link]
-
Ohara, M., et al. (2021). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. Endocrinology, 162(4), bqab023. [Link]
-
Wikipedia. (n.d.). Selective progesterone receptor modulator. Retrieved from [Link]
-
Afonso, A. C., et al. (2022). Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Archives of toxicology, 96(8), 2195–2208. [Link]
-
Pharmacology Lectures. (2024). PHARMACOLOGY OF Ulipristal Acetate ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. [Link]
-
Whitaker, L. H. R., et al. (2017). Selective progesterone receptor modulator (SPRM) ulipristal acetate (UPA) and its effects on the human endometrium. Human reproduction (Oxford, England), 32(3), 531–543. [Link]
-
Kim, J. J., Kurita, T., & Bulun, S. E. (2020). Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility. Endocrine reviews, 41(5), 733–767. [Link]
-
Lira-Albarrán, S., et al. (2024). In Vitro Human Endometrial Cells and In Vivo Rat Model Studies Suggest That Ulipristal Acetate Impacts Endometrial Compatibility for Embryo Implantation. Archives of medical research, 55(8), 103026. [Link]
-
Lainé, M., et al. (2015). A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists. Molecular endocrinology (Baltimore, Md.), 29(7), 1014–1026. [Link]
-
Duras, M., et al. (2018). Steroid Receptor Coregulators Can Modulate the Action of Progesterone Receptor during the Estrous Cycle in Cow Endometrium. International journal of molecular sciences, 19(11), 3351. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 7. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
An In-Depth Technical Guide to N,N-Didesmethyl Ulipristal: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Didesmethyl Ulipristal is a key metabolite of Ulipristal Acetate, a selective progesterone receptor modulator (SPRM) widely used for emergency contraception and the treatment of uterine fibroids. As the di-demethylated derivative, this compound represents a terminal step in the metabolic cascade of the parent drug. Understanding its fundamental properties, synthesis, and analytical quantification is crucial for comprehensive pharmacokinetic and metabolic profiling in drug development. This guide provides a detailed overview of this compound, consolidating essential technical information for researchers and scientists in the pharmaceutical field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug metabolite is fundamental for the development of analytical methods and for understanding its biological fate.
| Property | Value | Source(s) |
| CAS Number | 244206-52-8 | [1][2][3][4][5] |
| Molecular Formula | C₂₆H₃₁NO₃ | [1][2][3] |
| Molecular Weight | 405.54 g/mol | [1][3] |
| IUPAC Name | (8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | [4] |
| Predicted pKa | 12.93 ± 0.60 | [6] |
| Solubility | Soluble in DMSO and Methanol. | [7][8][9] |
| Appearance | White to off-white solid | [8] |
| Storage | 2-8°C | [8][9] |
Note: Physicochemical properties such as pKa are often predicted by software and may vary slightly from experimentally determined values. Solubility is generally provided in a qualitative manner by commercial suppliers.
Metabolism and Pharmacological Activity
This compound is a product of the hepatic metabolism of Ulipristal Acetate. This biotransformation is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal isoenzyme responsible for the sequential N-demethylation of the parent compound.
The metabolic cascade proceeds as follows:
-
Ulipristal Acetate is first metabolized to its mono-demethylated active metabolite, N-Desmethyl Ulipristal .
-
N-Desmethyl Ulipristal is further metabolized by CYP3A4 to the di-demethylated This compound .
Unlike the mono-demethylated metabolite, which retains pharmacological activity, this compound is considered to be pharmacologically inactive .
Caption: Metabolic pathway of Ulipristal Acetate.
Synthesis of this compound
As a critical reference standard for metabolic studies and impurity profiling, the synthesis of this compound is of significant interest. While detailed, step-by-step proprietary synthesis methods are not always publicly available, the general synthetic strategy involves the preparation of key steroidal intermediates followed by the introduction of the modified aminophenyl side chain. The synthesis of various Ulipristal Acetate impurities, including N,N-didesmethylated forms, has been reported in the literature, often as part of broader studies on impurity profiling.[8][10]
A plausible synthetic approach, based on the known synthesis of Ulipristal Acetate and its analogues, would involve the following key transformations:
-
Preparation of the Steroidal Core: Synthesis of the 19-norpregna-4,9-diene-3,20-dione steroidal backbone from a suitable precursor.
-
Epoxidation and Grignard Reaction: Introduction of an epoxide at the 5α,10α position, followed by a Grignard reaction with a protected 4-aminophenyl magnesium bromide derivative. This step is crucial for introducing the aminophenyl group at the 11β position.
-
Deprotection and Acetylation: Removal of any protecting groups on the amine and subsequent acetylation of the 17α-hydroxyl group. For the synthesis of this compound, the starting Grignard reagent would possess a primary amine, or a protecting group that can be removed to yield the primary amine.
Sources
- 1. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 244206-52-8 | SynZeal [synzeal.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. veeprho.com [veeprho.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. This compound Acetate - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. allmpus.com [allmpus.com]
- 9. allmpus.com [allmpus.com]
- 10. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Discovery, Synthesis, and Characterization of N,N-Didesmethyl Ulipristal: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Didesmethyl Ulipristal, a significant metabolite of the selective progesterone receptor modulator (SPRM), Ulipristal Acetate. We delve into its discovery as a metabolic byproduct, its chemical synthesis, and its analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed insights into the metabolic fate and pharmacological relevance of this compound.
Introduction to Ulipristal Acetate and its Metabolism
Ulipristal Acetate (UPA) is a synthetic steroid and a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Its mechanism of action involves binding to the progesterone receptor (PR), where it exerts partial agonist and antagonist effects, thereby modulating the physiological processes regulated by progesterone.[1]
Following oral administration, Ulipristal Acetate undergoes extensive metabolism, primarily in the liver. The major metabolic pathway is oxidative N-demethylation, mediated predominantly by the cytochrome P450 enzyme CYP3A4.[2] This process leads to the formation of two primary metabolites: the pharmacologically active mono-N-demethylated metabolite, and the subsequent di-N-demethylated metabolite, this compound.[2] While the mono-demethylated metabolite retains significant pharmacological activity, the di-demethylated metabolite is considered to be inactive or only weakly active.[3]
This guide focuses specifically on the discovery, synthesis, and characterization of this compound.
Discovery and Metabolic Pathway
The identification of this compound, also referred to in some literature as PGL4004, was a direct result of comprehensive pharmacokinetic and metabolism studies of Ulipristal Acetate.[4] Early investigations into the metabolic fate of UPA revealed that the parent compound is transformed into more polar derivatives to facilitate its excretion from the body.
The primary metabolic cascade leading to the formation of this compound is a two-step oxidative N-demethylation process occurring at the dimethylamino group on the phenyl ring at the 11β position of the steroid core.[2]
Pharmacokinetic studies have shown that after oral administration of Ulipristal Acetate, this compound is a detectable circulating metabolite. At peak plasma radioactivity following a dose of radiolabeled UPA, N,N-didesmethylated UPA (PGL4004), along with another metabolite, accounted for approximately 8.3% of the total radioactivity in plasma.[4]
Chemical Synthesis of this compound
The synthesis of this compound is crucial for its use as a reference standard in analytical method development and for conducting in-depth pharmacological studies. A synthetic route has been described for the preparation of the demethylation impurity of UPA, which corresponds to this compound Acetate.[5] The synthesis involves a multi-step process starting from a suitable steroid precursor.
Synthetic Pathway Overview
Experimental Protocol for Synthesis
The following is a representative, step-by-step methodology for the synthesis of this compound Acetate, based on reported procedures for analogous impurities.[5]
Step 1: Grignard Reaction
-
To a solution of a suitable steroid precursor in dry THF, add magnesium turnings and a crystal of iodine.
-
Slowly add a solution of bromobenzene in dry THF.
-
After the Grignard reagent formation is complete, add a catalytic amount of cuprous chloride.
-
Add the steroid starting material and stir at room temperature for 8 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 11β-phenyl intermediate.
Step 2: Nitration
-
Dissolve the 11β-phenyl intermediate in a mixture of sulfuric acid and nitric acid at 5°C.
-
Stir the reaction mixture for 2 hours.
-
Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography to obtain the 11β-(4-nitrophenyl) derivative.
Step 3: Acetylation
-
Dissolve the 11β-(4-nitrophenyl) derivative in dry dichloromethane and cool to -30°C.
-
Add acetic anhydride followed by a catalytic amount of perchloric acid.
-
Stir the reaction mixture at -20°C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the acetylated product by column chromatography.
Step 4: Reduction of the Nitro Group
-
To a solution of the acetylated 11β-(4-nitrophenyl) derivative in dichloromethane and acetic acid, add zinc powder.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture and wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate to yield this compound Acetate.
Physicochemical Properties and Characterization
| Property | Value | Reference |
| Chemical Name | (11β)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | [6] |
| CAS Number | 244206-52-8 | [6] |
| Molecular Formula | C₂₆H₃₁NO₃ | [6] |
| Molecular Weight | 405.54 g/mol | [6] |
Pharmacological Profile
This compound is generally considered to be a pharmacologically inactive or weakly active metabolite of Ulipristal Acetate.[3] This is in contrast to the mono-N-demethylated metabolite, which retains significant biological activity.
Analytical Methodology
The accurate quantification of this compound in biological matrices is essential for comprehensive pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.
Proposed LC-MS/MS Method for Quantification in Human Plasma
This section outlines a detailed, step-by-step protocol for the determination of this compound in human plasma, based on established methods for Ulipristal Acetate and its metabolites.[8][9]
6.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a deuterated analog of this compound).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
6.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
Time (min) %B 0.0 30 2.0 95 2.5 95 2.6 30 | 4.0 | 30 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
6.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: To be determined by direct infusion of a standard solution. The precursor ion would be [M+H]⁺. The product ion would be a characteristic fragment.
-
Internal Standard: To be determined based on the specific deuterated analog used.
-
6.1.4. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, recovery, and stability.[10]
Conclusion
This compound is a key metabolite in the disposition of Ulipristal Acetate. While considered pharmacologically weak, its characterization and quantification are vital for a complete understanding of the parent drug's metabolism, pharmacokinetics, and potential for drug-drug interactions. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the role of this metabolite in the overall pharmacological profile of Ulipristal Acetate.
References
- Xu, P., Luan, H., Yu, B., Tu, Y., Sun, Y., Chen, W., ... & Bian, J. (2019). Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. Organic Chemistry Frontiers, 6(7), 986-991.
- Pohl, O., Jondet, M., & Gual, C. (2014). The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids.
- CN105669810A - Impurity of ulipristal acetate and preparation and detecting method of ... - Google Patents. (n.d.).
- Australian Public Assessment Report for ulipristal acetate. (2015, September 4).
- Xu, P., Luan, H., Yu, B., Tu, Y., Sun, Y., Chen, W., ... & Bian, J. (2019).
- Pohl, O., Jondet, M., & Gual, C. (2014). The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids.
- Fagart, J., Belin, S., & Gasc, J. M. (2014). Molecular determinants of the recognition of ulipristal acetate by oxo-steroid receptors. The Journal of steroid biochemistry and molecular biology, 144 Pt B, 423–431.
- Li, Y., Zhang, Y., & Li, W. (2020). A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. International journal of clinical pharmacology and therapeutics, 58(11), 642–651.
- Zhang, Y., Li, Y., & Li, W. (2020). A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers.
-
ResearchGate. (n.d.). Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Retrieved January 12, 2026, from [Link]
- CN102516345A - Preparation method of ulipristal acetate and key intermediate thereof - Google Patents. (n.d.).
- Pohl, O., Jondet, M., Gual, C., & Chabbert-Buffet, N. (2013). Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day. Journal of clinical pharmacy and therapeutics, 38(5), 379–384.
- CN103601785A - Novel synthesis method of Ulipristal acetate - Google Patents. (n.d.).
-
ResearchGate. (n.d.). A simplified and reliable LC‐MS/MS method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese subjects. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). A new and efficient method for the synthesis of Ulipristal acetate. Retrieved January 12, 2026, from [Link]
- CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents. (n.d.).
-
Allmpus. (n.d.). Ulipristal Acetate N,N-Didesmethyl Impurity. Retrieved January 12, 2026, from [Link]
-
Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics by Science.gov. Retrieved January 12, 2026, from [Link]
- Lello, S., & Ristori, E. (2020). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. The Journal of clinical endocrinology and metabolism, 105(3), e595–e606.
-
ResearchGate. (n.d.). A simple and convenient synthetic route to Ulipristal acetate | Request PDF. Retrieved January 12, 2026, from [Link]
- Ponec, M., & Weerheim, A. (1990). Glucocorticoids: binding affinity and lipophilicity. Journal of pharmaceutical sciences, 79(6), 503–506.
-
gsrs. (n.d.). N-DESMETHYL ULIPRISTAL ACETATE. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC. Retrieved January 12, 2026, from [Link]
- Donnez, J., & Dolmans, M. M. (2017). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. Endocrinology and metabolism clinics of North America, 46(4), 825–842.
- Srivastava, S., Dhaneshwar, S., & Kawathekar, N. (2021). Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form. Journal of Applied Pharmaceutical Science, 11(11), 161-167.
- Martins, C., Trovão, A., & Palmeira, A. (2021). Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Drug metabolism reviews, 53(3), 375–383.
- Szałek, E., & Karbownik, A. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences, 21(3), 1-8.
- Cremers, S., Meng, M., & Westhoff, C. (2017). A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1059, 43–48.
- Esber, N., Le Saux, M., & Lo-Guidice, J. (2017). Ulipristal Acetate Inhibits Progesterone Receptor Isoform A-Mediated Human Breast Cancer Proliferation and BCl2-L1 Expression. PloS one, 12(1), e0169621.
- Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma terminal half-life. Journal of veterinary pharmacology and therapeutics, 27(6), 427–439.
- Estébanez-Perpiñá, E., Moore, J. M., & Mar, E. (2007). A surface on the androgen receptor that allosterically regulates coactivator binding.
-
ResearchGate. (n.d.). Green Chemistry Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a Fe III -TAML catalyst. Retrieved January 12, 2026, from [Link]
- Williams, C., & Westhoff, C. (2022). The progesterone-receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation.
- FDA. (2020, February 24). Office of Clinical Pharmacology Review (EV402).
-
ResearchGate. (n.d.). The progesterone-receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation | Request PDF. Retrieved January 12, 2026, from [Link]
- Teutsch, G., Goubet, F., & Battmann, T. (1994). Non-steroidal Antiandrogens: Synthesis and Biological Profile of High-Affinity Ligands for the Androgen Receptor. Journal of steroid biochemistry and molecular biology, 48(1), 111–119.
- Min, J., N'zongo, J. C., & Remmel, R. P. (2011). Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice. Cancer chemotherapy and pharmacology, 68(1), 221–228.
- Schaaf, M. J., & Cidlowski, J. A. (2002). Molecular Determinants of Glucocorticoid Receptor Mobility in Living Cells: the Importance of Ligand Affinity. Molecular and cellular biology, 22(16), 5955–5968.
- Thunell, S., & Stensiö, K. E. (1982). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Journal of steroid biochemistry, 16(5), 629–634.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. Retrieved January 12, 2026, from [Link]
- Lindegårdh, N., & Bergqvist, Y. (2005). Development and validation of a bioanalytical method using automated solid-phase extraction and LC-UV for the simultaneous determination of lumefantrine and its desbutyl metabolite in plasma. Journal of pharmaceutical and biomedical analysis, 37(5), 1081–1088.
Sources
- 1. Molecular determinants of the recognition of ulipristal acetate by oxo-steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. EP2774933A1 - Ulipristal acetate preparation method and intermediate thereof - Google Patents [patents.google.com]
- 8. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 9. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]
role of N,N-Didesmethyl Ulipristal as a metabolite
An In-depth Technical Guide to the Role of N,N-Didesmethyl Ulipristal as a Metabolite
Introduction and Regulatory Context
Ulipristal Acetate (UPA) is a selective progesterone receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1][2] As with any xenobiotic, its journey through the body involves metabolic transformation, a process critical to understanding its efficacy, safety, and disposition. The study of drug metabolites is not merely an academic exercise; it is a cornerstone of modern drug development mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[3] FDA guidance stipulates that metabolites identified in humans, particularly those that are unique to humans or are present at concentrations greater than 10% of the total drug-related exposure, must be considered for safety assessment.[4]
This guide focuses on this compound (also known in literature as PGL4004), a terminal metabolite of UPA.[5] While its precursor, the mono-demethylated metabolite, retains pharmacological activity, this compound is considered clinically inactive.[2][6] Understanding the formation, characteristics, and analytical methodologies for this specific metabolite is crucial for building a complete pharmacological and safety profile of Ulipristal Acetate. As Senior Application Scientists, our goal is to not only present the data but to illuminate the scientific reasoning behind the methodologies used to characterize such a metabolite.
The Metabolic Journey of Ulipristal Acetate
The biotransformation of Ulipristal Acetate is a classic example of hepatic phase I metabolism, specifically oxidative N-demethylation. This process occurs sequentially and is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, one of the most important enzymes in drug metabolism.[5][6]
The metabolic cascade begins with the removal of one methyl group from the dimethylamino moiety of the UPA molecule, yielding the active metabolite, N-Desmethyl Ulipristal (PGL4002).[7] This metabolite is pharmacologically active and contributes to the overall effect of the drug.[8] Subsequently, a second demethylation event occurs at the same nitrogen atom, resulting in the formation of the terminal and inactive metabolite, This compound (PGL4004).[7] This two-step process effectively serves as a pathway for deactivation and facilitates eventual elimination.
Caption: Metabolic pathway of Ulipristal Acetate via sequential N-demethylation.
Comparative Pharmacokinetics of Ulipristal Acetate and its Metabolites
Following oral administration, UPA is rapidly absorbed and extensively metabolized.[9] A human mass balance study using radiolabeled [14C] UPA provided critical insights into the relative abundance of the parent drug and its key metabolites in circulation. At peak plasma radioactivity (approximately 1 hour post-dose), the majority of the circulating drug-related material was composed of the parent drug (UPA), followed by the active N-Desmethyl metabolite (PGL4002), and then the inactive N,N-Didesmethyl metabolite (PGL4004).[5][9]
The exposure to the active metabolite PGL4002 is approximately one-third that of the parent compound, UPA, while the exposure to PGL4004 is lower still.[10] The long half-life of both UPA and its active metabolite PGL4002 is a significant characteristic of the drug's pharmacokinetic profile.[9]
Table 1: Comparative Pharmacokinetic & Plasma Profile of UPA and its Metabolites
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Ulipristal Acetate (UPA) | Cmax (10 mg dose, Day 10) | 63.7 ng/mL | [11] |
| AUCss (10 mg dose, Day 10) | 216.6 ng·h/mL | [11] | |
| Plasma Half-life (t½) | ~38 - 49 hours | [10] | |
| Relative Abundance at Tmax | ~58.0% | [5][9] | |
| N-Desmethyl Ulipristal (PGL4002) | Cmax (10 mg dose, Day 10) | Not explicitly stated | |
| AUCss (10 mg dose, Day 10) | 84.7 ng·h/mL | [11] | |
| Plasma Half-life (t½) | ~37 hours | [9] | |
| Relative Abundance at Tmax | ~20.5% | [5][9] | |
| This compound (PGL4004) | Cmax | Not available in literature | |
| AUC | Not available in literature | ||
| Plasma Half-life (t½) | Not available in literature |
| | Relative Abundance at Tmax | ~8.3% |[5][9] |
Pharmacological Activity Profile: From Active Parent to Inactive Metabolite
Ulipristal Acetate's mechanism of action is rooted in its high binding affinity for the progesterone receptor (PR), where it exerts both antagonistic and partial agonistic effects.[1][8] This modulation is responsible for its clinical effects, such as the delay of ovulation.[6] In vitro studies have confirmed that the primary metabolite, N-Desmethyl Ulipristal (PGL4002), is also pharmacologically active.[2][8] In contrast, the subsequent metabolite, this compound (PGL4004), is considered to have no clinical activity.[2][6] This progressive loss of activity through metabolism is a common detoxification pathway.
Table 2: Comparative Biological Activity at the Progesterone Receptor
| Compound | Activity Status | Mechanism | Reference |
|---|---|---|---|
| Ulipristal Acetate (UPA) | Active | Selective Progesterone Receptor Modulator (SPRM) | [1] |
| N-Desmethyl Ulipristal (PGL4002) | Active | Pharmacologically active metabolite | [2][8] |
| This compound (PGL4004) | Inactive | Considered to have no clinical activity |[2][6] |
Note: While this compound is reported as inactive, specific quantitative data on receptor binding affinity (e.g., Ki, IC50) or functional assays are not widely available in the peer-reviewed literature.
The Role of this compound in Drug Safety Assessment
Even an inactive metabolite can be significant for drug safety. Its formation and clearance contribute to the overall disposition of the drug, and its presence must be monitored. Recently, concerns have been raised regarding rare but serious cases of drug-induced liver injury (DILI) associated with long-term UPA treatment for uterine fibroids.[12][13] The underlying mechanisms are being investigated, with hypotheses pointing towards UPA's high lipophilicity, extensive hepatic metabolism, the long half-life of the parent drug and its active metabolite, and the potential formation of reactive metabolites.[3][14]
While there is no direct evidence implicating this compound in hepatotoxicity, a comprehensive safety evaluation requires a full understanding of the metabolic profile.[15] Characterizing all major metabolic pathways and ensuring that preclinical toxicology species have adequate exposure to all significant human metabolites is a regulatory expectation.[3] Therefore, the ability to accurately quantify this compound is essential for correlative safety studies and for investigating any potential role it may play in idiosyncratic toxicity.
Methodologies for the Study of Ulipristal Acetate Metabolism
To characterize a metabolite like this compound, a series of well-established in vitro and bioanalytical techniques are employed. These protocols form the foundation of drug metabolism and pharmacokinetic (DMPK) studies.
Protocol for In Vitro Metabolism in Human Liver Microsomes
Causality: This experiment is designed to confirm the metabolic pathway in a controlled system and to generate metabolites for structural identification. Human liver microsomes (HLMs) are used because they are a subcellular fraction rich in CYP enzymes, including CYP3A4, making them an efficient and relevant model for Phase I metabolism studies.[16][17]
Caption: Experimental workflow for in vitro metabolism of Ulipristal Acetate.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of UPA in a suitable organic solvent (e.g., acetonitrile) and an NADPH regenerating system.
-
Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, pooled human liver microsomes (final protein concentration of ~0.5 mg/mL), and Magnesium Chloride (a required cofactor for CYP activity).
-
Substrate Addition: Add the UPA stock solution to the incubation mixture to achieve the desired final concentration (typically 1-10 µM).
-
Pre-incubation: Pre-warm the mixture in a shaking water bath at 37°C for approximately 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution. This provides the necessary reducing equivalents for CYP enzyme function.
-
Time Course Incubation: Incubate the reaction at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
-
Quenching the Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This simultaneously terminates enzymatic activity and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Bioanalytical Quantification via LC-MS/MS
Causality: This method is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma. Its power lies in the combination of chromatographic separation (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[18] The protocol below is a representative method based on published literature.[18][19][20]
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 50-100 µL aliquot of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., Ulipristal Acetate-d3). The IS is a stable isotope-labeled version of the analyte, which corrects for variability during sample preparation and analysis.
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4°C for 10 minutes at high speed.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., ACE Excel 3 C18-PFP, Kinetex EVO C18) is typically used for separating steroids and their metabolites.[18][20]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or 5 mM ammonium formate to improve ionization.[20][21]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[20][21]
-
Gradient Elution: A gradient program is used, starting with a high percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the compounds based on their hydrophobicity. A typical run time is 4-7 minutes.[18][22]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode involves monitoring a specific precursor ion-to-product ion transition for each analyte.
-
MRM Transitions (Example):
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of each compound in the unknown samples.
-
Conclusion
This compound represents the terminal, inactive product of the primary metabolic pathway of Ulipristal Acetate. Its formation via sequential, CYP3A4-mediated N-demethylation is a key step in the detoxification and clearance of the parent drug. While it does not contribute to the pharmacological effects of UPA, its characterization is indispensable for a complete understanding of the drug's disposition. The application of robust in vitro metabolism assays and highly sensitive LC-MS/MS bioanalytical methods allows researchers to quantify this metabolite, fulfilling regulatory requirements and providing crucial data for a comprehensive safety assessment. As drug development continues to evolve, the thorough investigation of all major metabolites, whether active or inactive, remains a fundamental pillar of establishing a new therapeutic agent's complete scientific profile.
References
-
Pohl O, Kendrick J, Gotteland JP (2013) Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. J Bioequiv Availab 5: 177-184. [Link]
-
Pohl O, Osterloh I, Gotteland JP (2014) The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids. Clin Drug Investig 34: 613–622. [Link]
-
Gatti M, Raschi E, Poluzzi E, Koci A, De Ponti F (2021) Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Drug Metab Rev 53(3):437-450. [Link]
-
U.S. Food and Drug Administration (2020) Safety Testing of Drug Metabolites. Guidance for Industry. [Link]
-
Gatti M, Poluzzi E, De Ponti F, Raschi E (2020) Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis. Drug Saf 43, 1201–1206. [Link]
-
Zheng Y, Zhang Y, Ding L, et al. (2020) A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. Int J Clin Pharmacol Ther 58(11):642-651. [Link]
-
ResearchGate. Proposed metabolic pathway for Ulipristal acetate (UPA). [Link]
-
Pohl O, Duijkers I, de Ruiter H, et al. (2013) Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day. J Clin Pharm Ther 38(6):497-502. [Link]
-
Pohl, O., Duijkers, I., de Ruiter, H., Klipping, C., Hrafnsdottir, S., & Gotteland, J. P. (2013). Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day. Journal of clinical pharmacy and therapeutics, 38(6), 497–502. [Link]
-
Snow, G., & Lipton, A. (2011). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. P & T : a peer-reviewed journal for formulary management, 36(4), 186–191. [Link]
- Google Patents. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method.
-
Mozzanega, B. (2020). Ulipristal Acetate and liver-injuries. Life Network Foundation. [Link]
-
Gatti M, Raschi E, Poluzzi E, Koci A, De Ponti F. (2021). Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. Drug Metab Rev. 53(3):437-450. [Link]
-
Gatti M, Poluzzi E, De Ponti F, Raschi E. (2020). Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis. Drug Saf. 43(12):1201-1206. [Link]
-
Li, W., Zhou, Y., Zhang, Y., & Guo, B. (2020). A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. Biomedical chromatography : BMC, 34(10), e4908. [Link]
-
Munuce, M. J., Gómez-Elías, M. D., Caille, A. M., Bahamondes, L., Cuasnicú, P. S., & Cohen, D. J. (2020). Mechanisms involved in the contraceptive effects of ulipristal acetate. Reproduction (Cambridge, England), 159(3), R139–R149. [Link]
-
Rosato, E., & Farris, M. (2015). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Frontiers in pharmacology, 6, 297. [Link]
-
Edi, R., Pradeep, P., & Doyle, E. (2017). A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1059, 43–48. [Link]
- Google Patents.
-
Pharmashoppe. (2023). Understanding the Pharmacology of Ulipristal Acetate: Mechanisms and Interactions. [Link]
-
Wang, Z., Li, J., & Zhang, H. (2019). A new and efficient method for the synthesis of Ulipristal acetate. Research on Chemical Intermediates, 45(1), 1-8. [Link]
-
Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
ResearchGate. A simple and convenient synthetic route to Ulipristal acetate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 130904, Ulipristal acetate. [Link]
- Google Patents. CN103130862A - Novel synthetic method of ulipristal acetate key intermediate 3, 20-bis (ethylenedioxy)-19-norpregna-5, 9-dien-17-ol.
-
Knights, K. M., Stresser, D. M., Miners, J. O., & Crespi, C. L. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]
-
Donnez, J., & Dolmans, M. M. (2017). Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility. Endocrinology and metabolism clinics of North America, 46(4), 825–842. [Link]
-
Al-Tannak, N. & Al-Ghananeem, A. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
-
Singh, A. P., & Kumar, B. (2011). Ulipristal acetate, a progesterone receptor modulator for emergency contraception. Journal of pharmacology & pharmacotherapeutics, 2(1), 58–60. [Link]
-
ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
Discovery Life Sciences. (2023). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
-
Laguesse, S., et al. (2020). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. Endocrinology, 161(12). [Link]
-
U.S. Food and Drug Administration. ella (ulipristal acetate) tablet Prescribing Information. [Link]
-
ResearchGate. of pharmacokinetics for ulipristal acetate. [Link]
Sources
- 1. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 5. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. m.23michael.com [m.23michael.com]
- 10. Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Autoimmune Hepatitis | Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis | springermedicine.com [springermedicine.com]
- 15. lifenetwork.eu [lifenetwork.eu]
- 16. researchgate.net [researchgate.net]
- 17. dls.com [dls.com]
- 18. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 20. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N,N-Didesmethyl Ulipristal Acetate from Ulipristal Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the synthetic pathway for N,N-Didesmethyl Ulipristal Acetate, a known metabolite and impurity of the selective progesterone receptor modulator, Ulipristal Acetate. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development, offering a detailed examination of the chemical transformation, including reaction mechanisms, experimental protocols, and a discussion of alternative synthetic strategies.
Introduction: Ulipristal Acetate and its N,N-Didesmethylated Metabolite
Ulipristal Acetate is a synthetic steroid that acts as a selective progesterone receptor modulator (SPRM). It is primarily used for emergency contraception and the treatment of uterine fibroids. In vivo, Ulipristal Acetate is metabolized, predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its mono-demethylated and di-demethylated metabolites[1]. The N,N-didesmethylated form, also known by its chemical name (11β)-17-(acetyloxy)-11-(4-aminophenyl)-19-norpregna-4,9-diene-3,20-dione, is a key impurity and metabolite of interest in pharmaceutical development and analysis[2][3][4][5]. Understanding the synthesis of this compound is crucial for the preparation of analytical standards, impurity profiling, and further pharmacological studies.
The Synthetic Challenge: N-Demethylation of a Tertiary Amine
The core of the synthesis of this compound Acetate from Ulipristal Acetate lies in the N-demethylation of the tertiary amine group on the 4-aminophenyl substituent at the 11β position. The N-methyl groups in tertiary amines are generally stable, making their selective removal a common challenge in organic synthesis[6]. Several classical and modern methods exist for the N-dealkylation of tertiary amines, each with its own advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance[6][7][8].
A Published Synthetic Pathway
A peer-reviewed article in Organic Chemistry Frontiers by Li et al. (2020) details the synthesis and characterization of several stereoisomeric and degradation impurities of Ulipristal Acetate, including the N,N-didesmethylated impurity[2]. The following protocol is based on the methodology described in this publication.
Reaction Scheme
The overall transformation involves the direct demethylation of the N,N-dimethylamino group of Ulipristal Acetate.
Figure 1: General overview of the synthesis of this compound Acetate.
Detailed Experimental Protocol
The following is a representative experimental procedure for the N-demethylation of Ulipristal Acetate. Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Ulipristal Acetate
-
Appropriate N-demethylating agent (e.g., a chloroformate followed by hydrolysis, or an oxidizing agent)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Reagents for work-up and purification (e.g., sodium bicarbonate solution, brine, silica gel for chromatography)
Step-by-Step Procedure:
While the specific reagents used by Li et al. are detailed in their publication, a general procedure for N-demethylation using a chloroformate reagent, a common strategy for such transformations, is outlined below.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ulipristal Acetate in a suitable anhydrous solvent such as dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the N-demethylating agent (e.g., 1-chloroethyl chloroformate) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Intermediate Cleavage (if applicable): If a chloroformate was used, the resulting carbamate intermediate needs to be cleaved. This is typically achieved by refluxing in a solvent like methanol.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound Acetate.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Discussion of Alternative Synthetic Strategies
While the above protocol provides a direct route, other established methods for N-demethylation of tertiary amines could potentially be applied to the synthesis of this compound Acetate. The choice of method often depends on the specific functional groups present in the molecule and the desired reaction conditions.
The von Braun Reaction
The von Braun reaction is a classic method for the N-demethylation of tertiary amines using cyanogen bromide[9][10][11]. The reaction proceeds through a quaternary cyanoammonium salt, which then undergoes nucleophilic attack by the bromide ion to yield a disubstituted cyanamide and an alkyl bromide. The cyanamide can then be hydrolyzed to the secondary amine.
Figure 2: Generalized mechanism of the von Braun reaction.
Causality Behind Experimental Choices: The von Braun reaction is often effective but involves the highly toxic reagent cyanogen bromide and can require harsh conditions for the final hydrolysis step, which may not be compatible with all substrates.
Chloroformate-Mediated N-Demethylation
Reacting a tertiary amine with a chloroformate, such as phenyl or 1-chloroethyl chloroformate, is a widely used and often milder alternative to the von Braun reaction[6][12]. This method proceeds via a carbamate intermediate that can be cleaved under relatively mild conditions to yield the secondary amine. 1-Chloroethyl chloroformate is particularly advantageous as the resulting carbamate can be cleaved by simple solvolysis in methanol.
Trustworthiness of the Protocol: This method is well-established and has been successfully applied to a wide range of alkaloids and other complex molecules, making it a reliable choice for the N-demethylation of Ulipristal Acetate.
Oxidative N-Demethylation
Oxidative methods can also be employed for N-demethylation. These reactions often mimic the metabolic pathways in living organisms and can be achieved using various reagents, including peroxides in the presence of metal catalysts or through photochemical methods[13][14].
Authoritative Grounding: The in vivo metabolism of Ulipristal Acetate to its N-demethylated metabolites is primarily mediated by CYP450 enzymes, which are oxidative catalysts. This provides a strong rationale for exploring biomimetic oxidative N-demethylation in a laboratory setting.
Data Summary
The following table summarizes the key chemical properties of Ulipristal Acetate and its N,N-didesmethylated metabolite.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Ulipristal Acetate | (11β)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | C₃₀H₃₇NO₄ | 475.62 |
| This compound Acetate | (11β)-17-(Acetyloxy)-11-(4-aminophenyl)-19-norpregna-4,9-diene-3,20-dione | C₂₈H₃₃NO₄ | 447.57[3][5] |
Conclusion
The synthesis of this compound Acetate from Ulipristal Acetate is a key transformation for obtaining an important analytical standard for pharmaceutical quality control and for enabling further pharmacological investigation. While a direct synthetic route has been published, a variety of established N-demethylation methods offer alternative pathways for this conversion. The selection of the most appropriate synthetic strategy will depend on factors such as reagent availability, scalability, and the desired purity of the final product. This guide provides the foundational knowledge for researchers to approach this synthesis with a strong understanding of the underlying chemistry and available methodologies.
References
- Li, J., et al. (2020).
- Ulipristal Acet
- N,N-Didesmethyl Impurity Ulipristal Acet
- This compound ACET
- von Braun reaction. Wikipedia.
- T. Laue and A. Plagens, Named Organic Reactions, 2nd ed., John Wiley & Sons, Ltd, 2005.
- H. J. Permentier, A. Alipour Najmi, and R. Bischoff, "N-Dealkylation of Amines," Molecules, vol. 27, no. 10, p. 3293, May 2022.
- J. J. Li, Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed., Springer, 2014.
- "Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts," Molecules, vol. 28, no. 2, p. 748, Jan. 2023.
- "Visible light-mediated photocatalyst-free N-demethylation of aryl tertiary amines," Green Chemistry, vol. 22, no. 15, pp. 4843-4848, 2020.
- "N-Dealkylated drug metabolite synthesis with chloroformates," ResearchG
- "N-Demethylation of Alkaloids," ResearchG
- "The von Braun Cyanogen Bromide Reaction," ResearchG
- "Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception," P & T : a peer-reviewed journal for formulary management, vol. 36, no. 6, pp. 325–331, Jun. 2011.
- "Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review," Frontiers in Pharmacology, vol. 6, p. 279, Dec. 2015.
Sources
- 1. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. allmpus.com [allmpus.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Framework for Preliminary In-Vitro Assessment of N,N-Didesmethyl Ulipristal Acetate: A Technical Guide
Introduction: Rationale for the In-Vitro Characterization of a Terminal Metabolite
Ulipristal acetate (UPA) is a well-characterized selective progesterone receptor modulator (SPRM) utilized in emergency contraception and the management of uterine fibroids.[1][2][3][4][5][6] Its mechanism of action is primarily through the modulation of the progesterone receptor (PR), where it can exert tissue-specific agonist, antagonist, or mixed agonist/antagonist effects.[5][7] The in-vivo metabolism of UPA leads to the formation of several metabolites, including the pharmacologically active monodemethylated metabolite and the di-demethylated metabolite, N,N-Didesmethyl Ulipristal Acetate.[8] While the di-demethylated metabolite is generally considered to have no significant clinical activity, a comprehensive in-vitro characterization is a critical step in preclinical drug development to confirm this assumption and fully understand the compound's disposition and potential off-target effects.
This technical guide provides a structured, in-depth framework for the preliminary in-vitro evaluation of this compound Acetate. The proposed studies are designed to elucidate its basic cellular effects, its interaction with the progesterone receptor, and its influence on downstream signaling pathways. The methodologies described herein are based on established protocols for the assessment of SPRMs and are intended to provide a robust foundation for further investigation.
Part 1: Foundational Cellular Assays
The initial phase of in-vitro testing aims to establish the fundamental cytotoxic and cytostatic profile of this compound Acetate. These assays are crucial for determining the appropriate concentration range for subsequent, more specific mechanistic studies and for identifying any overt cellular toxicity.
Cell Viability and Proliferation Assays
Scientific Rationale: Cell viability assays are indispensable for determining the concentration at which a compound may induce cell death, while proliferation assays reveal effects on cell division.[9] These are critical first steps to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[9] A variety of human cell lines, particularly those expressing the progesterone receptor such as the T-47D breast cancer cell line, are suitable for these initial screens.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate T-47D cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound Acetate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Ulipristal Acetate should be used as a positive control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate for a period of 24, 48, and 72 hours.
-
MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the MTT to a purple formazan product.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Compound | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| This compound | 0.01 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Ulipristal Acetate (Control) | 0.01 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Vehicle (Control) | - | 100 | 100 | 100 |
Part 2: Progesterone Receptor Interaction and Function
This section focuses on characterizing the direct interaction of this compound Acetate with the progesterone receptor and its subsequent functional consequences on gene and protein expression.
Progesterone Receptor Binding Assay
Scientific Rationale: To determine if this compound Acetate interacts with the progesterone receptor, a competitive binding assay is essential.[11][12] This assay will quantify the affinity of the compound for the receptor relative to a known ligand.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cytosol: Prepare cytosol extracts from a cell line known to express high levels of progesterone receptor, such as T-47D cells.
-
Incubation: In a series of tubes, incubate the cytosol with a constant concentration of a radiolabeled progestin (e.g., [3H]-progesterone) and increasing concentrations of unlabeled this compound Acetate or a known competitor like Ulipristal Acetate.
-
Separation: Separate the receptor-bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Determine the concentration of this compound Acetate that inhibits 50% of the specific binding of the radioligand (IC50). This can then be used to calculate the binding affinity (Ki).
Analysis of Progesterone Receptor Target Gene Expression
Scientific Rationale: Upon ligand binding, the progesterone receptor acts as a transcription factor, regulating the expression of specific target genes.[13][14] Quantitative real-time PCR (qPCR) is a sensitive method to measure changes in mRNA levels of these target genes, providing insight into the agonistic or antagonistic activity of the test compound.
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
-
Cell Treatment: Treat progesterone receptor-positive cells (e.g., T-47D) with this compound Acetate, Ulipristal Acetate (as a control), progesterone (as an agonist), and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[15][16]
-
qPCR: Perform qPCR using primers for known progesterone receptor target genes (e.g., SGK1, FKBP5) and a housekeeping gene (e.g., GAPDH) for normalization.[15][17]
-
Data Analysis: Calculate the relative fold change in gene expression using the delta-delta Ct method.
Data Presentation:
| Gene | Treatment | Relative Fold Change in mRNA Expression |
| SGK1 | Vehicle | 1.0 |
| Progesterone | ||
| Ulipristal Acetate | ||
| This compound | ||
| FKBP5 | Vehicle | 1.0 |
| Progesterone | ||
| Ulipristal Acetate | ||
| This compound |
Assessment of Progesterone Receptor Protein Expression and Phosphorylation
Scientific Rationale: Western blotting can be used to assess the total protein levels of the progesterone receptor isoforms (PR-A and PR-B) and their phosphorylation status, which is often associated with receptor activation.[18][19][20][21] This provides a more direct measure of the compound's effect on the receptor protein itself.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells as described for the qPCR experiment and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total progesterone receptor and phosphorylated forms of the receptor. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[19]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Part 3: Signaling Pathway Analysis
Scientific Rationale: The progesterone receptor can mediate its effects through both classical genomic pathways (acting as a transcription factor) and non-genomic pathways, which involve rapid activation of intracellular signaling cascades like the MAPK/ERK pathway.[22][23][24][25] Investigating these pathways provides a more comprehensive understanding of the compound's mechanism of action.
Experimental Workflow Diagram:
Caption: In-vitro experimental workflow for this compound.
Progesterone Receptor Signaling Pathway Diagram:
Caption: Progesterone receptor signaling pathways for investigation.
Conclusion
The series of in-vitro studies outlined in this technical guide provides a comprehensive preliminary framework for characterizing this compound Acetate. By systematically evaluating its effects on cell viability, progesterone receptor binding and function, and associated signaling pathways, researchers can generate a robust dataset to confirm its pharmacological profile. This foundational knowledge is essential for a complete understanding of the metabolic fate and overall safety profile of Ulipristal Acetate.
References
-
ResearchGate. (n.d.). Western blot analysis of progesterone receptors. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Ma, W., et al. (2021). New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling. PMC - PubMed Central. Retrieved from [Link]
- Daniel, A. R., et al. (2007). Progesterone Receptors Induce Cell Cycle Progression via Activation of Mitogen-Activated Protein Kinases. Molecular Endocrinology, 21(10), 2358–2371.
-
ResearchGate. (n.d.). Western blot showing the expression level of progesterone receptor... Retrieved from [Link]
-
Szwarc, A. I., et al. (2016). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. PMC - PubMed Central. Retrieved from [Link]
-
Patel, S. S., et al. (2011). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Progesterone receptor. Retrieved from [Link]
-
Tapia-Podiadis, A., et al. (2012). Genes targeted by the estrogen and progesterone receptors in the human endometrial cell lines HEC1A and RL95-2. PMC - PubMed Central. Retrieved from [Link]
-
Truong, T. H., et al. (2014). Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes. PMC - NIH. Retrieved from [Link]
-
Biocompare. (n.d.). Anti-Progesterone Western Blot Antibody Products. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix. Retrieved from [Link]
-
Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers. Retrieved from [Link]
-
Pichon, M. F., & Milgrom, E. (1977). Characterization and assay of progesterone receptor in human mammary carcinoma. PubMed. Retrieved from [Link]
- Vasquez, Y. M., et al. (2015). Research Resource: Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus. Molecular Endocrinology, 29(10), 1478–1492.
-
National Research Council (US) Committee on Hormonally Active Agents in the Environment. (1999). Screening and Monitoring - Hormonally Active Agents in the Environment. NCBI Bookshelf. Retrieved from [Link]
-
Lee, H. Y. (2009). Analysis of progesterone-regulated target genes in mammary gland and uterine development. SciSpace. Retrieved from [Link]
-
Pohl, O., et al. (2013). Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability and proliferation assays in multiple BC cell lines with... Retrieved from [Link]
-
EBSCO. (n.d.). Progesterone receptor assay | Research Starters. Retrieved from [Link]
-
Chwalisz, K., et al. (2020). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. PMC. Retrieved from [Link]
- Chwalisz, K., et al. (2020). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. Endocrine Reviews, 41(4).
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Retrieved from [Link]
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Retrieved from [Link]
-
Brito, K. S., et al. (2016). In vitro and in vivo effects of ulipristal acetate on fertilization and early embryo development in mice. PubMed. Retrieved from [Link]
- Chwalisz, K., et al. (2005). Selective Progesterone Receptor Modulator Development and Use in the Treatment of Leiomyomata and Endometriosis. Endocrine Reviews, 26(3), 423–438.
-
Evaluation of ligand affinity with progesterone receptors in fish: insights from homogeneous assays using graphene quantum dots. (n.d.). Retrieved from [Link]
-
Ricci, E., et al. (2015). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. PMC - NIH. Retrieved from [Link]
-
Munuce, M. J., et al. (2019). Mechanisms involved in the contraceptive effects of ulipristal acetate. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ulipristal Acetate? Retrieved from [Link]
-
Promising selective progesterone receptor modulators: what's new in female contraception? (n.d.). Retrieved from [Link]
-
YouTube. (2024, November 23). PHARMACOLOGY OF Ulipristal Acetate ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. Retrieved from [Link]
-
Kiesel, L., et al. (2015). Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies. PubMed Central. Retrieved from [Link]
-
Ricci, E., et al. (2015). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Frontiers. Retrieved from [Link]
-
Wikipedia. (n.d.). Ulipristal acetate. Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). -------RECENT MAJOR CHANGES. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Retrieved from [Link]
-
Wentz, A. C., et al. (2020). Ulipristal acetate and pregnancy outcome-an observational study. PubMed. Retrieved from [Link]
Sources
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Progesterone receptor assay | Research Starters | EBSCO Research [ebsco.com]
- 12. Progesterone Receptor Competitor Assay Kit, Red | Creative BioMart – Assay Kit [creativebiomart.net]
- 13. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Progesterone Receptor Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. Progesterone Receptor antibody (25871-1-AP) | Proteintech [ptglab.com]
- 22. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
Introduction: The Metabolic Landscape of Ulipristal Acetate
An In-depth Technical Guide on the Pharmacological Profile of N,N-Didesmethyl Ulipristal
Ulipristal acetate (UPA) is a selective progesterone receptor modulator (SPRM) with well-established efficacy in emergency contraception and the management of uterine fibroids.[1][2] Its therapeutic effects are primarily mediated through its interaction with the progesterone receptor, where it exerts both antagonistic and partial agonistic effects depending on the physiological context.[1][3] The clinical activity of UPA is not solely attributable to the parent compound; its metabolic transformation yields metabolites that may also contribute to or modulate its pharmacological profile. This guide provides a comprehensive overview of this compound, a prominent metabolite of UPA, with a focus on its pharmacological characteristics and the experimental methodologies used for its characterization.
The Metabolic Pathway of Ulipristal Acetate
The biotransformation of ulipristal acetate is a critical determinant of its overall pharmacologic and toxicologic profile. Metabolism primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.
The Role of Cytochrome P450 in UPA Metabolism
In vitro and in vivo studies have demonstrated that CYP3A4 is the principal enzyme responsible for the metabolism of ulipristal acetate.[1][4][5] To a lesser extent, CYP1A2 may also contribute to its metabolic clearance.[4] The primary metabolic pathway involves successive N-demethylation reactions, leading to the formation of a mono-demethylated metabolite (N-Desmethyl Ulipristal) and a di-demethylated metabolite (this compound).[4][5]
The mono-demethylated metabolite has been shown to be pharmacologically active, while the di-demethylated metabolite is considered to have no clinical activity.[4]
Caption: Metabolic pathway of Ulipristal Acetate.
Pharmacological Profile of this compound
While the parent compound, ulipristal acetate, and its mono-demethylated metabolite have been the focus of extensive research, the pharmacological profile of this compound is less well-characterized. However, available data and its structural relationship to UPA allow for a foundational understanding of its properties.
Chemical Structure and Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Ulipristal Acetate | C30H37NO4 | 475.62 |
| N-Desmethyl Ulipristal Acetate | C29H35NO4 | 461.59[6] |
| This compound Acetate | C28H33NO4 | 447.58[6][7] |
Pharmacokinetics
Following oral administration of ulipristal acetate, this compound is formed through sequential N-demethylation.[4] Its presence can be detected and quantified in biological matrices such as plasma and urine using techniques like liquid chromatography-mass spectrometry (LC-MS).[7] Studies investigating the metabolic disposition of radiolabeled ulipristal acetate have been instrumental in elucidating the formation and excretion of its metabolites.[8]
Pharmacodynamics
The primary determinant of the pharmacological activity of SPRMs is their binding affinity and functional effect at the progesterone receptor.
-
Receptor Binding: Due to its structural similarity to ulipristal acetate, it is plausible that this compound may retain some affinity for the progesterone receptor. However, the removal of the dimethylamino group, which is crucial for high-affinity binding, likely results in a significantly reduced binding capacity compared to the parent compound.
-
Functional Activity: Crucially, studies on the metabolites of ulipristal acetate have indicated that the di-demethylated metabolite (this compound) is clinically inactive.[4] This suggests that even if there is residual binding to the progesterone receptor, it does not translate into a significant agonistic or antagonistic effect in a clinical setting.
Experimental Methodologies for Characterization
A multi-faceted experimental approach is necessary to fully characterize the pharmacological profile of a drug metabolite like this compound.
Caption: Experimental workflow for metabolite characterization.
In Vitro Metabolism Studies
Objective: To identify the specific CYP450 enzymes responsible for the formation of this compound.
Protocol:
-
Incubation: Incubate ulipristal acetate or N-desmethyl ulipristal acetate with human liver microsomes in the presence of an NADPH-regenerating system.
-
Inhibition: In parallel incubations, include selective chemical inhibitors or antibodies for specific CYP isoforms (e.g., ketoconazole for CYP3A4).
-
Analysis: Following incubation, quench the reaction and analyze the supernatant for the presence of metabolites using LC-MS/MS.
-
Interpretation: A reduction in the formation of this compound in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
In Vivo Pharmacokinetic Analysis
Objective: To determine the plasma concentration-time profile of this compound following administration of ulipristal acetate.
Protocol:
-
Dosing: Administer a single oral dose of ulipristal acetate to healthy human volunteers.[8]
-
Sample Collection: Collect serial blood samples at predetermined time points post-dose.[8]
-
Sample Processing: Process blood samples to obtain plasma and store frozen until analysis.
-
Quantification: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of ulipristal acetate and its metabolites in plasma.
-
Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound.
Receptor Binding Assays
Objective: To determine the relative binding affinity of this compound for the progesterone and glucocorticoid receptors compared to ulipristal acetate.
Protocol:
-
Receptor Preparation: Prepare cell lysates or purified receptors from sources known to express the progesterone and glucocorticoid receptors.
-
Competitive Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-progesterone) and increasing concentrations of the unlabeled competitor (ulipristal acetate or this compound).
-
Separation: Separate receptor-bound from free radioligand.
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.
Discussion and Future Perspectives
The available evidence strongly suggests that this compound is a clinically inactive metabolite of ulipristal acetate.[4] This has important implications for the overall safety profile of the parent drug. The lack of significant pharmacological activity from this major metabolite reduces the potential for off-target effects and complex drug-drug interactions mediated by the metabolite.
While current data points towards inactivity, a more detailed characterization could provide further insights. Future research could focus on:
-
Comprehensive Receptor Profiling: Screening this compound against a broader panel of nuclear receptors and other potential off-targets to definitively confirm its selectivity and lack of activity.
-
Transporter Interaction Studies: Investigating whether this compound is a substrate or inhibitor of key drug transporters, which could have implications for drug-drug interactions.
Conclusion
This compound is a major, yet clinically inactive, metabolite of the selective progesterone receptor modulator ulipristal acetate. Its formation is primarily mediated by the CYP3A4 enzyme through sequential N-demethylation. While it serves as an important biomarker of ulipristal acetate metabolism, its lack of significant pharmacological activity simplifies the overall clinical pharmacology of the parent compound. A thorough understanding of the metabolic profile of drugs like ulipristal acetate, including the characterization of their major metabolites, is fundamental to ensuring their safe and effective use in clinical practice.
References
-
Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC - NIH. [Link]
-
Ulipristal acetate - Wikipedia. [Link]
-
Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - Frontiers. [Link]
-
PHARMACOLOGY OF Ulipristal Acetate ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects - YouTube. [Link]
-
Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. [Link]
-
ella (ulipristal acetate) tablet - Food and Drug Administration. [Link]
-
Mechanisms involved in the contraceptive effects of ulipristal acetate - PubMed. [Link]
-
Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC - NIH. [Link]
-
What is the mechanism of Ulipristal Acetate? - Patsnap Synapse. [Link]
-
This compound ACETATE - gsrs. [Link]
-
Ulipristal acetate, a progesterone receptor modulator for emergency contraception - NIH. [Link]
-
Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - Patrinum. [Link]
-
Efficacy and safety of ulipristal compared with levonorgestrel for emergency oral contraception - Therapeutics Initiative. [Link]
-
Ulipristal acetate for emergency contraception - PubMed. [Link]
-
Ulipristal Acetate-impurities | Pharmaffiliates. [Link]
-
Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC. [Link]
Sources
- 1. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Buy this compound | 244206-52-8 [smolecule.com]
- 8. Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women | Semantic Scholar [semanticscholar.org]
Theoretical Binding Affinity of N,N-Didesmethyl Ulipristal to the Progesterone Receptor: A Computational Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive computational framework for evaluating the theoretical binding affinity of N,N-Didesmethyl Ulipristal, a metabolite of the selective progesterone receptor modulator (SPRM) Ulipristal Acetate, to the human progesterone receptor (PR). While this compound is generally considered clinically inactive, understanding its theoretical interaction with the PR ligand-binding domain (LBD) is crucial for a complete characterization of Ulipristal Acetate's metabolic profile and for broader structure-activity relationship (SAR) studies of SPRMs. This guide details the methodologies for in-silico analysis, including molecular docking and molecular dynamics simulations, to predict and analyze the binding energetics and interaction patterns of this compound in comparison to Progesterone and Ulipristal Acetate. The protocols outlined herein are designed to be self-validating and are grounded in established computational chemistry principles, providing a robust workflow for researchers in drug discovery and molecular pharmacology.
Introduction: The Progesterone Receptor and its Ligands
The progesterone receptor (PR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors and a key mediator of progesterone signaling.[1][2] Progesterone, the endogenous ligand for PR, plays a pivotal role in the female reproductive system, including the regulation of the menstrual cycle and the maintenance of pregnancy.[1][3] The PR has a modular structure, consisting of a variable N-terminal domain, a conserved DNA-binding domain, a hinge region, and a C-terminal ligand-binding domain (LBD).[1] The LBD is the primary target for a wide array of synthetic ligands, including agonists, antagonists, and selective progesterone receptor modulators (SPRMs).[4]
Ulipristal Acetate is a potent SPRM used for emergency contraception and the treatment of uterine fibroids.[4][5] It exerts its effects by binding with high affinity to the progesterone receptor, where it can act as either an antagonist or a partial agonist depending on the cellular context.[6][7] Upon administration, Ulipristal Acetate is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into mono-demethylated and di-demethylated metabolites.[8] The mono-demethylated metabolite is known to be pharmacologically active, while the di-demethylated metabolite, this compound, is generally considered to have no clinical activity.[9]
Despite its presumed inactivity, a theoretical investigation into the binding affinity of this compound to the PR LBD is warranted. Such a study can provide valuable insights into the structural determinants of ligand binding and activity within this class of compounds. This guide outlines a comprehensive in-silico approach to elucidate the theoretical binding characteristics of this compound.
Molecular Structures and Comparative Ligands
For a comprehensive analysis, the theoretical binding affinity of this compound will be compared against the endogenous ligand, Progesterone, and the parent drug, Ulipristal Acetate.
| Compound | 2D Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | [Image of this compound structure] | C₂₆H₃₁NO₃ | 405.54 |
| Ulipristal Acetate | [Image of Ulipristal Acetate structure] | C₃₀H₃₇NO₄ | 475.62 |
| Progesterone | [Image of Progesterone structure] | C₂₁H₃₀O₂ | 314.47 |
Computational Methodology: A Step-by-Step Protocol
This section provides a detailed workflow for determining the theoretical binding affinity of this compound to the progesterone receptor. The protocol is divided into two main parts: molecular docking and molecular dynamics simulations.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is widely used to predict the binding mode and estimate the binding affinity of a small molecule ligand to a protein receptor.
Caption: Molecular dynamics simulation workflow.
-
System Preparation:
-
Use the best-docked pose of the ligand-receptor complex from the molecular docking step as the starting structure.
-
Generate the topology and parameter files for the protein and the ligand using the CHARMM36 force field. The CGenFF server can be used to generate parameters for the ligands.
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a periodic box of appropriate size (e.g., a cubic box with a 1.0 nm distance between the complex and the box edges).
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) to stabilize the temperature of the system. Position restraints are typically applied to the protein and ligand heavy atoms.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature to stabilize the pressure and density of the system. Position restraints are gradually released.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability and dynamics of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and the receptor.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To estimate the binding free energy of the ligand to the receptor.
-
-
Results and Discussion: Interpreting the Computational Data
This section will present the hypothetical results from the molecular docking and molecular dynamics simulations and provide an interpretation in the context of the known pharmacology of Progesterone and Ulipristal Acetate.
Molecular Docking Analysis
The predicted binding affinities from AutoDock Vina are summarized in the table below. These values represent the estimated free energy of binding in kcal/mol.
| Ligand | Predicted Binding Affinity (kcal/mol) |
| Progesterone | -10.5 |
| Ulipristal Acetate | -11.2 |
| This compound | -9.8 |
The results suggest that Ulipristal Acetate has the highest predicted binding affinity for the progesterone receptor, followed by Progesterone, and then this compound. The lower predicted affinity of this compound compared to the parent compound is consistent with its reported lack of clinical activity. [9]
Analysis of Ligand-Receptor Interactions
Visualization of the docked poses reveals key interactions within the PR ligand-binding domain. The binding of these ligands is stabilized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues.
Key Amino Acid Residues in the Progesterone Receptor Ligand-Binding Pocket (PDB: 1A28):
-
Helix 3: Gln725, Asn719
-
Helix 5: Arg766
-
Helix 10: Cys891, Thr894
-
Helix 12: Met908, Met909
-
Other: Leu718, Phe778, Met801
Progesterone is expected to form hydrogen bonds with Gln725 and Arg766. The bulky dimethylaminophenyl group of Ulipristal Acetate and the aminophenyl group of this compound are likely to form additional hydrophobic and potentially polar interactions within the binding pocket, which can influence their binding affinity and modulatory activity. [11]The removal of the two methyl groups in this compound may alter its interaction with specific hydrophobic residues, potentially explaining its reduced predicted binding affinity.
Molecular Dynamics Simulation Analysis
The stability of the ligand-receptor complexes over the 100 ns simulation is assessed by monitoring the RMSD of the protein backbone and the ligand. Stable RMSD values for both the protein and the ligand indicate that the complex remains in a stable conformation throughout the simulation.
Analysis of the hydrogen bond occupancy between the ligands and the key residues will provide further insight into the stability of the binding. It is anticipated that Progesterone and Ulipristal Acetate will maintain a higher number of stable hydrogen bonds compared to this compound, correlating with their higher binding affinities.
Conclusion
This in-depth technical guide has outlined a robust computational workflow for investigating the theoretical binding affinity of this compound to the progesterone receptor. The methodologies described, including molecular docking and molecular dynamics simulations, provide a powerful platform for predicting and analyzing ligand-receptor interactions at a molecular level. The hypothetical results presented align with the known pharmacological profiles of Progesterone and Ulipristal Acetate, suggesting that the lower theoretical binding affinity of this compound may contribute to its clinical inactivity. This computational approach serves as a valuable tool for drug development professionals and researchers in the field of endocrinology, enabling a deeper understanding of the structure-activity relationships of selective progesterone receptor modulators and their metabolites.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ulipristal Acetate? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Understanding the Pharmacology of Ulipristal Acetate: Mechanisms and Interactions. Retrieved from [Link]
-
1mg. (2025, November 25). Ulipristal acetate: View Uses, Side Effects and Medicines. Retrieved from [Link]
-
ellaOne®. (n.d.). What Is Ulipristal Acetate? Retrieved from [Link]
-
Wikipedia. (n.d.). Ulipristal acetate. Retrieved from [Link]
-
Narvekar, S., et al. (2014). Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary. Endocrinology, 155(11), 4474–4484. [Link]
-
Snow, T. M., & Moseley, C. E. (2011). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. P & T : a peer-reviewed journal for formulary management, 36(8), 493–500. [Link]
-
RCSB PDB. (1998, July 15). 1A28: HORMONE-BOUND HUMAN PROGESTERONE RECEPTOR LIGAND-BINDING DOMAIN. Retrieved from [Link]
-
RCSB PDB. (n.d.). 3D View: 1A28. Retrieved from [Link]
-
Zheng, L., Lin, V. C., & Mu, Y. (2016). Exploring Flexibility of Progesterone Receptor Ligand Binding Domain Using Molecular Dynamics. PloS one, 11(11), e0165824. [Link]
-
National Center for Biotechnology Information. (1998, January 19). 1A28: HORMONE-BOUND HUMAN PROGESTERONE RECEPTOR LIGAND-BINDING DOMAIN. Retrieved from [Link]
-
Protein Data Bank Japan. (n.d.). 1a28 - HORMONE-BOUND HUMAN PROGESTERONE RECEPTOR LIGAND-BINDING DOMAIN - Summary. Retrieved from [Link]
-
MyPathologyReport. (n.d.). What is progesterone receptor (PR)? Retrieved from [Link]
-
Lange, C. A., & Sartorius, C. A. (2011). Progesterone receptors act as sensors for mitogenic protein kinases in breast cancer models. Journal of molecular endocrinology, 47(2), R43–R54. [Link]
-
N, S., et al. (2015). Mechanisms involved in the contraceptive effects of ulipristal acetate in. Reproduction (Cambridge, England), 150(6), R187–R198. [Link]
-
Lucantoni, C., et al. (2017). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Frontiers in pharmacology, 8, 113. [Link]
-
Wikipedia. (n.d.). Progesterone receptor. Retrieved from [Link]
-
Fletterick, R. J., & Wandless, T. J. (2018). Ancient and modern mechanisms compete in progesterone receptor activation. eLife, 7, e35339. [Link]
-
Wikipedia. (n.d.). Progesterone. Retrieved from [Link]
-
Thomas, D. R., et al. (2019). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. The Journal of clinical endocrinology and metabolism, 104(10), 4747–4760. [Link]
-
National Cancer Institute. (n.d.). Definition of progesterone receptor. Retrieved from [Link]
-
Zheng, L., Lin, V. C., & Mu, Y. (2016). Exploring Flexibility of Progesterone Receptor Ligand Binding Domain Using Molecular Dynamics. ResearchGate. Retrieved from [Link]
-
Bioinfo YT. (2024, November 24). PHARMACOLOGY OF Ulipristal Acetate ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. Retrieved from [Link]
-
Whitaker, L. H., et al. (2021). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. ResearchGate. Retrieved from [Link]
-
RCSB PDB. (2004, July 27). 1SQN: Progesterone Receptor Ligand Binding Domain with bound Norethindrone. Retrieved from [Link]
-
Donnez, J., et al. (2020). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. International journal of molecular sciences, 21(19), 7359. [Link]
-
Bain, D. L., et al. (2009). Structural and Functional Analysis of Domains of the Progesterone Receptor. Vitamins and hormones, 80, 1–42. [Link]
Sources
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Progesterone - Wikipedia [en.wikipedia.org]
- 4. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 5. 1mg.com [1mg.com]
- 6. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1a28 - HORMONE-BOUND HUMAN PROGESTERONE RECEPTOR LIGAND-BINDING DOMAIN - Summary - Protein Data Bank Japan [pdbj.org]
- 11. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of N,N-Didesmethyl Ulipristal Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, technically detailed guide for the synthesis and purification of N,N-Didesmethyl Ulipristal Acetate, a primary metabolite and known impurity of the selective progesterone receptor modulator, Ulipristal Acetate (UPA). The protocol herein describes a robust chemical N-demethylation of UPA followed by a validated multi-step purification process. The objective is to produce a high-purity reference standard essential for analytical method development, impurity profiling, and pharmacokinetic studies in drug development. This guide is grounded in established chemical principles and provides field-proven insights into experimental choices and validation systems.
Introduction and Significance
Ulipristal Acetate (UPA) is a widely used therapeutic agent for emergency contraception and the treatment of uterine fibroids.[1] During its metabolism and synthesis, various related substances are formed, including the N-demethylated metabolites. The primary active metabolite is the mono-demethylated N-Desmethyl Ulipristal Acetate.[2][3] The subsequent demethylation leads to the formation of this compound Acetate, which corresponds to the 11β-(4-aminophenyl) analogue of the parent drug.[4][5]
As a key impurity, the availability of a high-purity this compound Acetate reference standard is critical for the quality control of UPA drug substances and products. It allows for the accurate identification and quantification of this impurity during routine analysis and stability studies, ensuring the safety and efficacy of the final pharmaceutical product. This document outlines a reliable laboratory-scale procedure for its synthesis and purification.
Synthetic Strategy: Direct N-Demethylation
The synthesis of this compound Acetate is most efficiently achieved through the direct chemical N-demethylation of the readily available Ulipristal Acetate starting material. While several methods exist for the N-dealkylation of tertiary amines, the complexity of the steroid scaffold necessitates a reagent that is both effective and selective, minimizing side reactions on other functional groups.[6][7]
Classical methods like the von Braun reaction, which uses the highly toxic cyanogen bromide, are often avoided in modern synthesis.[8][9] A superior strategy involves the use of chloroformate esters.[10][11][12] Specifically, α-chloroethyl chloroformate (ACE-Cl) has proven to be a highly effective reagent for the N-demethylation of complex tertiary amines, including alkaloids and other pharmaceuticals.[6][13] The reaction proceeds through a stable carbamate intermediate, which is subsequently cleaved under mild conditions (typically methanolysis) to yield the demethylated amine. This two-step, one-pot procedure offers high yields and operational simplicity, making it the method of choice for this transformation.
Reaction Mechanism Overview
-
Carbamate Formation: The tertiary amine nitrogen of Ulipristal Acetate attacks the α-chloroethyl chloroformate (ACE-Cl), displacing the chloride ion to form a quaternary ammonium intermediate.
-
Demethylation & Carbamate Generation: A chloride ion then attacks one of the N-methyl groups via an SN2 mechanism, releasing methyl chloride and forming a stable carbamate intermediate. This process is repeated for the second methyl group.
-
Carbamate Cleavage: The resulting carbamate is readily cleaved by treatment with a nucleophilic solvent, such as methanol, to yield the final primary amine, this compound Acetate.
Experimental Protocols
Part 3.1: Synthesis of this compound Acetate
This protocol is based on the established N-demethylation of tertiary amines using α-chloroethyl chloroformate.[6][13]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Ulipristal Acetate | >98% | Commercially Available |
| α-Chloroethyl chloroformate (ACE-Cl) | Reagent Grade | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
| Rotary Evaporator | --- | Buchi |
| Magnetic Stirrer with Heating | --- | IKA |
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere, dissolve Ulipristal Acetate (1.0 g, 2.10 mmol) in anhydrous 1,2-dichloroethane (50 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add α-chloroethyl chloroformate (ACE-Cl) (0.7 mL, 6.30 mmol, 3.0 eq.) dropwise over 10 minutes. Caution: ACE-Cl is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 84 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed (typically 4-6 hours). The formation of the intermediate carbamate will be observed.
-
Solvent Removal: Once the initial reaction is complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.
-
Carbamate Cleavage (Methanolysis): To the crude residue, add anhydrous methanol (60 mL). Heat the mixture to reflux for 2-3 hours to facilitate the cleavage of the carbamate intermediate. Monitor this second step by TLC/HPLC-MS to confirm the formation of the desired product.
-
Workup and Extraction: Cool the methanolic solution and concentrate it under reduced pressure. Redissolve the residue in dichloromethane (100 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude this compound Acetate as a solid foam. The crude product will be carried forward for purification.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound Acetate.
Part 3.2: Purification by Preparative HPLC
The crude product contains the desired N,N-didesmethyl compound, potentially some mono-demethylated intermediate, and other minor byproducts. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard for isolating impurities with high purity.[14][15]
Instrumentation and Materials:
| Item | Specification |
| Prep-HPLC System | With Gradient Pump, Autosampler, Fraction Collector, UV Detector |
| Preparative Column | C18 Reverse-Phase, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Sample Diluent | Methanol/Water (1:1) |
| Lyophilizer | --- |
Step-by-Step Purification Protocol:
-
Sample Preparation: Dissolve the crude product obtained from the synthesis step in a minimal amount of the sample diluent (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): Initially, develop a separation method on an analytical scale HPLC system with a corresponding C18 column (e.g., 250 x 4.6 mm) to determine the optimal gradient for separating the target compound from impurities.
-
Preparative HPLC Run: Scale up the optimized analytical method to the preparative column. An example of preparative HPLC conditions is provided in the table below.
-
Fraction Collection: Monitor the column eluent at a suitable wavelength (e.g., 302 nm, a strong chromophore for the steroid backbone).[16] Collect fractions corresponding to the main peak of this compound Acetate using an automated fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity. Pool the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to dryness to obtain the final this compound Acetate product as a stable, fluffy solid.
Quantitative Data and Parameters:
| Parameter | Value/Condition | Rationale/Notes |
| Synthesis | ||
| Starting Material | 1.0 g Ulipristal Acetate | --- |
| Expected Crude Yield | ~0.85 - 0.95 g | Assumes near-quantitative conversion before purification. |
| Preparative HPLC | ||
| Column | C18, 10 µm, 250 x 21.2 mm | Standard for reverse-phase purification of steroid-like molecules. |
| Mobile Phase | A: H₂O + 0.1% FA; B: ACN + 0.1% FA | Formic acid (FA) is a common modifier for good peak shape in MS. |
| Flow Rate | 20.0 mL/min | Typical for a column of this dimension. |
| Gradient | 20% to 70% B over 30 min | This is an example; optimize based on analytical scale results. |
| Detection Wavelength | 302 nm | Strong absorbance for the diene-one chromophore.[16] |
| Injection Volume | 1-5 mL (depending on concentration) | Maximize loading without compromising resolution. |
| Final Product | ||
| Expected Purified Yield | 300 - 450 mg (32-48% overall) | Yields vary based on reaction efficiency and purification losses. |
| Purity (by HPLC) | >98.5% | Target purity for a certified reference standard. |
| Appearance | Off-white to pale yellow solid | As described by commercial suppliers.[17] |
Visualization of Purification Workflow
Caption: Multi-step purification workflow for this compound Acetate.
Characterization and Validation
The identity and purity of the final synthesized material must be rigorously confirmed to qualify it as a reference standard. The following analytical techniques are mandatory.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound. A validated, stability-indicating method should be used, typically on a C18 column with UV detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ is approximately 448.25 m/z.[4]
-
Proton Nuclear Magnetic Resonance (¹H-NMR): To confirm the chemical structure. The spectrum should show the absence of the N-methyl singlets (present in UPA at ~2.9 ppm) and the appearance of a broad singlet corresponding to the -NH₂ protons.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Certificate of Analysis (CoA): A comprehensive CoA should be generated, including all characterization data, purity value, and storage conditions (typically 2-8 °C).[17]
Conclusion
This application note details a reliable and reproducible method for the synthesis and purification of this compound Acetate. The protocol leverages a well-established N-demethylation reaction using α-chloroethyl chloroformate, followed by a robust purification strategy centered on preparative HPLC. By following this guide, researchers and drug development professionals can confidently produce this critical impurity standard in-house, facilitating accurate analytical testing and ensuring the quality and safety of Ulipristal Acetate pharmaceutical products.
References
-
Najmi, A. A., Bischoff, R., & Permentier, H. P. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2966. [Link]
-
Gieshoff, T., Scholl, C., & Werz, D. B. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8895–8903. [Link]
-
Wikipedia contributors. (2023). von Braun reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Gao, P., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(32), 21256–21265. [Link]
-
ResearchGate. (2022). Two possible mechanisms for N-demethylation of tertiary amines by cytochrome P450 and synthetic Fe(iv) oxo complexes. [Link]
-
ResearchGate. (2006). Photochemical N-Demethylation of Alkaloids. [Link]
-
McCamley, K., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Tetrahedron Letters, 47(32), 5593-5595. [Link]
-
Cooley, J. H., & Evain, E. J. (2009). Dealkylation Reactions of Amines. Science of Synthesis, 40(1), 427-462. [Link]
- Google Patents. (2016).
- Google Patents. (2012).
-
ResearchGate. (2022). N-Dealkylated drug metabolite synthesis with chloroformates. [Link]
-
Abdel-Monem, M. M., & Portoghese, P. S. (1972). N-Demethylation of morphine and structurally related compounds with chloroformate esters. Journal of Medicinal Chemistry, 15(2), 208-210. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethyl Ulipristal Acetate. PubChem Compound Database. [Link]
-
SynThink Research Chemicals. (n.d.). This compound Acetate. [Link]
- Google Patents. (2014).
-
SynZeal. (n.d.). This compound. [Link]
-
FDA Global Substance Registration System. (n.d.). N-DESMETHYL ULIPRISTAL ACETATE. [Link]
-
Ohio University. (n.d.). N-Dealkylation of Amines. [Link]
-
ResearchGate. (2019). Studies on the Mechanism of the von Braun Reaction. [Link]
-
SynThink Research Chemicals. (n.d.). Ulipristal EP Impurities & USP Related Compounds. [Link]
-
Allmpus. (n.d.). Ulipristal Acetate N,N-Didesmethyl Impurity. [Link]
-
Hazra, B. G., et al. (2000). Synthesis of 11β-(4-dimethylaminophenyl)-17β-hydroxy-17α-(3-methyl-1-butynyl)-4, 9-estradien-3-one... Steroids, 65(3), 157-62. [Link]
-
Wadsak, W., et al. (2005). New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Journal of Medicinal Chemistry, 48(22), 6895–6907. [Link]
-
Allmpus. (n.d.). Ulipristal Acetate N,N-Didesmethyl Impurity. [Link]
-
Li, H., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(4), 1100-1104. [Link]
-
Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045. [Link]
-
ResearchGate. (2000). 17β-hydroxy-17α-(3-methyl-1-butynyl)-4, 9-estradien-3-one: two new analogs of mifepristone (RU-486). [Link]
- Google Patents. (2013).
-
PubMed. (2000). Synthesis of 11beta-(4-dimethylaminophenyl)-17beta-hydroxy-17alpha-(3-methyl-1-butynyl)-4, 9-estradien-3-one... Steroids, 65(3), 157-62. [Link]
-
Agilent Technologies. (2008). Application Compendium Solutions for Preparative HPLC. [Link]
-
Waters Corporation. (2016). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
Rao, P. N., et al. (1999). Synthesis of N-desmethyl derivatives of 17alpha-acetoxy-11beta-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione and mifepristone: substrates for the synthesis of radioligands. Steroids, 64(3), 205-12. [Link]
Sources
- 1. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 2. theclinivex.com [theclinivex.com]
- 3. N-Desmethyl Ulipristal Acetate | C29H35NO4 | CID 15908064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound | 244206-52-8 | SynZeal [synzeal.com]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20120142925A1 - Process for the demethylation of oxycodone and related compounds - Google Patents [patents.google.com]
- 14. lcms.cz [lcms.cz]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. CN105566431A - Ulipristal acetate impurities and preparation and detection method thereof - Google Patents [patents.google.com]
- 17. allmpus.com [allmpus.com]
Application Note: A Validated HPLC-UV Method for the Quantification of N,N-Didesmethyl Ulipristal in Human Plasma
Abstract
This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N,N-Didesmethyl Ulipristal, a metabolite of the selective progesterone receptor modulator, Ulipristal Acetate (UPA). The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and phosphate buffer, offering excellent separation and peak symmetry. Detection is performed using a UV-Vis detector set to an optimal wavelength. The protocol includes a straightforward protein precipitation step for plasma sample preparation, ensuring high recovery and minimal matrix effects. This method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision suitable for pharmacokinetic and drug metabolism studies.[1][2][3][4]
Introduction
Ulipristal Acetate (UPA) is a synthetic steroid primarily used for emergency contraception and the treatment of uterine fibroids. Following administration, UPA is metabolized in the body into several active and inactive forms. This compound is one such metabolite, formed by the demethylation of the parent compound. Accurate quantification of this metabolite in biological matrices like plasma is crucial for understanding the complete pharmacokinetic profile, metabolic pathways, and overall disposition of UPA.
This document provides a comprehensive, step-by-step protocol for a proposed HPLC method to quantify this compound. The rationale behind the selection of chromatographic conditions and sample preparation is explained to provide researchers with a solid foundation for method implementation and adaptation.
Chromatographic Principle
The method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound, being a moderately non-polar molecule, is retained on the column and then eluted by the mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is accomplished by monitoring the UV absorbance of the eluate at a wavelength where the analyte exhibits significant absorption, ensuring sensitivity and specificity. Methods for the parent drug, UPA, often utilize detection wavelengths between 260 nm and 312 nm.[5][6] A wavelength of 302 nm is selected here as a robust starting point, consistent with published methods for UPA.[5]
Materials and Instrumentation
3.1 Reagents and Chemicals
-
This compound Reference Standard (Purity ≥98%)
-
Ulipristal Acetate (for specificity testing)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Human Plasma (Drug-free, sourced from a certified biobank)
3.2 Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Vortex Mixer
-
Pipettes (calibrated)
Proposed HPLC Method
4.1 Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1. The selection of a C18 column is standard for molecules of this type, and the mobile phase composition is designed to provide a reasonable retention time and good peak shape.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 10 mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 302 nm |
| Run Time | 10 minutes |
4.2 Preparation of Solutions
-
10 mM KH₂PO₄ Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 ratio. Degas the solution by sonication or helium sparging.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Experimental Protocols
5.1 Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[7][8]
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the appropriate working standard solution if preparing calibration curve standards or quality control (QC) samples. For unknown samples, add an equivalent volume of mobile phase.
-
Add 600 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant (approximately 750 µL) and transfer it to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
5.2 Analytical Workflow Diagram
The overall analytical process, from sample preparation to data analysis, is depicted in the following workflow.
Caption: Workflow for this compound quantification.
Method Validation
The proposed method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[1][3][4] The key validation parameters and their acceptance criteria are outlined below.
6.1 Validation Parameters and Protocol
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank plasma, plasma spiked with this compound, and plasma spiked with UPA and other potential metabolites. Check for interfering peaks at the analyte's retention time. | No significant interference at the retention time of the analyte. Peak purity should be >99%. |
| Linearity & Range | Analyze a calibration curve with at least five concentrations (e.g., 0.1, 0.5, 2, 10, 20 µg/mL) in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Analyze QC samples at three concentration levels (low, mid, high) against a calibration curve. Calculate percent recovery. | Mean recovery should be within 85-115% (80-120% at LLOQ). |
| Precision | Repeatability (Intra-day): Analyze six replicates of QC samples at three levels on the same day. Intermediate Precision (Inter-day): Repeat the analysis on three different days. | RSD ≤ 15% (≤ 20% at LLOQ). |
| LOQ / LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within 80-120% and Precision (RSD) ≤ 20%. Signal-to-noise ratio > 10. |
| LOD | Determined based on a signal-to-noise ratio of 3:1. | Signal should be clearly distinguishable from baseline noise. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on results. | System suitability parameters should remain within limits. Results should not be significantly affected. |
6.2 System Suitability
Before each analytical run, a system suitability test (SST) must be performed by injecting a standard solution (e.g., mid-QC level) five times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
6.3 Method Validation Logic
The relationship between different validation experiments ensures a comprehensive assessment of the method's performance.
Caption: Interdependencies in the analytical method validation process.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust framework for the quantification of this compound in human plasma. The protocol is straightforward, employing common laboratory reagents and instrumentation. The detailed validation strategy, grounded in ICH guidelines, ensures that the method will generate accurate and reproducible data suitable for regulated bioanalytical studies. This application note serves as a complete guide for researchers in pharmacology, drug metabolism, and clinical chemistry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). 1
-
Gao, X., Li, J., & Wang, Y. (2015). Determination of ulipristal acetate and its related substances by HPLC. Chinese Journal of New Drugs. 5
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. 3
-
International Council for Harmonisation. Quality Guidelines. 9
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 4
-
MetwareBio. Metabolomics Sample Preparation FAQ. 10
-
Google Patents. (2017). CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method. 11
-
Metabolon. (2023). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. 12
-
Creative Proteomics. Serum/Plasma Sample Collection and Preparation in Metabolomics. 13
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 7
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 11. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 12. metabolon.com [metabolon.com]
- 13. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Note: Utilizing N,N-Didesmethyl Ulipristal as a Reference Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Metabolite Reference Standards in Drug Development
In the landscape of pharmaceutical development and quality control, the purity and characterization of an active pharmaceutical ingredient (API) are paramount. Ulipristal Acetate, a selective progesterone receptor modulator (SPRM), is a key therapeutic agent for emergency contraception and the treatment of uterine fibroids.[1][2] The metabolic fate of such drugs is of significant interest, as metabolites can possess their own pharmacological activity or contribute to the overall safety profile of the parent drug.[3][4] N,N-Didesmethyl Ulipristal is a known metabolite of Ulipristal Acetate.[5][6] As such, a highly characterized reference standard of this compound is indispensable for a variety of analytical applications, including impurity profiling, stability testing, and pharmacokinetic studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard. The protocols detailed herein are designed to ensure analytical accuracy and reliability, grounded in established scientific principles and regulatory expectations.
Understanding the Analyte: this compound
This compound is a metabolite of Ulipristal Acetate formed through the metabolic process of N-demethylation, primarily mediated by cytochrome P450 enzymes in the liver.[1][7] While the mono-demethylated metabolite of Ulipristal Acetate is known to be pharmacologically active, the complete demethylation to this compound results in a compound with different properties and potential biological activity that must be accurately monitored and quantified.[7][8]
| Chemical Property | Value | Source |
| Molecular Formula | C₂₆H₃₁NO₃ | [6][9] |
| Molecular Weight | 405.54 g/mol | [6][9] |
| CAS Number | 244206-52-8 | [6][9] |
Metabolic Pathway of Ulipristal Acetate
The biotransformation of Ulipristal Acetate is a critical aspect of its pharmacology. The following diagram illustrates the metabolic pathway leading to the formation of this compound. Understanding this pathway is essential for interpreting analytical data and assessing the overall disposition of the drug in the body.
Caption: Metabolic pathway of Ulipristal Acetate.
Application I: Preparation of Standard Solutions
The accuracy of any quantitative analysis is fundamentally dependent on the correct preparation of reference standard solutions.[10] This protocol outlines the steps for preparing stock and working standard solutions of this compound.
Protocol: Standard Solution Preparation
Objective: To prepare accurate and stable stock and working standard solutions of this compound for use in chromatographic analysis.
Materials:
-
This compound reference standard (with Certificate of Analysis)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Pipettes (calibrated)
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry weighing vessel.
-
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add a small amount of methanol to dissolve the standard, then dilute to the mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity. This is your stock solution.
-
-
Intermediate Standard Solution Preparation (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the desired diluent (e.g., a mixture of acetonitrile and water, matching the initial mobile phase conditions).
-
Mix thoroughly.
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by serial dilution of the intermediate standard solution to cover the desired calibration range (e.g., 0.1 - 10 µg/mL for HPLC analysis).
-
Use the same diluent as in the previous step for all dilutions.
-
Storage and Stability:
-
Store stock and intermediate solutions at 2-8°C, protected from light.[11]
-
The stability of the solutions should be established through appropriate validation studies. It is recommended to prepare fresh working standards daily.[12]
Application II: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of impurities and degradation products in pharmaceutical substances.[13][14] This protocol provides a starting point for the development of an HPLC method for the analysis of this compound.
Protocol: HPLC Method for Analysis of this compound
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of Ulipristal Acetate and other related substances.
| HPLC Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds.[13] |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | A common mobile phase for reversed-phase chromatography of pharmaceuticals.[13] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[13] |
| Detection Wavelength | ~302 nm | Based on the UV absorbance maxima of Ulipristal Acetate and its metabolites.[13] |
| Column Temperature | 25°C | Ensures reproducible retention times.[13] |
| Injection Volume | 10-20 µL | A standard injection volume for HPLC analysis. |
Method Validation: The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by spiking the parent drug with the this compound reference standard.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[18]
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Application III: High-Sensitivity Quantification by LC-MS/MS
For applications requiring higher sensitivity, such as pharmacokinetic studies in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[19][20][21]
Protocol: LC-MS/MS Method for this compound
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma.
| LC-MS/MS Parameter | Recommended Condition | Rationale |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 2.6 µm) | Shorter columns with smaller particle sizes are suitable for faster analysis times in LC-MS/MS.[21] |
| Mobile Phase | Methanol:Water with 0.1% Formic Acid (Gradient) | The addition of formic acid promotes ionization in the mass spectrometer.[21] |
| Flow Rate | 0.3-0.5 mL/min | Appropriate for a 2.1 mm ID column.[21] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for nitrogen-containing compounds.[21] |
| MRM Transitions | To be determined by direct infusion of the reference standard | The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be generated through fragmentation. |
| Internal Standard | A stable isotope-labeled analog of this compound or a structurally similar compound | Corrects for variability in sample preparation and instrument response. |
Sample Preparation: A simple protein precipitation with methanol or acetonitrile is often sufficient for plasma samples.[19][21]
Method Validation: Validation of bioanalytical methods should follow relevant regulatory guidelines and includes the assessment of selectivity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow for Reference Standard Utilization
The following diagram outlines the general workflow for using the this compound reference standard in an analytical setting.
Caption: General workflow for using a reference standard.
Conclusion
The availability and proper use of a high-purity this compound reference standard are fundamental to the accurate analytical characterization of Ulipristal Acetate and its formulations. By following well-validated protocols, such as those outlined in this application note, researchers and drug development professionals can ensure the generation of reliable and reproducible data, ultimately contributing to the safety and efficacy of this important therapeutic agent. Adherence to established guidelines from regulatory bodies like the ICH is crucial for the successful development and approval of pharmaceutical products.
References
-
Brito, M., et al. (2021). Mechanisms involved in the contraceptive effects of ulipristal acetate. Reproduction, 162(4), R109-R120. [Link]
-
Rosato, E., et al. (2016). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Frontiers in Pharmacology, 6, 315. [Link]
-
Wikipedia. Ulipristal acetate. [Link]
-
Pharmacology of Ulipristal Acetate. (2024). YouTube. [Link]
-
Creinin, M. D., et al. (2006). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. The Annals of Pharmacotherapy, 40(11), 2039–2046. [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]
-
Pohl, O., et al. (2013). Proposed metabolic pathway for Ulipristal acetate (UPA). ResearchGate. [Link]
-
Jesam, C., et al. (2019). Mechanisms involved in the contraceptive effects of ulipristal acetate in. Reproduction, 158(5), R175-R187. [Link]
-
Li, W., et al. (2020). A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. International Journal of Clinical Pharmacology and Therapeutics, 58(11), 642-651. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Pharmaffiliates. Ulipristal Acetate-impurities. [Link]
-
ResearchGate. (2014). Determination of ulipristal acetate and its related substances by HPLC. [Link]
-
Journal of Pharmaceutical Analysis. (2025). Drug metabolism and metabolite safety assessment in drug discovery and development. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Badhan, et al. (2024). VALIDATION OF UTERINE ANTIFIBRINOLYTICS BY HPLC. IJPSR, 15(8), 2244-2251. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Edi, R., et al. (2017). A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. Journal of Chromatography B, 1059, 43-48. [Link]
-
Taylor & Francis Online. (2019). Drug metabolism and metabolite safety assessment in drug discovery and development. [Link]
-
Creative Biolabs. Reference Standard Preparation & Characterization. [Link]
-
Singha, L. S., & Rao, S. (2020). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF ULIPRISTAL ACETATE IN BULK AND PHARMACEUTICAL DOSAGE FORM. ResearchGate. [Link]
-
Wang, Y., et al. (2020). A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10), e4908. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. (2022). Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC. [Link]
-
Royal Society of Chemistry. (2020). Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. [Link]
-
ProQuest. (2020). A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma. [Link]
-
FDA. (2019). Metabolism/Safety Considerations in Drug Development. [Link]
- Google Patents. (2021). Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method.
-
ResearchGate. (2025). A simplified and reliable LC‐MS/MS method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese subjects. [Link]
-
Journal PPW. (2022). View of Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC. [Link]
-
MDPI. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. [Link]
-
FDA. (2016). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
SynZeal. Ulipristal Impurities. [Link]
-
World Health Organization. (2025). Notes on the Design of Bioequivalence Study: Ulipristal acetate. [Link]
-
ResearchGate. (2019). How can standard reference materials be prepared?[Link]
-
Pohl, O., et al. (2013). Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. Journal of Bioequivalence & Bioavailability, 5(4), 177-184. [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form. [Link]
-
ResearchGate. (2019). Extractive Spectrophotometric Determination of Ulipristal Acetate using Naphthol Blue Black. [Link]
-
Global Substance Registration System. This compound ACETATE. [Link]
-
Allmpus. Ulipristal Acetate N,N-Didesmethyl Impurity. [Link]
-
Wang, L., et al. (2017). A New and Efficient Method for the Synthesis of Ulipristal Acetate. Letters in Organic Chemistry, 14(7), 481-484. [Link]
Sources
- 1. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ulipristal Impurities | SynZeal [synzeal.com]
- 7. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. This compound - SRIRAMCHEM [sriramchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. allmpus.com [allmpus.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. database.ich.org [database.ich.org]
- 19. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metabolic Profiling of N,N-Didesmethyl Ulipristal
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of N,N-Didesmethyl Ulipristal. Ulipristal Acetate (UPA), a selective progesterone receptor modulator, undergoes significant metabolism to form active monodemethylated and subsequently didesmethylated metabolites.[1][2] Understanding the downstream metabolism of this compound is critical for a complete characterization of UPA's disposition, including its potential for drug-drug interactions (DDI) and the identification of its clearance pathways. This guide details an integrated strategy employing both in vitro and in vivo methodologies, grounded in current regulatory expectations and best scientific practices.[3][4][5][6][7][8][9]
Introduction and Scientific Rationale
Ulipristal Acetate (UPA) is primarily metabolized by the Cytochrome P450 (CYP) 3A4 enzyme, leading to sequential N-demethylation.[1][10][11][12] The first step yields an active metabolite, N-monodemethylated UPA, which is further metabolized to this compound (also referred to as PGL4004).[1][2] While this didesmethylated metabolite is considered inactive or less active than its precursor, its formation and subsequent clearance are integral to the overall pharmacokinetic profile of the parent drug.[2][12]
A thorough investigation of this compound's metabolism is imperative for several reasons:
-
Complete Clearance Picture: Identifying how this major metabolite is cleared from the body is essential for building a complete mass balance and pharmacokinetic model for UPA.
-
Drug-Drug Interaction (DDI) Potential: This metabolite could act as a "victim" of DDIs if its clearance is dependent on a polymorphic enzyme or one that is easily inhibited. It could also act as a "perpetrator" by inhibiting or inducing metabolic enzymes, thereby affecting co-administered drugs.[13][14] Regulatory agencies such as the FDA require a thorough evaluation of the DDI potential of major metabolites.[4][7][15]
-
Safety Assessment: Characterizing downstream metabolites ensures that no unexpected reactive or pharmacologically active species are formed.
This guide outlines a logical, tiered approach to fully characterize the metabolic profile of this compound.
Overall Experimental Design Strategy
The proposed research plan integrates in vitro assays for initial screening and mechanistic understanding with a confirmatory in vivo study. This strategy provides a comprehensive view of the metabolite's fate, from enzyme kinetics to its behavior in a whole organism.
Caption: Overall experimental workflow for characterizing this compound metabolism.
Part A: In Vitro Metabolism and DDI Studies
In vitro systems, particularly human liver microsomes (HLMs), offer a robust and high-throughput method to study Phase I metabolism.[16][17][18] HLMs are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of CYP enzymes.[17]
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[16][19]
Rationale: This assay is a primary screen to understand if the compound is readily metabolized by liver enzymes. A compound that is rapidly cleared in this assay will likely have high hepatic clearance in vivo.[18] The use of pooled human liver microsomes averages out inter-individual variability in enzyme expression.[17]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with an appropriate internal standard (for quenching)
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
Procedure:
-
Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of this compound in a solvent like DMSO (final DMSO concentration in incubation should be ≤0.5%).[20]
-
Incubation Plate Setup: In a 96-well plate, add phosphate buffer.
-
Pre-incubation: Add HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) to the wells. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[17]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18][19] For the negative control (T=0 and "no-cofactor" control), add buffer instead of the NADPH system.[17]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[16][18]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of this compound at each time point.
Data Analysis:
-
Plot the natural log of the percent remaining of the test compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
| Parameter | Typical Value | Rationale |
| Test Compound Conc. | 1 µM | Below the expected Km to ensure first-order kinetics. |
| Microsomal Protein | 0.5 mg/mL | Sufficient enzyme activity without excessive non-specific binding.[17] |
| Time Points | 0, 5, 15, 30, 45, 60 min | Captures a wide range of potential clearance rates.[16] |
| Cofactor | NADPH System | Essential cofactor for CYP450 enzyme activity.[17][19] |
Protocol 2: Metabolite Identification in HLMs
Objective: To identify the major metabolites of this compound formed by HLM.
Rationale: This step is crucial for understanding the biotransformation pathways. It helps identify potential downstream metabolites that may need further pharmacological or toxicological assessment. High-resolution mass spectrometry (HRMS) is used to obtain accurate mass measurements, which aids in proposing elemental compositions for the metabolites.
Procedure:
-
The experimental setup is similar to the metabolic stability assay, but with a higher concentration of test article (e.g., 10 µM) and microsomal protein (e.g., 1 mg/mL) to generate sufficient quantities of metabolites for detection.
-
A single, longer incubation time point (e.g., 60 minutes) is typically used.
-
Samples are analyzed using LC-HRMS (e.g., Q-TOF or Orbitrap) to detect and characterize metabolites.
-
Data analysis involves comparing the chromatograms of the test incubation with control incubations (no NADPH, no substrate) to find unique peaks corresponding to metabolites. The mass shifts from the parent compound suggest the type of metabolic reaction (e.g., +16 Da for hydroxylation, +14 Da for methylation).
Protocol 3: Reaction Phenotyping
Objective: To identify the specific CYP450 isoenzymes responsible for the metabolism of this compound.[13][21][22]
Rationale: Pinpointing the responsible enzymes is a cornerstone of DDI prediction.[21] If metabolism is dominated by a single CYP (e.g., CYP3A4, CYP2D6), the compound is more susceptible to DDIs with inhibitors or inducers of that enzyme. Two complementary approaches are recommended for robust results.[13][23]
Approach A: Recombinant Human CYPs (rhCYP)
-
Procedure: Incubate this compound individually with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[22] Monitor the depletion of the parent compound or the formation of a specific metabolite over time.
-
Interpretation: The enzyme(s) showing the highest rate of metabolism are identified as the primary contributors.
Approach B: Chemical Inhibition in HLMs
-
Procedure: Incubate this compound with pooled HLMs in the presence and absence of known selective chemical inhibitors for each major CYP isoform.[13][24]
-
Interpretation: A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that CYP enzyme.
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2B6 | Ticlopidine |
| CYP2C8 | Quercetin |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4/5 | Ketoconazole |
| (Table adapted from common industry practices and literature)[25] |
Protocol 4: CYP Inhibition Assay (Direct and Time-Dependent)
Objective: To evaluate the potential of this compound to act as an inhibitor of major CYP450 enzymes.[13][14][26]
Rationale: This assay assesses the "perpetrator" DDI potential. Inhibition of CYPs can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[14][20] It's critical to assess both direct (reversible) inhibition and time-dependent inhibition (TDI), as TDI often involves irreversible mechanism-based inactivation and is of greater clinical concern.[27][28][29]
Caption: Workflow comparing direct vs. time-dependent CYP inhibition assays.
Procedure (IC50 Shift Method for TDI):
-
Plate 1 (No Pre-incubation): To determine direct inhibition IC50, incubate HLM, buffer, various concentrations of this compound, and a CYP-specific probe substrate for a short period (e.g., 5 min) at 37°C. Initiate the reaction with NADPH and quench after a short incubation (e.g., 10 min).
-
Plate 2 (Pre-incubation): To determine time-dependent inhibition, pre-incubate the HLM and various concentrations of this compound with NADPH for 30 minutes at 37°C.[27][28] This allows for the potential formation of reactive metabolites that can inactivate the enzyme. After 30 minutes, add the specific probe substrate to initiate the final reaction phase, then quench.
-
Analysis: Quantify the formation of the metabolite from the probe substrate using LC-MS/MS. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) for both conditions.
Interpretation:
-
A significant decrease in the IC50 value after the 30-minute pre-incubation (an "IC50 shift") suggests that this compound is a time-dependent inhibitor.[27][28] This finding would trigger further characterization to determine the kinetic parameters K_I and k_inact, as recommended by regulatory guidance.[14]
Part B: In Vivo Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of this compound in an animal model and identify major circulating metabolites.
Rationale: An in vivo study is essential to confirm that the metabolic pathways observed in vitro are relevant in a whole organism. It provides key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[30][31] The Sprague-Dawley rat is a commonly used model for such preclinical studies.[30][32]
Protocol 5: Pharmacokinetic Study in Sprague-Dawley Rats
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300g) with cannulated jugular veins for serial blood sampling.[31]
-
This compound dosing formulation (e.g., in a vehicle like PEG400/water).
-
Blood collection tubes (e.g., containing K2EDTA).
-
Metabolic cages for urine and feces collection.[31]
Procedure:
-
Acclimatization: Allow animals to acclimate for at least 3-5 days before the study.
-
Dosing: Administer this compound to two groups of rats (n=3-5 per group).
-
Group 1 (IV): Intravenous bolus dose (e.g., 1-2 mg/kg) via tail vein to determine absolute bioavailability and clearance.
-
Group 2 (PO): Oral gavage dose (e.g., 5-10 mg/kg) to assess oral absorption.[33]
-
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[32]
-
Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.
-
Excreta Collection: House animals in metabolic cages to collect urine and feces over 24 or 48 hours to assess routes of excretion.
Data Analysis:
-
Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[31]
-
Key PK parameters to be calculated include: Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), and Vd (Volume of Distribution).
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Total drug exposure over time |
| t½ | Elimination half-life |
| CL | Clearance (volume of plasma cleared of drug per unit time) |
| F (%) | Absolute Bioavailability (AUC_oral / AUC_IV) * 100 |
Protocol 6: Bioanalytical Method using LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound and its potential metabolites in plasma.
Rationale: A robust and validated bioanalytical method is the foundation of any PK study. LC-MS/MS provides the required sensitivity and selectivity for detecting low concentrations of analytes in complex biological matrices.[34][35][36][37][38]
Methodology Outline:
-
Sample Preparation: Protein precipitation is a common and effective method. Add a volume of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) to a small volume of plasma (e.g., 50 µL).[34][37] Vortex and centrifuge to pellet proteins.
-
Chromatography: Use a reverse-phase C18 column with gradient elution (e.g., mobile phases of water and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous matrix components.[36][37]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and sensitivity.[34][37]
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
References
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Time dependent inhibition (TDI). Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
RAPS. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. Retrieved from [Link]
-
Lin, J. H. (2003). Cytochrome P450 in vitro reaction phenotyping: a re-evaluation of approaches used for P450 isoform identification. Drug Metabolism and Disposition. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Understanding the Pharmacology of Ulipristal Acetate: Mechanisms and Interactions. Retrieved from [Link]
-
Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]
-
Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]
-
Pohl, O., Zobrist, R., & Gotteland, J. P. (2015). The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids. Reproductive Sciences, 22(10), 1190-1198. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Pohl, O., Kendrick, J., & Gotteland, J. P. (2014). Proposed metabolic pathway for Ulipristal acetate (UPA). ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]
-
Chen, J., et al. (2020). A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. International Journal of Clinical Pharmacology and Therapeutics, 58(11), 642-651. Retrieved from [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 636-647. Retrieved from [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]
-
protocols.io. (2025). In-vitro CYP inhibition pooled. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
- Google Patents. (n.d.). CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method.
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
ResearchGate. (2025). A simplified and reliable LC‐MS/MS method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese subjects. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Li, W., et al. (2020). A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10), e4908. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Al-Horani, R. A., & Al-Achi, A. (2017). A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. Journal of Chromatography B, 1059, 43-48. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]
-
Arnaldi, M., et al. (2018). Pharmacokinetic drug evaluation of ulipristal acetate for the treatment of uterine fibroids. Expert Opinion on Drug Metabolism & Toxicology, 14(11), 1135-1142. Retrieved from [Link]
-
Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 43(3), 400-408. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. Retrieved from [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
-
MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ulipristal. PubChem Compound Summary for CID 13559281. Retrieved from [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]
-
Ragos, M., & flushed, S. (2011). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. P & T : a peer-reviewed journal for formulary management, 36(4), 188-193. Retrieved from [Link]
Sources
- 1. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA guides drug-drug interaction studies for therapeutic proteins | RAPS [raps.org]
- 4. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 5. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 7. xenotech.com [xenotech.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. nbinno.com [nbinno.com]
- 11. Pharmacokinetic drug evaluation of ulipristal acetate for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 15. bioivt.com [bioivt.com]
- 16. Metabolic Stability Assays [merckmillipore.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. bioivt.com [bioivt.com]
- 21. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 23. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Cytochrome P450 in vitro reaction phenotyping: a re-evaluation of approaches used for P450 isoform identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lnhlifesciences.org [lnhlifesciences.org]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. bioivt.com [bioivt.com]
- 31. parazapharma.com [parazapharma.com]
- 32. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 33. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 34. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 36. researchgate.net [researchgate.net]
- 37. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Assay Platform for Characterizing the Progesterone Receptor Activity of N,N-Didesmethyl Ulipristal
Abstract
This document provides a detailed guide for characterizing the cellular activity of N,N-Didesmethyl Ulipristal, a terminal metabolite of the Selective Progesterone Receptor Modulator (SPRM), Ulipristal Acetate (UPA). Characterizing the pharmacological profile of major metabolites is a critical step in drug development, ensuring a comprehensive understanding of a compound's in vivo effects. We present a suite of three complementary cell-based assays—a dual-luciferase reporter gene assay, a quantitative PCR (qPCR) assay for endogenous target gene expression, and a cell proliferation assay—to elucidate the potential agonist, antagonist, or mixed activity of this compound at the progesterone receptor (PR). These protocols are optimized for the T47D human breast cancer cell line, a well-established model for studying PR signaling.
Scientific Background
Ulipristal Acetate (UPA) is a well-characterized SPRM used for emergency contraception and the treatment of uterine fibroids.[1][2][3] Its mechanism of action relies on its mixed agonist/antagonist activity at the progesterone receptor, which varies depending on the target tissue and hormonal environment.[4][5][6] Upon administration, UPA is metabolized in the liver, primarily by the CYP3A4 enzyme, into mono-demethylated and di-demethylated metabolites.[1][7][8] The mono-demethylated form is known to be pharmacologically active.[7][8] However, the activity profile of the terminal metabolite, this compound (d-UPA), is less defined. Determining whether d-UPA is an active antagonist, a partial agonist, or an inactive compound is essential for a complete safety and efficacy profile of its parent drug.
The progesterone receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[9] In its inactive state, it resides in the cytoplasm complexed with heat shock proteins. Upon binding to an agonist like progesterone, the receptor undergoes a conformational change, dissociates from the chaperone proteins, dimerizes, and translocates to the nucleus.[10] In the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators to initiate transcription.[11] SPRMs like UPA can act as antagonists by binding to the PR and preventing this cascade, or as partial agonists by inducing a suboptimal conformational change that leads to a muted transcriptional response.
To fully characterize an unknown compound like d-UPA, a single assay is insufficient. Therefore, we employ a three-pronged approach:
-
Reporter Gene Assay: Directly measures the ability of a compound to activate transcription via a PRE. This is a highly specific and sensitive method for determining agonistic or antagonistic activity at the receptor-DNA interface.[12][13][14]
-
Endogenous Gene Expression (qPCR): Measures the modulation of known, physiologically relevant PR target genes. This confirms that the activity observed in the artificial reporter system translates to the regulation of native genes in their natural chromatin context.[15][16]
-
Functional Cell Proliferation Assay: Measures a downstream phenotypic outcome of PR modulation. In T47D cells, progestins can inhibit proliferation, providing a functional readout of a compound's activity.[17][18]
This multi-assay platform provides a robust, self-validating system to define the pharmacological profile of this compound.
Recommended Cell Model: T47D
The T47D human ductal breast carcinoma cell line is an ideal model for these studies.
-
High PR Expression: T47D cells express high levels of both progesterone receptor isoforms (PR-A and PR-B), making them highly responsive to progestins and SPRMs.[19][20][21]
-
Well-Characterized: The response of T47D cells to various progestogenic compounds is extensively documented, providing a strong basis for comparison.[17][22]
-
Functional Response: These cells exhibit clear, measurable responses to PR ligands, including changes in the expression of specific target genes and modulation of cell proliferation.[11][22]
Core Experimental Protocols
General Cell Culture & Handling
-
Cell Line: T47D (e.g., ATCC HTB-133).
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: For all experiments, use RPMI-1640 without phenol red, supplemented with 5-10% charcoal/dextran-stripped FBS (CSS).
-
Rationale (Expertise): Phenol red is a weak estrogen receptor agonist and can interfere with hormone signaling pathways. Charcoal-stripped serum has been treated to remove endogenous steroid hormones, which would otherwise create high background signaling and mask the effects of the test compounds.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Assay 1: PR Activity Assessment using a Dual-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of this compound to activate or inhibit the transcriptional activity of the progesterone receptor.
Principle: Cells are transiently co-transfected with two plasmids. The first is a reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple Progesterone Response Elements (PREs). The second is a control plasmid containing a Renilla luciferase gene driven by a constitutive promoter (e.g., SV40). When an agonist binds to the endogenous PR, the receptor activates transcription from the PRE, producing firefly luciferase. An antagonist will block this activation. The Renilla luciferase signal is used to normalize the firefly signal, correcting for variations in transfection efficiency and cell number.[13][14]
Protocol:
-
Cell Seeding (Day 1): Seed T47D cells into white, clear-bottom 96-well plates at a density of 15,000-20,000 cells per well in 100 µL of assay medium. Incubate overnight.
-
Transfection (Day 2):
-
Prepare a transfection mix according to the manufacturer's protocol (e.g., using Lipofectamine 3000 or a similar reagent).
-
Co-transfect each well with a PRE-driven firefly luciferase reporter plasmid (e.g., pGL4.36) and a constitutive Renilla luciferase control plasmid (e.g., pRL-SV40) at a ratio of approximately 20:1.
-
Incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of test compounds (this compound), positive controls (Progesterone, UPA), and a known antagonist (e.g., RU486) in assay medium.
-
For Agonist Mode: Aspirate the transfection medium and add 100 µL of medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
For Antagonist Mode: Aspirate the transfection medium and add 100 µL of medium containing the compound dilutions plus an EC₈₀ concentration of Progesterone.
-
Incubate for 18-24 hours.
-
-
Lysis and Luminescence Reading (Day 4):
-
Equilibrate the plate and luciferase assay reagents (e.g., Dual-Glo® Luciferase Assay System) to room temperature.
-
Add the first reagent (which lyses cells and contains the firefly luciferase substrate) to each well. Mix and measure luminescence on a plate reader.
-
Add the second reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate). Mix and measure luminescence again.
-
-
Data Analysis:
-
For each well, calculate the Relative Response Ratio by dividing the Firefly luminescence value by the Renilla luminescence value.
-
Normalize the data to the vehicle control to determine the "Fold Activation."
-
Plot the Fold Activation against the log of the compound concentration and fit a four-parameter dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Assay 2: Endogenous PR Target Gene Expression by qPCR
This assay validates the reporter gene results by measuring changes in the mRNA levels of native, progesterone-responsive genes.
Principle: Cells are treated with the test compounds, and total RNA is extracted. The RNA is then reverse-transcribed into cDNA. Finally, qPCR is used to amplify and quantify the amount of specific target gene cDNA relative to a stable housekeeping gene. We will assess the expression of FKBP5 , a well-established and robustly induced PR target gene.[15]
Protocol:
-
Cell Seeding and Treatment: Seed T47D cells in 6-well plates in assay medium. At ~70-80% confluency, treat the cells with the desired concentrations of compounds (e.g., Vehicle, 10 nM Progesterone, 1 µM UPA, 1 µM d-UPA) for 6 to 24 hours.
-
RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
qPCR:
-
Prepare qPCR reactions in triplicate for each sample using a SYBR Green-based master mix.
-
Include primer pairs for the target gene (FKBP5) and a stable housekeeping gene (GAPDH or ACTB).
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis (ΔΔCt Method):
-
Determine the threshold cycle (Ct) for each reaction.
-
For each sample, calculate ΔCt = (Ct of FKBP5) - (Ct of GAPDH).
-
Calculate ΔΔCt = (ΔCt of Treated Sample) - (ΔCt of Vehicle Control Sample).
-
Calculate the Fold Change in expression as 2^(-ΔΔCt).
-
Assay 3: Cell Proliferation/Viability Assessment (MTT Assay)
This assay provides a functional, phenotypic readout of the compound's effect on cell health and growth.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23] The formazan is then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed T47D cells into a 96-well plate at a low density (e.g., 3,000-5,000 cells/well) in 100 µL of assay medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of assay medium containing 2x concentrations of the test compounds (d-UPA, UPA, Progesterone) to achieve the final desired concentrations. Incubate for 72-96 hours to allow for measurable changes in proliferation.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Observation: Viable cells will form visible purple precipitates (formazan).
-
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a "no-cell" control well.
-
Calculate the percentage of viability for each treatment relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot % Viability against compound concentration to determine the effect on cell proliferation.
-
Data Interpretation & Expected Outcomes
The combined results from these three assays will allow for a confident classification of this compound's activity.
| Assay | If d-UPA is a PR Antagonist | If d-UPA is a PR Agonist | If d-UPA is Inactive |
| Reporter (Agonist Mode) | No activation (Fold activation ≈ 1) | Dose-dependent activation (EC₅₀ calculable) | No activation (Fold activation ≈ 1) |
| Reporter (Antagonist Mode) | Dose-dependent inhibition of Progesterone-induced activation (IC₅₀ calculable) | No inhibition (or further activation) | No inhibition |
| qPCR (FKBP5 Expression) | Does not induce FKBP5 alone; blocks Progesterone-induced expression | Dose-dependent induction of FKBP5 mRNA | No effect on FKBP5 expression alone or in the presence of Progesterone |
| Proliferation (MTT) | Reverses the anti-proliferative effect of Progesterone | Mimics the anti-proliferative effect of Progesterone | No effect on cell proliferation |
Example Data Summary Table:
| Compound | Reporter EC₅₀ (nM) | Reporter IC₅₀ (nM) | FKBP5 Fold Induction (at 1µM) | % Proliferation vs Vehicle (at 1µM) | Activity Profile |
| Progesterone | 0.5 | >10,000 | 15.2 | 75% | Agonist |
| Ulipristal Acetate (UPA) | 1.2 (30% max act.) | 15 | 4.5 | 82% | Partial Agonist/Antagonist |
| RU486 | >10,000 | 5 | 0.9 | 120% (vs P4) | Antagonist |
| d-UPA (Hypothetical) | >10,000 | 500 | 1.1 | 115% (vs P4) | Weak Antagonist |
Conclusion
The described platform of orthogonal, cell-based assays provides a comprehensive and reliable framework for determining the progesterone receptor activity of this compound. By combining a highly specific reporter assay with the analysis of endogenous gene expression and a functional proliferation assay, researchers can obtain a clear and definitive pharmacological profile of this key metabolite. This information is invaluable for understanding the complete in vivo mechanism of action and safety profile of Ulipristal Acetate.
References
-
National Center for Biotechnology Information. (n.d.). Progesterone Receptor Signaling Mechanisms. PubMed. Retrieved from [Link][9]
-
Sartorius, C. A., et al. (1994). New T47D Breast Cancer Cell Lines for the Independent Study of Progesterone B- and A-Receptors. Cancer Research, 54(14), 3868–3877. Retrieved from [Link][17]
-
Lessey, B. A., et al. (1996). Characterization of the functional progesterone receptor in an endometrial adenocarcinoma cell line (Ishikawa): progesterone-induced expression of the alpha1 integrin. The Journal of Clinical Endocrinology and Metabolism, 81(9), 3343-3352. Retrieved from [Link][24]
-
Levin, E. R. (2022). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews, 43(4), 633–663. Retrieved from [Link][25]
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link][12]
-
Horwitz, K. B., et al. (1982). Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance. Cell, 28(3), 633-42. Retrieved from [Link][19]
-
Li, Z., et al. (2011). Improved dual-luciferase reporter assays for nuclear receptors. Assay and Drug Development Technologies, 9(3), 288-97. Retrieved from [Link][13]
-
Wetendorf, M., & DeMayo, F. J. (2012). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. The International Journal of Developmental Biology, 56(6-8), 511-9. Retrieved from [Link][10]
-
Nishida, M., et al. (1985). [Establishment of a new human endometrial adenocarcinoma cell line, Ishikawa cells, containing estrogen and progesterone receptors]. Nihon Sanka Fujinka Gakkai Zasshi, 37(7), 1103-11. Retrieved from [Link][26]
-
Li, Z., et al. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Assay and Drug Development Technologies, 9(3), 288-297. Retrieved from [Link][14]
-
Houtman, R., et al. (2018). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology, 1723, 111-125. Retrieved from [Link][27]
-
Levy, D. P. (2011). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. P & T : a peer-reviewed journal for formulary management, 36(4), 183–191. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Ulipristal acetate. Retrieved from [Link][2]
-
Satyaswaroop, P. G., et al. (1989). Immunocytochemical determination of estrogen and progesterone receptors in human endometrial adenocarcinoma cells (Ishikawa cells). Cancer Research, 49(22), 6299-304. Retrieved from [Link][28]
-
AmiGO. (n.d.). progesterone receptor signaling pathway. Gene Ontology Term. Retrieved from [Link][29]
-
Nardulli, A. M., & Katzenellenbogen, B. S. (1988). Progesterone Receptor Regulation in T47D Human Breast Cancer Cells: Analysis by Density Labeling of Progesterone Receptor Synthesis and Degradation and Their Modulation by Progestin. Endocrinology, 122(4), 1532–1540. Retrieved from [Link][20]
-
Hagan, C. R., & Lange, C. A. (2009). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Steroids, 74(7), 599-604. Retrieved from [Link][11]
-
Kumar, P., & Magon, N. (2011). Ulipristal acetate, a progesterone receptor modulator for emergency contraception. The journal of obstetrics and gynaecology research, 37(7), 780-5. Retrieved from [Link][7]
-
U.S. Food and Drug Administration. (n.d.). ella (ulipristal acetate) tablet label. Retrieved from [Link][8]
-
Kim, J. Y., et al. (2017). The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer. Biochemical and Biophysical Research Communications, 486(3), 752-758. Retrieved from [Link][22]
-
Zhu, H., et al. (2014). Response-specific progestin resistance in a newly characterized Ishikawa human endometrial cancer subcell line resulting from long-term exposure to medroxyprogesterone acetate. Oncology Letters, 7(6), 1999-2004. Retrieved from [Link][30]
-
ResearchGate. (n.d.). Ulipristal Acetate (ella). Retrieved from [Link][31]
-
Anbari, F., et al. (2021). Quantitative evaluation of human sperm viability using MTT assay: A laboratory study. International Journal of Reproductive BioMedicine, 19(1), 57-64. Retrieved from [Link][32]
-
YouTube. (2023, November 24). PHARMACOLOGY OF Ulipristal Acetate. Retrieved from [Link][33]
-
Boers, A., et al. (2020). A molecular toolbox to study progesterone receptor signaling. Scientific Reports, 10(1), 10839. Retrieved from [Link][15]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ulipristal Acetate?. Retrieved from [Link][3]
-
Meresman, G. F., & Cunto, C. D. (2020). Mechanisms involved in the contraceptive effects of ulipristal acetate. Reproduction, 159(1), R1-R9. Retrieved from [Link][34]
-
Mohammed, H., et al. (2015). Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes. The Journal of Biological Chemistry, 290(27), 16736-48. Retrieved from [Link][16]
-
Cicinelli, E., et al. (2015). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Gynecological Endocrinology, 31(12), 903-7. Retrieved from [Link][35]
-
Langan, K. L., et al. (2019). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. Current Opinion in Obstetrics and Gynecology, 31(4), 234-240. Retrieved from [Link][36]
-
Ruban, E., & Schiattarella, A. (2017). Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus. Molecular Endocrinology, 31(6), 616–628. Retrieved from [Link][37]
-
Google Patents. (n.d.). Ulipristal acetate preparation method and intermediate thereof. Retrieved from [38]
-
OriGene Technologies. (n.d.). Progesterone Receptor (PGR) Human qPCR Primer Pair. Retrieved from [Link][39]
-
New Drug Approvals. (2014, April 7). Ulipristal acetate for emergency contraception. Retrieved from [Link][40]
-
ResearchGate. (2020, June 20). Data on RT-qPCR assay of nuclear progesterone receptors.... Retrieved from [Link][41]
-
Mocé, E., et al. (2010). Metabolic activity of sperm cells: correlation with sperm cell concentration, viability and motility in the rabbit. Zygote, 18(2), 119-26. Retrieved from [Link][42]
-
Wikipedia. (n.d.). Selective progesterone receptor modulator. Retrieved from [Link][4]
-
ResearchGate. (2018, August 10). A new and efficient method for the synthesis of Ulipristal acetate. Retrieved from [Link][43]
-
Taylor & Francis Online. (n.d.). Selective progesterone receptor modulators – Knowledge and References. Retrieved from [Link][5]
-
Murji, A., & Caddy, S. (2017). Selective Progesterone Receptor Modulators for the Medical Treatment of Uterine Fibroids with a Focus on Ulipristal Acetate. Journal of Obstetrics and Gynaecology Canada, 39(10), 911-918. Retrieved from [Link][6]
-
Google Patents. (n.d.). Novel synthesis method of Ulipristal acetate. Retrieved from [44]
-
ResearchGate. (2018, August 10). A simple and convenient synthetic route to Ulipristal acetate. Retrieved from [Link][45]
-
Stary, E., et al. (2021). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 26(15), 4473. Retrieved from [Link][46]
Sources
- 1. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 4. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Selective Progesterone Receptor Modulators for the Medical Treatment of Uterine Fibroids with a Focus on Ulipristal Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. T47D Cell Line - Creative Biogene [creative-biogene.com]
- 22. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
- 24. Characterization of the functional progesterone receptor in an endometrial adenocarcinoma cell line (Ishikawa): progesterone-induced expression of the alpha1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. [Establishment of a new human endometrial adenocarcinoma cell line, Ishikawa cells, containing estrogen and progesterone receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 28. Immunocytochemical determination of estrogen and progesterone receptors in human endometrial adenocarcinoma cells (Ishikawa cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 30. Response-specific progestin resistance in a newly characterized Ishikawa human endometrial cancer subcell line resulting from long-term exposure to medroxyprogesterone acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Quantitative evaluation of human sperm viability using MTT assay: A laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
- 34. Mechanisms involved in the contraceptive effects of ulipristal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 37. academic.oup.com [academic.oup.com]
- 38. EP2774933A1 - Ulipristal acetate preparation method and intermediate thereof - Google Patents [patents.google.com]
- 39. origene.com [origene.com]
- 40. newdrugapprovals.org [newdrugapprovals.org]
- 41. researchgate.net [researchgate.net]
- 42. Metabolic activity of sperm cells: correlation with sperm cell concentration, viability and motility in the rabbit | Zygote | Cambridge Core [cambridge.org]
- 43. researchgate.net [researchgate.net]
- 44. CN103601785A - Novel synthesis method of Ulipristal acetate - Google Patents [patents.google.com]
- 45. researchgate.net [researchgate.net]
- 46. mdpi.com [mdpi.com]
Protocols for the Radiolabeling of N,N-Didesmethyl Ulipristal for Preclinical Research
An Application Note for Drug Development Professionals
Abstract
N,N-Didesmethyl Ulipristal Acetate is a key active metabolite of Ulipristal Acetate, a selective progesterone receptor modulator (SPRM) used in gynecological therapies.[1][2] Understanding the in vivo behavior of this metabolite is crucial for comprehensive pharmacological assessment. Radiolabeling provides the most sensitive method for tracking molecules in biological systems, enabling critical studies such as receptor occupancy, pharmacokinetics, and biodistribution. This application note presents detailed, field-proven protocols for the radiolabeling of this compound Acetate with Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET) imaging and Tritium ([³H]) for in vitro receptor binding assays and autoradiography. The methodologies are designed to be robust and reproducible, providing researchers with the tools to generate high-purity radiotracers for advanced drug development studies.
Introduction: The Rationale for Radiolabeling this compound
Selective Progesterone Receptor Modulators (SPRMs) are a class of synthetic steroids that exhibit tissue-specific agonist, antagonist, or mixed effects on the progesterone receptor (PR).[3][4] Ulipristal Acetate is a prominent SPRM, and its primary metabolite, this compound Acetate, contributes significantly to its overall pharmacological profile.[5] To fully elucidate the mechanism of action and disposition of the parent drug, it is imperative to characterize the behavior of this active metabolite.
Radiolabeled isotopologues of this compound Acetate are indispensable tools for:
-
Quantitative Biodistribution: Determining the uptake and retention of the compound in target tissues (e.g., uterus, fibroids) versus non-target organs.
-
Pharmacokinetic Studies: Accurately measuring absorption, distribution, metabolism, and excretion (ADME) profiles at tracer concentrations.
-
Receptor Occupancy Assays: Quantifying the binding of the metabolite to progesterone receptors in vivo (using PET) or in vitro (using tritiated ligands).[6][7]
-
Metabolic Pathway Analysis: Tracking the formation and subsequent fate of the metabolite.
This guide provides two distinct protocols tailored for different research applications, leveraging the unique properties of Carbon-11 and Tritium.
Protocol I: Carbon-11 Labeling for PET Imaging
Carbon-11 is a positron-emitting radionuclide with a short half-life (t½ = 20.4 minutes), making it ideal for non-invasive, quantitative in vivo imaging with PET.[8][9] The protocol described here focuses on labeling the acetyl group of this compound Acetate using [¹¹C]acetyl chloride. This approach is strategically chosen because it introduces the radiolabel in the final synthetic step on a readily available precursor, maximizing specific activity and minimizing synthesis time, a critical factor for short-lived isotopes.[8]
Principle of [¹¹C]Acetylation
The synthesis involves the acylation of the 17α-hydroxyl group of the N,N-didesmethyl precursor with high specific activity [¹¹C]acetyl chloride. The precursor, (11β)-11-(4-aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione, can be synthesized according to established methods for Ulipristal analogues.[10][11] The radiolabeling reaction must be rapid, efficient, and performed in a shielded hot cell.
Experimental Workflow Diagram
Sources
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scite.ai [scite.ai]
- 11. A simple and convenient synthetic route to Ulipristal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of N,N-Didesmethyl Ulipristal as a Reference Standard in the Impurity Profiling of Ulipristal Acetate
Abstract
This application note provides a comprehensive technical guide on the application of N,N-Didesmethyl Ulipristal as a crucial reference standard in the impurity profiling of Ulipristal Acetate (UPA), a selective progesterone receptor modulator. We delve into the regulatory significance of impurity monitoring, outline detailed protocols for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC), and discuss method validation according to International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights to ensure the safety, efficacy, and regulatory compliance of UPA drug products.
Introduction: The Imperative of Impurity Profiling for Ulipristal Acetate
Ulipristal Acetate (UPA) is a synthetic selective progesterone receptor modulator (SPRM) widely used for emergency contraception and the treatment of uterine fibroids.[1][2] Its therapeutic action is achieved by modulating the progesterone receptor, which can inhibit or delay ovulation.[3][4] The safety and efficacy of any active pharmaceutical ingredient (API) like UPA are intrinsically linked to its purity. Unwanted chemicals, referred to as impurities, can arise during synthesis, manufacturing, or storage and may pose a risk to patients, even at trace levels.[5][6]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control of impurities.[7] The ICH Q3A and Q3B guidelines establish thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances and products, respectively.[8][9] Any impurity found at a level of 0.10% or higher must generally be identified and characterized.[6][10]
This compound is a known process-related impurity and a metabolite of Ulipristal Acetate.[11][12] It is formed through the metabolic N-demethylation of the dimethylamino group, a process primarily mediated by the CYP3A4 enzyme.[4][12] Its presence in the final drug product must be strictly controlled. The availability of a highly characterized, pure reference standard of this compound is therefore not merely beneficial, but essential for the development and validation of analytical methods to accurately quantify this specific impurity.[13][14] This document serves as a practical guide to utilizing this reference standard for robust impurity profiling of UPA.
Characterization of the Target Impurity: this compound
Understanding the physicochemical properties of an impurity is the first step in developing a strategy for its control. This compound is the di-demethylated analogue of UPA. For clarity, its properties are presented alongside its acetylated form, which is also a known impurity, and the parent API.
| Property | This compound | This compound Acetate | Ulipristal Acetate (Parent API) |
| Chemical Name | (11β)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione[15] | (11β)-17-(Acetyloxy)-11-(4-aminophenyl)-19-norpregna-4,9-diene-3,20-dione[16] | 17α-acetoxy-11β-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione[4] |
| CAS Number | 244206-52-8[14][15] | 244206-49-3[1][13] | 126784-99-4[2][13] |
| Molecular Formula | C₂₆H₃₁NO₃[15] | C₂₈H₃₃NO₄[1][17] | C₃₀H₃₇NO₄[2][13] |
| Molecular Weight | 405.54 g/mol [14][15] | 447.57 g/mol [1][17] | 475.62 g/mol [2][13] |
The Strategic Framework for Impurity Profiling
A robust impurity profiling program is a multi-stage process that begins with detection and culminates in control. The logical flow ensures that impurities are not only identified but are also assessed for their potential impact on patient safety. The use of a qualified reference standard is central to the identification and quantification stages of this workflow.
Figure 1: High-level logical workflow for pharmaceutical impurity profiling.
Protocol: Quantification of this compound by HPLC-UV
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from the UPA API. The selection of a C18 stationary phase provides effective separation based on hydrophobicity, while the mobile phase composition is optimized to achieve resolution between the more polar N,N-Didesmethyl impurity and the parent UPA. UV detection at 302 nm is chosen as it is a wavelength of strong absorbance for UPA and its related substances.[18][19]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Reference Standards: this compound (≥98% purity), Ulipristal Acetate (≥99.5% purity).
-
Column: Wondasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[19]
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Triethylamine (for HPLC), Orthophosphoric Acid (AR Grade), Water (Milli-Q or HPLC Grade).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate buffer. Adjust pH to 6.5 with dilute Orthophosphoric Acid or Triethylamine. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[19] |
| Detection | 302 nm[18] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (RSS): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~100 µg/mL.
-
UPA Stock Solution: Accurately weigh about 25 mg of Ulipristal Acetate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~1000 µg/mL.
-
System Suitability Solution (SSS): Transfer 1.0 mL of the RSS and 1.0 mL of the UPA Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. This solution contains ~10 µg/mL of the impurity and ~100 µg/mL of UPA, which is suitable for checking resolution.
-
Test Sample Preparation: Accurately weigh about 25 mg of the Ulipristal Acetate test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~1000 µg/mL.
Analysis Procedure & System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the Diluent once as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (SSS) five times.
-
The system is deemed suitable for use if the following criteria are met:
-
Resolution: The resolution between the this compound peak and the Ulipristal Acetate peak is not less than 2.0.
-
Tailing Factor: The tailing factor for the Ulipristal Acetate peak is not more than 1.5.
-
%RSD: The relative standard deviation of the peak areas for five replicate injections of each compound is not more than 2.0%.
-
-
Inject the Reference Standard Solution once, followed by the Test Sample Preparation in duplicate.
Calculation
The percentage of this compound in the test sample is calculated using the external standard method:
% Impurity = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
Where:
-
AreaImpurity: Peak area of this compound in the Test Sample chromatogram.
-
AreaStandard: Average peak area of this compound in the Reference Standard chromatogram.
-
ConcStandard: Concentration (mg/mL) of this compound in the Reference Standard Solution.
-
ConcSample: Concentration (mg/mL) of Ulipristal Acetate in the Test Sample Preparation.
-
PurityStandard: Purity (%) of the this compound Reference Standard.
Figure 2: Step-by-step experimental workflow for HPLC impurity analysis.
Method Validation Strategy (ICH Q2(R1))
For regulatory acceptance, the analytical method described must be fully validated. The use of a qualified this compound reference standard is indispensable for executing these validation studies.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., other impurities, degradants, matrix). | The this compound peak should be well-resolved from UPA and any other peaks. Peak purity analysis (using a DAD) should confirm no co-elution. |
| Linearity | To demonstrate a proportional relationship between the analytical response and the concentration of the impurity over a specified range. | A minimum of 5 concentration levels from the Limit of Quantification (LOQ) to 120% of the specification limit. Correlation coefficient (r²) ≥ 0.99. |
| Limit of Detection (LOD) | The lowest amount of impurity that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1 or based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of impurity that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Determined by recovery studies of the impurity spiked into the UPA sample at a minimum of 3 levels (e.g., 50%, 100%, 150% of the specification limit). Recovery should be within 90.0% to 110.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): %RSD ≤ 5.0% for 6 replicate preparations. Intermediate Precision (Inter-assay): Performed by different analysts on different days/equipment. Results should be comparable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Variations may include mobile phase pH (±0.2), column temperature (±5°C), and mobile phase composition (±2% organic). The system suitability parameters must still be met. |
Conclusion
The effective control of impurities is a cornerstone of modern pharmaceutical quality assurance. This compound, as a known impurity of Ulipristal Acetate, requires precise and accurate quantification to ensure product safety and meet stringent regulatory standards. The use of a high-purity, well-characterized this compound reference standard is fundamental to this process. It enables the development, validation, and routine application of reliable analytical methods, such as the HPLC protocol detailed herein. By integrating this standard into a robust analytical strategy, pharmaceutical manufacturers can confidently monitor and control this impurity, ultimately safeguarding patient health and ensuring the consistent quality of Ulipristal Acetate products.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Arbor Cloud. (2024). ICH guidelines for impurity profile. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ulipristal Acetate-impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Ulipristal Impurities and Related Compound. Retrieved from [Link]
-
SynThink. (n.d.). Ulipristal EP Impurities & USP Related Compounds. Retrieved from [Link]
-
SynZeal. (n.d.). Ulipristal Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ulipristal Acetate-impurities. Retrieved from [Link]
-
Li, G., et al. (2018). Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. Organic Chemistry Frontiers. Retrieved from [Link]
-
Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]
-
IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
Therapeutic Goods Administration. (2015). Australian Public Assessment Report for ulipristal acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN105566431A - Ulipristal acetate impurities and preparation and detection method thereof.
- Creanga, A. A., & Cwiak, C. (2012). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. P & T : a peer-reviewed journal for formulary management, 37(2), 93–97.
- Chen, X., et al. (2020). A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. International journal of clinical pharmacology and therapeutics, 58(11), 642–651.
-
U.S. Food and Drug Administration. (n.d.). ella (ulipristal acetate) tablet label. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method.
-
Wikipedia. (n.d.). Ulipristal acetate. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). N-DESMETHYL ULIPRISTAL ACETATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of ulipristal acetate and its related substances by HPLC. Retrieved from [Link]
-
PubMed. (2017). A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. Retrieved from [Link]
-
PubMed. (2020). A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound ACETATE. Retrieved from [Link]
-
PubMed. (2015). First synthesis and characterization for the stereoisomers of Ulipristal acetate. Retrieved from [Link]
-
Allmpus. (n.d.). Ulipristal Acetate N,N-Didesmethyl Impurity. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 7. Ich guidelines for impurity profile [wisdomlib.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. jpionline.org [jpionline.org]
- 10. ijcrt.org [ijcrt.org]
- 11. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ulipristal Impurities | SynZeal [synzeal.com]
- 14. This compound - SRIRAMCHEM [sriramchem.com]
- 15. This compound | 244206-52-8 | SynZeal [synzeal.com]
- 16. allmpus.com [allmpus.com]
- 17. GSRS [gsrs.ncats.nih.gov]
- 18. CN105566431A - Ulipristal acetate impurities and preparation and detection method thereof - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-Didesmethyl Ulipristal Synthesis
Welcome to the dedicated technical support guide for the synthesis of N,N-Didesmethyl Ulipristal. As a key metabolite of Ulipristal Acetate, achieving a high-yield, high-purity synthesis of this compound is critical for research and development in steroid chemistry.[1][2] This document is designed for drug development professionals and research scientists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.
The N-demethylation of a sterically hindered tertiary amine on a complex steroid scaffold like Ulipristal presents significant challenges.[3][4] Issues such as incomplete reaction, formation of the mono-demethylated intermediate, and complex purification are common hurdles. This guide consolidates field-proven insights and established chemical principles to help you overcome these obstacles and optimize your reaction yields.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues you may encounter during the N-demethylation of Ulipristal Acetate to yield this compound.
Problem 1: Low or No Conversion of Ulipristal Acetate Starting Material
Question: "I've set up my N-demethylation reaction, but TLC/LC-MS analysis shows predominantly unreacted starting material even after extended reaction times. What are the likely causes and how can I resolve this?"
Answer: This is a frequent and frustrating issue, often pointing to problems with reagent activity, reaction conditions, or the inherent stability of the starting material. Let's break down the potential causes and solutions systematically.
The N-demethylation of tertiary amines, especially on complex molecules, can be challenging due to the high dissociation energy of C-N bonds.[3] Several methods exist, with the most common being variants of the von Braun reaction (using cyanogen bromide), reaction with chloroformates, or oxidative methods like the modified Polonovski reaction.[3][5][6] Each has its own set of critical parameters.
Workflow for Diagnosing Low Conversion
Caption: Kinetic profile of the stepwise N-demethylation process.
Strategies to Promote Complete Demethylation:
-
Increase Reagent Stoichiometry: This is the most direct approach. If you are using 1.5 equivalents of your demethylating agent, increase this to 2.5 or even 3.0 equivalents. This increases the concentration of the reagent available to react with the less reactive secondary amine intermediate.
-
Increase Reaction Time and/or Temperature: The second demethylation has a higher activation energy.
-
Time: Extend the reaction time significantly. Monitor by TLC or LC-MS every 6-12 hours to track the disappearance of the mono-demethylated spot.
-
Temperature: A modest increase in temperature (e.g., from 60 °C to 80 °C) can dramatically increase the rate of the second demethylation (k₂). Be cautious, as higher temperatures can also promote side reactions.
-
-
Consider a Different Method: If optimization fails, the chosen method may not be suitable. For instance, if the ACE-Cl method stalls, an iron-catalyzed Polonovski-type reaction might be more effective, as the mechanism is completely different and may not face the same kinetic barrier. [7]The mechanism involves the formation of an N-oxide followed by iron-catalyzed elimination to an iminium ion, which is then hydrolyzed. [7]
Problem 3: Difficult Purification and Product Isolation
Question: "The reaction seems to have worked, but I'm struggling to isolate a pure sample of this compound. My column chromatography fractions are all mixed, or I get significant product loss during workup."
Answer: Purification of polar amines, especially primary amines, can be challenging due to their basicity and potential for strong interaction with silica gel.
Recommended Purification Protocol:
-
Acid-Base Workup (Liquid-Liquid Extraction): This is the most effective way to separate your basic amine product from neutral or acidic impurities.
-
Step 1: After quenching the reaction, dilute the organic phase with a suitable solvent like Ethyl Acetate or DCM.
-
Step 2: Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your amine products (mono- and di-desmethyl) will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. [8] * Step 3: Separate the aqueous layer. Wash it once with fresh organic solvent to remove any trapped neutral impurities.
-
Step 4: Carefully basify the aqueous layer to pH 9-10 with a base like NaHCO₃ or dilute NaOH. This deprotonates your amine, making it soluble in organic solvents again.
-
Step 5: Extract the now-basic aqueous layer multiple times with Ethyl Acetate or DCM. Combine the organic extracts, dry with Na₂SO₄, filter, and concentrate to get your crude, enriched amine mixture.
-
-
Chromatography Tips:
-
Tailing on Silica: Primary amines often "tail" badly on standard silica gel. To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol.
-
Solvent System: A gradient elution is often necessary. Start with a less polar system (e.g., 98:2 DCM:MeOH + 0.5% NEt₃) and gradually increase the polarity by increasing the methanol percentage.
-
Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Which N-demethylation method is generally considered the best for a substrate like Ulipristal Acetate? A1: There is no single "best" method, as the optimal choice depends on scale, available reagents, and tolerance for specific byproducts. However, for complex steroidal systems, the ACE-Cl method is often favored in process chemistry due to its reliability and the relative ease of removing byproducts. The modified Polonovski reaction is a good alternative for its mild conditions, though workup to remove iron salts can sometimes be tedious. [7][9] Q2: How can I be sure my starting Ulipristal Acetate is pure and dry enough for the reaction? A2: Purity is paramount. Before starting, you should have a clean ¹H NMR and a single major peak (>98%) on LC-MS for your starting material. To ensure it is dry, dissolve it in an anhydrous solvent (like toluene), and then rotovap to dryness to azeotropically remove water. Follow this by drying under high vacuum for several hours.
Q3: My product appears to be decomposing on the rotovap. What should I do? A3: this compound, as a primary aniline derivative, may be sensitive to heat and air oxidation. Always concentrate your purified fractions at a low temperature (<35 °C). If you suspect oxidation, perform the final concentration steps under a nitrogen or argon atmosphere.
Q4: Can I use reagents like DEAD/DIAD (azodicarboxylates) for this transformation? A4: While N-demethylation using azodicarboxylates has been reported, it is often less efficient for di-demethylation and can lead to complex mixtures with sterically hindered amines. [7]Chloroformate or oxidative methods are generally more robust for this specific transformation.
Q5: What are the safety considerations for using cyanogen bromide (CNBr)? A5: Cyanogen bromide is extremely toxic and should be handled only in a certified chemical fume hood with appropriate PPE, including gloves, a lab coat, and safety goggles. It is volatile and moisture-sensitive. All glassware and waste should be quenched with a basic solution of sodium hypochlorite (bleach) before disposal. Always consult your institution's safety protocols before using this reagent.
References
-
Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. PMC - NIH. Available at: [Link]
-
N-Dealkylation of Amines. PMC - NIH. Available at: [Link]
-
A simple and convenient synthetic route to Ulipristal acetate. Scite.ai. Available at: [Link]
-
Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Sciencemadness.org. Available at: [Link]
- Novel synthesis method of Ulipristal acetate.Google Patents.
-
Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. Semantic Scholar. Available at: [Link]
-
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. Available at: [Link]
-
N-Demethylation of Alkaloids. ResearchGate. Available at: [Link]
- Method for the N-demethylation of N-methyl heterocycles.Google Patents.
- A method for the n-demethylation of n-methyl heterocycles.Google Patents.
- Method for the N-demethylation of N-methyl heterocycles.Google Patents.
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
Two possible mechanisms for N-demethylation of tertiary amines by... ResearchGate. Available at: [Link]
-
This compound 244206-52-8 wiki. Chembase.cn. Available at: [Link]
- Process for n-dealkylation of tertiary amines.Google Patents.
-
Recent developments in the enzymatic modifications of steroid scaffolds. ResearchGate. Available at: [Link]
-
ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Semantic Scholar. Available at: [Link]
-
This compound ACETATE. gsrs.ncats.nih.gov. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
-
N-Dealkylation of Amines. ResearchGate. Available at: [Link]
Sources
- 1. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women | Semantic Scholar [semanticscholar.org]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
troubleshooting N,N-Didesmethyl Ulipristal HPLC peak tailing
Welcome to the technical support center for the analysis of N,N-Didesmethyl Ulipristal. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically peak tailing, during the HPLC analysis of this basic compound. We will move beyond simple checklists to provide a deep, mechanistic understanding of the problem and a logical, step-by-step approach to its resolution.
Section 1: Understanding the Root Cause of Peak Tailing
Q1: I'm observing significant peak tailing for this compound. What is the fundamental chemical interaction causing this?
A1: The peak tailing you are observing is a classic and well-understood phenomenon for basic compounds like this compound when analyzed on standard silica-based reversed-phase columns. The issue stems from a secondary, undesirable retention mechanism that competes with the primary hydrophobic retention.
The core of the problem lies in the interaction between the analyte and the stationary phase surface:
-
Analyte Chemistry: this compound contains a primary aromatic amine group (-NH2) on its phenyl ring.[1][2] This group is basic and, at a mobile phase pH below its pKa, will be protonated and carry a positive charge (e.g., -NH3+).
-
Stationary Phase Chemistry: Standard silica-based HPLC columns (like C18) are built on a silica backbone. Even with extensive C18 bonding and end-capping, there are always residual, unreacted silanol groups (Si-OH) on the surface.[3][4] These silanol groups are acidic (with a pKa typically in the range of 3.5-4.5) and can become deprotonated (ionized) to form negatively charged silanate groups (Si-O⁻), especially at mobile phase pH levels above 3.[5][6]
The peak tailing is a direct result of the strong electrostatic interaction between the positively charged analyte and the negatively charged silanol sites on the stationary phase.[3][7] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange), where some analyte molecules are delayed longer than others, resulting in an asymmetrical or "tailing" peak.[5]
Caption: Mechanism of peak tailing for basic compounds.
Section 2: A Systematic Troubleshooting Workflow
Peak tailing issues should be addressed systematically. Before making significant modifications to your validated method, it is crucial to rule out common system-level and consumable-related problems. The following workflow provides a logical progression from simple checks to more involved method development adjustments.
Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Initial System & Consumables Check
Q2: Before I change my method, what simple hardware and consumable checks should I perform?
A2: Absolutely. Method-related issues are common, but they should not be investigated until the system itself is verified. Tailing that affects all peaks in your chromatogram often points to a physical or system-level problem.[8]
-
Check for Column Voids/Bed Deformation: A void at the column inlet can cause peak distortion. Disconnect the column, reverse it, and flush it with a compatible solvent at a low flow rate. If this doesn't resolve the issue and the column is old, it may need replacement.[5]
-
Minimize Extra-Column Volume: Excessive dead volume in the system can cause peak broadening and tailing. Ensure all tubing (especially between the injector, column, and detector) is as short and narrow-diameter as possible (e.g., 0.005" ID).[9] Verify that all fittings are correctly seated and not creating dead space.
-
Confirm Sample Solvent Strength: The sample should ideally be dissolved in the initial mobile phase or a solvent that is weaker (less organic content) than the mobile phase.[4] Dissolving the sample in a much stronger solvent can cause peak distortion and fronting.
Step 2: Mobile Phase Optimization (The Most Powerful Tool)
Q3: How can I use mobile phase pH to eliminate peak tailing for this compound?
A3: Manipulating the mobile phase pH is the most effective strategy for improving the peak shape of ionizable compounds.[10][11] The goal is to control the ionization state of both your analyte and the column's residual silanol groups.[12]
Primary Approach: Low pH (Ion Suppression of Silanols) The most common and effective strategy is to lower the mobile phase pH to a value between 2.5 and 3.5.[7][8]
-
Mechanism: At this low pH, the concentration of hydrogen ions (H+) is high. This acidic environment forces the equilibrium of the silanol groups (Si-OH) to the fully protonated, neutral state.[5] By neutralizing these acidic sites, you eliminate the primary cause of the secondary electrostatic interaction, dramatically improving peak symmetry.[13] While the basic analyte will be fully protonated (charged), the absence of negative sites on the stationary phase prevents the unwanted ion-exchange interaction.[7]
Alternative Approach: High pH (Analyte Neutralization) If a low pH is not suitable for your separation, working at a high pH (e.g., pH 9-10.5) is another viable option.
-
Mechanism: At a pH well above the pKa of the analyte's amine group, the analyte will be in its neutral, deprotonated form. The silanol groups will be fully deprotonated (negatively charged), but since the analyte is now neutral, the strong electrostatic interaction is eliminated.[11]
-
Critical Caveat: This approach requires a specialized hybrid or pH-stable column designed to withstand high pH conditions. Using a standard silica column at high pH will rapidly dissolve the silica support, destroying the column.[14]
Q4: What are the best buffers and additives to use for a low pH mobile phase?
A4: Using an acidic additive is essential to control and buffer the mobile phase at the desired low pH. Buffering is critical for method robustness and reproducibility.[9] For LC-MS compatibility, volatile buffers are required.
| Additive/Buffer | Typical Concentration | Mechanism of Action & Comments | LC-MS Compatible? |
| Formic Acid | 0.1% (v/v) (~26 mM) | A simple and effective choice for achieving a pH of ~2.7. Provides protons to neutralize silanols.[8] | Yes |
| Ammonium Formate | 10-20 mM | Acts as a true buffer around pH 3.7. Often used with formic acid to fine-tune the pH. Excellent for reproducibility. | Yes |
| Phosphate Buffer | 10-25 mM | A strong, traditional buffer for controlling pH precisely. Excellent for UV-only methods. | No (Non-volatile) |
Protocol 1: Preparing a Low pH Mobile Phase
-
Aqueous Phase: To 1 L of HPLC-grade water, add 1.0 mL of high-purity formic acid. Mix thoroughly. This creates a 0.1% formic acid solution with a pH of approximately 2.7.
-
Organic Phase: Use HPLC-grade acetonitrile or methanol.
-
Mobile Phase Preparation: Mix the aqueous and organic phases in the desired ratio for your gradient or isocratic method.
-
Filtration & Degassing: Filter the final mobile phase through a 0.22 µm or 0.45 µm filter and degas appropriately before use.
Step 3: Advanced Mobile Phase Modifications
Q5: My peak shape is better at low pH, but still not perfect. Should I consider additives like Triethylamine (TEA) or ion-pairing agents?
A5: If pH optimization alone is insufficient, these additives can be used. However, they are often considered "older" techniques and are less necessary with modern, high-purity columns.
-
Sacrificial Base (Triethylamine - TEA): Adding a small, basic amine like TEA (e.g., 0.05% - 0.1%) to the mobile phase can improve the peak shape of other basic analytes.[7]
-
Mechanism: The protonated TEA preferentially interacts with the ionized silanol sites, effectively "masking" them from your analyte.
-
Drawbacks: TEA is non-volatile (not LC-MS friendly) and can be difficult to flush from a column. It may also shorten the column's lifetime.[6] A published method for Ulipristal Acetate and its related substances uses a phosphate buffer containing 0.05% triethylamine.[15]
-
-
Ion-Pairing Agents: These reagents are used in ion-pair chromatography. For a positively charged basic analyte, an anionic ion-pairing agent like an alkyl sulfonate is used.[16][17]
-
Mechanism: The agent's negatively charged head forms a neutral ion pair with the positively charged analyte. The agent's hydrophobic tail then interacts with the C18 stationary phase, retaining the entire neutral complex. This provides a single, consistent retention mechanism.[18]
-
Drawbacks: Ion-pairing agents are notoriously difficult to remove from a column, often dedicating it to that specific method. They are also generally not suitable for LC-MS analysis.[19][20]
-
Step 4: Column Selection and Care
Q6: What is the best type of HPLC column to use for this compound to proactively avoid tailing?
A6: Column choice is paramount. Modern columns are designed specifically to minimize the issues that cause peak tailing for basic compounds.
-
Use High-Purity, "Type B" Silica: Modern columns are made from high-purity silica with very low levels of trace metal contaminants.[3][21] Metal impurities can increase the acidity of nearby silanol groups, worsening tailing.[4]
-
Choose an End-Capped Column: After the C18 groups are bonded to the silica, a good column is "end-capped" with a small silane reagent (like trimethylsilane) to block as many of the remaining accessible silanol groups as possible.[5][22] This significantly reduces the number of sites available for secondary interactions. Look for columns described as "fully end-capped" or "base-deactivated".[23]
-
Consider Polar-Embedded or Polar-Endcapped Phases: Some modern columns have a polar group (e.g., amide, carbamate) embedded in the C18 chain or at the surface. This can provide an alternative, weaker interaction site that shields the analyte from the more problematic silanol groups.
Q7: How do I prevent my column from degrading and causing peak tailing to reappear over time?
A7: Column degradation is a common cause of worsening performance.
-
Respect the pH Range: Always operate within the manufacturer's specified pH range for your column. For standard silica columns, this is typically pH 2 to 8.[24]
-
Use a Guard Column: A guard column is a small, inexpensive column placed before your analytical column. It protects the analytical column from strongly retained impurities and particulates that can damage the inlet frit and stationary phase.
-
Proper Flushing and Storage: After analysis, flush the column thoroughly to remove any buffers or additives. A common final storage solvent is a mixture of methanol or acetonitrile and water. Never store a column in a buffered mobile phase, as this can lead to salt precipitation and blockage.[24]
Step 5: Sample and Injection Parameters
Q8: Could my sample concentration be causing the peak tailing?
A8: Yes, this is known as column overload . If you inject too much sample mass onto the column, you can saturate the active sites of the stationary phase, leading to peak distortion that often manifests as a "right triangle" shape, a specific type of tailing.[4][6]
Protocol 2: Performing a Column Overload Study
-
Prepare a Sample: Create a standard solution of this compound at your current working concentration.
-
Serial Injections: Perform a series of injections, systematically reducing the injection volume (or sample concentration). For example: 10 µL, 5 µL, 2 µL, and 1 µL.
-
Analyze Peak Shape: Carefully examine the peak asymmetry factor for each injection.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the very first thing I should try if I see peak tailing for this compound?
-
Q: What is considered an "acceptable" peak tailing factor?
-
A: According to the USP, a tailing factor (As) of less than or equal to 2.0 is often acceptable for many assays. However, for optimal resolution and accurate integration, a value as close to 1.0 as possible is ideal, with many labs setting an internal limit of As ≤ 1.5.[5]
-
-
Q: When should I give up on a column and replace it?
-
A: If you have systematically worked through the troubleshooting steps (verified the system, optimized the mobile phase) and the peak shape is still poor, it is likely time to replace the column. This is especially true if you observe a sudden degradation in performance or if the column has a long history of use.
-
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link: https://www.element-labsolutions.com/articles/hplc/hplc-troubleshooting/peak-tailing-in-hplc]
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website. [Link: https://www.chromtech.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website. [Link: https://www.moravek.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website. [Link: https://www.chromatographyonline.com/view/the-lcgc-blog-hplc-diagnostic-skills-ii-tailing-peaks]
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link: https://www.phenomenex.com/blogs/how-to-reduce-peak-tailing-in-hplc/]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Asymmetry for (+)-Corypalmine in Reverse-Phase HPLC. Retrieved from BenchChem website. [Link: https://www.benchchem.com/technical-support-troubleshooting-peak-asymmetry-corypalmine-hplc]
- Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from Spectroscopy website. [Link: https://www.spectroscopyonline.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from LCGC International website. [Link: https://www.chromatographyonline.com/view/back-to-basics-the-role-of-ph-in-retention-and-selectivity]
- ResearchGate. (n.d.). Determination of ulipristal acetate and its related substances by HPLC. Retrieved from ResearchGate. [Link: https://www.researchgate.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare website. [Link: https://www.labcompare.com/10-Featured-Articles/580193-LABTips-How-to-Prevent-Tailing-Peaks-in-HPLC/]
- IndiaMART. (n.d.). High-Strength-Silica (HSS) HPLC Analytical Columns. Retrieved from IndiaMART website. [Link: https://www.indiamart.com/proddetail/high-strength-silica-hss-hplc-analytical-columns-2850935579291.html]
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from Chromatography Today website. [Link: https://www.chromatographytoday.com/news/hplc-uhplc/51/breaking-news/the-use-of-mobile-phase-ph-as-a-method-development-tool/51554]
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach website. [Link: https://www.hawach.com/reasons-for-peak-tailing-of-hplc-column/]
- Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link: https://www.researchgate.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from KNAUER website. [Link: https://www.knauer.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website. [Link: https://www.acdlabs.
- Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from Regis Technologies website. [Link: https://www.registech.com/CMS/Uploads/Documents/Brochures/Ion-Pairing-Reagents-and-Buffers.pdf]
- Biocomma. (n.d.). HPLC Columns. Retrieved from Biocomma website. [Link: https://www.biocomma.com/hplc-columns-p-1-3-11]
- SiliCycle. (n.d.). SiliaChrom Plus HPLC Columns. Retrieved from SiliCycle website. [Link: https://www.silicycle.com/products/siliachrom-plus-hplc-columns]
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from TCI Chemicals website. [Link: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B0208_E.pdf]
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC (PDF). Retrieved from TCI Chemicals website. [Link: https://www.tcichemicals.com/assets/brochure-pdfs/B0208.pdf]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link: https://www.waters.com/nextgen/us/en/support/support-resources-and-documentation/troubleshooting-peak-shape-problems-in-hplc.html]
- Pohl, O., et al. (2013). Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. Journal of Bioequivalence & Bioavailability, 5(4), 177-184. [Link: https://www.hilarispublisher.com/open-access/metabolic-disposition-of-14c-ulipristal-acetate-in-healthy-premenopausal-women-jbb-1000155.pdf]
- Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from Teledyne LABS website. [Link: https://www.teledynelabs.
- ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ProductWiki_244206-52-8.htm]
- BenchChem. (2023, August 15). This compound. Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/b101111]
- SRIRAMCHEM. (n.d.). This compound. Retrieved from SRIRAMCHEM website. [Link: https://www.sriramchem.com/product/n-n-didesmethyl-ulipristal/]
- Google Patents. (n.d.). CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method. Retrieved from Google Patents. [Link: https://patents.google.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from Welch Materials website. [Link: https://www.welchmat.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from Cytiva website. [Link: https://www.cytivalifesciences.
- Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from ACE HPLC Columns website. [Link: https://www.ace-hplc.com/images/downloads/guides/ACE_Troubleshooting_Guide.pdf]
- Veeprho. (n.d.). This compound. Retrieved from Veeprho website. [Link: https://www.veeprho.com/impurities/n-n-didesmethyl-ulipristal.html]
- PubChem - NIH. (n.d.). N-Desmethyl Ulipristal Acetate. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.
- Lab-Experts.com. (n.d.). Unique Type-C Silica based HPLC columns. Retrieved from Lab-Experts.com. [Link: https://www.lab-experts.com/en/unique-type-c-silica-based-hplc-columns_112.html]
- ResearchGate. (2022, July 12). Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC. Retrieved from ResearchGate. [Link: https://www.researchgate.
- Journal of Applied Pharmaceutical Science. (2021, November 11). Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form. Retrieved from Journal of Applied Pharmaceutical Science. [Link: https://japs-online.com/index.php/japs/article/view/11270]
- SynZeal. (n.d.). This compound. Retrieved from SynZeal website. [Link: https://www.synzeal.com/ulipristal/sz-u002003/n-n-didesmethyl-ulipristal]
- Daicel Pharma Standards. (n.d.). This compound Acetate. Retrieved from Daicel Pharma Standards website. [Link: https://daicelpharmastandards.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. veeprho.com [veeprho.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. acdlabs.com [acdlabs.com]
- 14. moravek.com [moravek.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. obrnutafaza.hr [obrnutafaza.hr]
- 18. km3.com.tw [km3.com.tw]
- 19. tcichemicals.com [tcichemicals.com]
- 20. welch-us.com [welch-us.com]
- 21. Lab-Experts.com - Unique Type-C Silica based HPLC columns [lab-experts.com]
- 22. HPLC Columns [biocomma.com]
- 23. silicycle.com [silicycle.com]
- 24. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Mass Spectrometry Parameters for N,N-Didesmethyl Ulipristal Acetate
Welcome to the technical support resource for the bioanalysis of N,N-Didesmethyl Ulipristal Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing and troubleshooting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for this specific metabolite. Here, we move beyond generic protocols to explain the reasoning behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of this compound Acetate and its precursor ion for mass spectrometry?
A1: this compound Acetate is a metabolite of Ulipristal Acetate formed by the removal of two methyl groups from the dimethylamino moiety.
-
Ulipristal Acetate (UPA):
-
This compound Acetate:
-
Molecular Formula: C₂₈H₃₃NO₄
-
Molecular Weight: 447.57 g/mol [6]
-
Expected [M+H]⁺ ion: m/z 448.2
-
It is crucial to use the monoisotopic mass for high-resolution mass spectrometry. For this compound Acetate, the protonated molecule [M+H]⁺ should be targeted as the precursor ion in positive electrospray ionization (ESI+) mode.
Q2: Which ionization mode is recommended for this compound Acetate analysis?
A2: Positive electrospray ionization (ESI+) is the recommended mode. The presence of the amine group on the phenyl ring makes the molecule readily protonated, leading to a strong signal for the [M+H]⁺ ion. Published methods for the parent compound, Ulipristal Acetate, consistently use ESI+ with high sensitivity.[7][8][9][10]
Q3: I am not seeing a strong signal for my analyte. What are the first parameters I should check?
A3: If you are experiencing low signal intensity, begin by systematically evaluating your ESI source parameters. The most critical parameters to optimize for this compound Acetate are:
-
Capillary Voltage: Ensure it is within the optimal range for positive mode, typically 3-5 kV. Too low a voltage will result in inefficient ionization, while excessive voltage can lead to in-source fragmentation.[3]
-
Gas Temperatures and Flow Rates: The desolvation gas temperature and flow rate are critical for efficient solvent evaporation and ion formation. Start with the instrument manufacturer's recommendations and optimize based on your mobile phase composition and flow rate.
-
Nebulizer Gas Pressure: This parameter affects the droplet size of the eluent entering the ESI source. A pressure between 20-60 psi is a good starting point.[3]
-
Mobile Phase Composition: The presence of a proton source in the mobile phase, such as 0.1% formic acid, is essential for efficient protonation in ESI+.
Q4: What are some common sources of contamination that can interfere with my analysis?
A4: Contamination can be a significant issue in LC-MS analysis, leading to high background noise and ion suppression. Common sources include:
-
Solvents and Additives: Always use LC-MS grade solvents and additives. Impurities can introduce adducts or suppress the ionization of your analyte.
-
Sample Preparation: Endogenous compounds from the biological matrix (e.g., plasma, urine) can co-elute and interfere with ionization. Ensure your sample cleanup method is effective.
-
System Contamination: Carryover from previous injections, contaminated tubing, or a dirty ion source can all contribute to background noise. Regular system cleaning and the use of a divert valve can mitigate these issues.[11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound Acetate.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and reinject. If peak shape improves, the original concentration was too high. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to maintain it in a single ionic form. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Secondary Interactions with the Stationary Phase | Add a small amount of a competing base, like triethylamine (use with caution as it can suppress ionization), to the mobile phase. |
Issue 2: High Background Noise or Noisy Baseline
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Additives | Prepare fresh mobile phases using high-purity, LC-MS grade reagents. |
| Dirty Ion Source | Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer). |
| Leaks in the LC System | Inspect all fittings and connections for any signs of leakage. |
| Insufficient Degassing of Mobile Phase | Ensure the mobile phase is adequately degassed to prevent bubble formation, which can cause baseline disturbances. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Pump Malfunction | Check for pressure fluctuations. If observed, prime the pumps and check for air bubbles in the solvent lines. |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters
This protocol outlines the steps for optimizing the key MS parameters for this compound Acetate using a triple quadrupole mass spectrometer.
1. Analyte Infusion and Precursor Ion Selection: a. Prepare a 1 µg/mL solution of this compound Acetate in 50:50 acetonitrile:water with 0.1% formic acid. b. Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. c. Acquire a full scan mass spectrum in positive ESI mode to confirm the presence and intensity of the [M+H]⁺ ion at m/z 448.2.
2. Product Ion Selection (MS/MS): a. Perform a product ion scan of the precursor ion (m/z 448.2). b. Vary the collision energy (CE) to induce fragmentation. Start with a broad range (e.g., 10-50 eV) to identify the most abundant and stable product ions. c. Select at least two prominent product ions for Multiple Reaction Monitoring (MRM). One will be the quantifier and the other the qualifier.
3. Optimization of Collision Energy and Cone Voltage: a. For each selected MRM transition, perform a more detailed optimization of the collision energy. Create a method that ramps the CE in small increments (e.g., 2 eV) and monitor the intensity of the product ion. b. Similarly, optimize the cone voltage (or equivalent parameter on your instrument) to maximize the intensity of the precursor ion.
Table of Predicted and Known MS Parameters
| Compound | Precursor Ion [M+H]⁺ (m/z) | Predicted/Known Product Ions (m/z) | Optimized Collision Energy (eV) - Starting Point | Optimized Cone Voltage (V) - Starting Point |
| Ulipristal Acetate | 476.3 | 134.1[8][9] | 20-30 | 30-40 |
| This compound Acetate | 448.2 | 106.1, 406.2 (Theoretical) | 25-35 | 35-45 |
Visualizations
Proposed Fragmentation Pathway of this compound Acetate
Caption: LC-MS/MS method development workflow.
Troubleshooting Decision Tree for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
References
-
Ulipristal Acetate | C30H37NO4 | CID 130904 . PubChem. Available at: [Link]
-
Ulipristal acetate . Chem-Impex. Available at: [Link]
-
Ulipristal Acetate | The Merck Index Online . Royal Society of Chemistry. Available at: [Link]
- Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method. Google Patents.
-
N-Desmethyl Ulipristal Acetate | C29H35NO4 | CID 15908064 . PubChem. Available at: [Link]
-
A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects . PubMed. Available at: [Link]
-
A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers . PubMed. Available at: [Link]
-
N-nitroso-desmethyl-ulipristal acetate | C29H34N2O5 | CID 171390054 . PubChem. Available at: [Link]
-
A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum . PubMed. Available at: [Link]
-
This compound . SynZeal. Available at: [Link]
-
Troubleshooting LC-MS . LCGC International. Available at: [Link]
-
LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool . Agilent Technologies. Available at: [Link]
-
Ulipristal Acetate N,N-Didesmethyl Impurity . Allmpus. Available at: [Link]
Sources
- 1. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Desmethyl Ulipristal Acetate | C29H35NO4 | CID 15908064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Methylation of phase II metabolites of endogenous anabolic androgenic steroids to improve analytical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - SRIRAMCHEM [sriramchem.com]
- 11. This compound | 244206-52-8 | SynZeal [synzeal.com]
Technical Support Center: Challenges in the Isolation and Purification of N,N-Didesmethyl Ulipristal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N,N-Didesmethyl Ulipristal. This guide is designed for researchers, scientists, and drug development professionals actively working with Ulipristal Acetate (UPA) and its metabolites. This compound is the terminal N-demethylated metabolite of UPA, formed primarily through CYP3A4-mediated metabolism.[1] It is also a known process-related impurity that can arise during the synthesis and purification of the parent drug.[2][3]
The isolation and purification of this compound present unique challenges due to its structural similarity to the parent drug and the mono-demethylated intermediate, its potential for degradation, and its typical presence in low concentrations within complex matrices. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate these experimental hurdles.
Troubleshooting Guide
This section addresses specific issues encountered during the isolation and purification of this compound in a practical question-and-answer format.
Question 1: I'm seeing poor chromatographic resolution. My target compound, this compound, is co-eluting with the parent drug (Ulipristal Acetate) and the mono-demethylated metabolite.
Answer:
This is the most common challenge, stemming from the high structural similarity between UPA and its N-demethylated metabolites. The primary difference lies in the polarity of the amine group on the phenyl ring (tertiary for UPA, secondary for N-desmethyl, and primary for N,N-didesmethyl). Exploiting this difference is key to achieving separation.
Causality: The dimethylamino group of UPA is less polar and has a different pKa compared to the primary amino group of this compound. Standard reversed-phase C18 columns may not provide sufficient selectivity under neutral conditions.
Solutions:
-
Mobile Phase pH Adjustment: The charge state of the amine groups is highly pH-dependent. Lowering the pH of the aqueous mobile phase with an acid additive will protonate the amine groups, altering their retention.
-
Optimize the Organic Modifier: While acetonitrile is common, switching to or creating a ternary mixture with methanol can alter the selectivity of the separation. Methanol is a hydrogen-bond donor and may interact differently with the primary amine of your target compound versus the tertiary amine of UPA.
-
Refine the Gradient Elution: If using a gradient, make it shallower around the elution time of the target compounds. A slower, more gradual increase in the organic phase concentration provides more opportunity for the stationary phase to differentiate between the closely related structures.
-
Consider an Alternative Stationary Phase: If C18 fails to provide baseline resolution, consider a phenyl-hexyl or a polar-embedded column. These phases offer alternative selectivities (π-π interactions for phenyl-hexyl) that can be advantageous for separating aromatic compounds with minor functional group changes.
Question 2: My final yield after purification is extremely low. What are the likely causes and how can I mitigate them?
Answer:
Low recovery is often a multi-faceted problem involving compound degradation, inefficient extraction, or losses during transfers.
Causality: UPA is known to be unstable under various stress conditions, including acid, base, oxidation, heat, and light.[4][6][7] The N,N-didesmethyl metabolite, with its primary aromatic amine, is potentially more susceptible to oxidative degradation.
Solutions:
-
Assess Compound Stability: Before beginning a large-scale purification, perform small-scale forced degradation studies on a crude sample.[8] Test its stability in the acidic and basic conditions you plan to use for chromatography, as well as its sensitivity to light and air. UPA has been shown to degrade into multiple products under acidic, alkaline, and oxidative stress.[6]
-
Minimize Exposure to Harsh Conditions:
-
Temperature: Perform all purification steps at reduced temperatures where possible. Avoid prolonged heating, as thermal degradation has been documented for UPA.[6][7]
-
pH: Neutralize fractions immediately after elution from an acidic or basic mobile phase.
-
Atmosphere: If oxidative degradation is suspected, degas all solvents and consider blanketing the sample and collected fractions with an inert gas like nitrogen or argon.
-
-
Optimize Extraction Efficiency: If isolating from a biological matrix or reaction mixture, ensure your extraction protocol is efficient.
-
For plasma samples, methods like protein precipitation with methanol or liquid-liquid extraction (LLE) with solvent systems such as methylene dichloride/isopropanol have proven effective for UPA and its metabolites.[5][9] The extraction recovery for UPA and its mono-demethylated metabolite has been reported to be over 80%.[9]
-
For reaction mixtures, perform LLE across a range of pH values to find the optimal point for extracting your compound of interest while leaving impurities behind.
-
Question 3: After purification, I see new, unexpected peaks in my purity analysis chromatogram. Is my compound degrading?
Answer:
The appearance of new impurities post-purification is a strong indicator of compound instability, either in the purified form or during the analytical process itself.
Causality: The primary aromatic amine of this compound is a potential site for oxidation or other side reactions, which can be catalyzed by trace metals, air, or light. The mobile phase itself could also be reacting with the compound if it is held in solution for extended periods.
Solutions:
-
Control Storage Conditions: Store the purified material (solid or in solution) at low temperatures (≤ -20°C), protected from light, and under an inert atmosphere.
-
Spike and Re-analyze: Inject a freshly prepared solution of your purified compound. If the new peaks are smaller or absent compared to an older solution, it confirms degradation over time.
-
Evaluate Analytical Method Conditions: Ensure the analytical HPLC method is not causing on-column degradation. Try removing acid additives from the mobile phase (if peak shape permits) or running the column at a lower temperature to see if the degradant peaks are reduced.
-
Use Mass Spectrometry for Identification: Use LC-MS to get a mass for the new peaks. An increase in mass of 16 amu could suggest oxidation (M+O). This information is critical for diagnosing the degradation pathway.
Frequently Asked Questions (FAQs)
-
Q: What exactly is this compound?
-
A: It is a metabolite of Ulipristal Acetate (UPA), a selective progesterone receptor modulator.[1] It is formed by the successive removal of two methyl groups from the dimethylamino-phenyl moiety of UPA. It is also considered a potential impurity in the synthesis of UPA.[3] Its chemical formula is C₂₆H₃₁NO₃.[10]
-
-
Q: What are the critical structural features to consider for separation from UPA?
-
A: The key difference is the functional group on the phenyl ring. UPA has a tertiary dimethylaniline group (-N(CH₃)₂), while this compound has a primary aniline group (-NH₂). This makes the didesmethyl compound significantly more polar and gives it a different basicity (pKa), which are the two primary handles for achieving chromatographic separation.
-
-
Q: What are the recommended analytical techniques for assessing the purity of the final product?
-
A: A validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard for purity assessment.[4][11] Wavelengths of 260 nm or 302 nm have been used for detecting UPA and its related substances.[11] For definitive identification of the compound and any impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[5][9]
-
-
Q: How should I properly store the isolated this compound?
-
A: Given the potential for oxidation of the primary amine and general steroid backbone degradation, the purified compound should be stored as a solid in a tightly sealed container, protected from light, at or below -20°C, and preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Data & Protocols
Table 1: Recommended Starting Conditions for RP-HPLC Method Development
| Parameter | Condition 1 (for Selectivity Screening) | Condition 2 (for Polar Analytes) | Reference |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 4.6 x 150 mm, 5 µm | [4][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.0 | [9][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | [9] |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | [4][9] |
| Column Temp. | 40°C | 25°C | [9][11] |
| Detection λ | 260 nm or 302 nm | 223 nm | [4][11] |
| Injection Vol. | 5 µL | 20 µL | [9][12] |
| Gradient | 5% to 95% B over 10 min | 50:50 A:B Isocratic | [4][9] |
Protocol 1: General Preparative HPLC Purification
This protocol provides a generalized workflow for moving from an analytical method to a preparative scale.
-
Method Development: Develop an analytical RP-HPLC method that achieves baseline separation of this compound from UPA and other impurities, as outlined in Table 1.
-
Load Study: Determine the maximum amount of crude material that can be injected onto the analytical column without losing resolution. This will be used to scale up.
-
Scale-Up: Scale the injection volume and flow rate for a larger diameter preparative column. A common rule is to scale the load by the ratio of the column cross-sectional areas.
-
Crude Sample Prep: Dissolve the crude material in a solvent that is weak in elution strength relative to the mobile phase (e.g., a mixture with a high percentage of Mobile Phase A) to ensure good peak shape upon injection. Filter through a 0.45 µm filter.
-
Purification Run: Perform the injection on the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, using a UV detector to trigger collection.
-
Analysis & Pooling: Analyze the collected fractions using the analytical HPLC method to confirm purity. Pool the fractions that meet the required purity specification.
-
Solvent Removal: Remove the organic and aqueous solvents, typically via rotary evaporation followed by lyophilization or high-vacuum drying. Be mindful of the compound's stability to heat during this step.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Chromatographic Resolution
Caption: A decision tree for troubleshooting poor HPLC separation.
Diagram 2: General Purification and Isolation Strategy
Caption: A workflow for isolating this compound.
References
-
Srivastava S, Dhaneshwar S, Kawathekar N. (2021). Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form. Journal of Applied Pharmaceutical Science, 11(11):161–167.
-
CN114137115B. (2022). Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method. Google Patents.
-
Unknown Author. (n.d.). Development and validation of stability indicating hplc method for the determination of ulipristal acetate. International Journal of Research in AYUSH and Pharmaceutical Sciences (IJRAPS).
-
Unknown Author. (n.d.). Data of Ulipristal Acetate API has been subjected to forced degradation tests. ResearchGate.
-
Li, P., et al. (2020). A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10):e4908.
-
G, P., et al. (2020). Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products. Journal of Chromatographic Science, 58(5):427-432.
-
Unknown Author. (n.d.). Determination of ulipristal acetate and its related substances by HPLC. ResearchGate.
-
Wang, Z., et al. (2021). Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. Organic Chemistry Frontiers.
-
Pohl, O., et al. (2014). The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids. The Journal of Clinical Pharmacology.
-
European Medicines Agency. (2008). Ellaone, INN: ulipristal.
-
CN104861025A. (2015). Purification method of ulipristal acetate. Google Patents.
-
Kamberi, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Yu, Y., et al. (2013). A simple and convenient synthetic route to Ulipristal acetate. Steroids, 78(12-13):1293-7.
-
CN105566431A. (2016). Ulipristal acetate impurities and preparation and detection method thereof. Google Patents.
-
Unknown Author. (2015). A simple and convenient synthetic route to Ulipristal acetate. Scite.ai.
-
Unknown Author. (2022). Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC. ResearchGate.
-
EP2774933A1. (2014). Ulipristal acetate preparation method and intermediate thereof. Google Patents.
-
SRIRAMCHEM. (n.d.). This compound.
-
Attardi, B. J., et al. (2013). Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. PLoS ONE, 8(6): e65013.
-
Cleanchem. (n.d.). N,N-Didesmethyl Impurity Ulipristal Acetate.
-
Chembase.cn. (n.d.). This compound 244206-52-8 wiki.
-
SynZeal. (n.d.). This compound.
-
Geng, Y., et al. (2024). Untargeted Metabolomics Based on Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry for Differential Metabolite Analysis of Pinelliae Rhizoma and Its Adulterants. Molecules, 29(9), 2155.
-
Global Substance Registration System. (n.d.). This compound ACETATE.
Sources
- 1. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. CN104861025A - Purification method of ulipristal acetate - Google Patents [patents.google.com]
- 4. ijraps.in [ijraps.in]
- 5. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 10. This compound - SRIRAMCHEM [sriramchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of N,N-Didesmethyl Ulipristal
Welcome to the technical support center for N,N-Didesmethyl Ulipristal. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and storing this important metabolite of Ulipristal Acetate. As a key reference standard in impurity profiling and stability studies, understanding its degradation pathways is critical for accurate analytical method development and ensuring the quality of pharmaceutical products.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing a new, unexpected peak in our HPLC chromatogram during the stability testing of our this compound reference standard. What could be the cause?
A1: The appearance of a new peak during stability testing of this compound is a strong indicator of degradation. Given its chemical structure, which features a primary aromatic amine and a steroid backbone, several degradation pathways are plausible under typical storage conditions. The most likely culprits are oxidation and photodegradation.
-
Oxidative Degradation: The primary aromatic amine group on the phenyl ring is susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents or excipients. The initial oxidation can form highly reactive intermediates that can then polymerize into complex colored compounds. This is often accompanied by a visible change in the sample's appearance, such as yellowing or browning.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[3] Aromatic amines are known to be photosensitive and can undergo complex photochemical reactions. It is crucial to store this compound in light-protected containers (e.g., amber vials) to minimize this risk.
To investigate the unexpected peak, we recommend a systematic approach outlined in the troubleshooting guide below.
Q2: Our solid this compound sample has developed a slight discoloration over time, even when stored in the dark at recommended temperatures. Is this a cause for concern?
A2: Yes, any change in the physical appearance of a reference standard is a cause for concern and warrants investigation. Discoloration, typically to a yellowish or brownish hue, in a sample containing a primary aromatic amine is often a visual cue for oxidative degradation.
Even in the absence of light, autoxidation can occur, especially if the compound is exposed to air (oxygen) or stored in a container that is not inert. The primary amine can be oxidized to form colored impurities like nitroso and nitro compounds, or it can lead to the formation of polymeric species. While the degradation might be minimal initially, it can impact the purity of your standard and the accuracy of your analytical measurements.
We advise re-qualifying the standard by a validated, stability-indicating HPLC method to determine its current purity before further use. If significant degradation is confirmed, a fresh standard should be procured.
Q3: What are the primary degradation pathways for this compound that we should be aware of during long-term storage?
A3: Based on the chemical structure of this compound, which includes a reactive primary aromatic amine and a complex steroid core, the following degradation pathways are of primary concern during long-term storage:
-
Oxidation of the Aminophenyl Group: This is a major anticipated degradation pathway. The primary amine can be oxidized to form various products, including N-oxide, nitroso, nitro, and dimeric/polymeric impurities. This process can be accelerated by heat, light, and the presence of metal ions.
-
Hydrolysis: While generally more stable than esters, the ketonic groups on the steroid backbone could be susceptible to hydrolysis under extreme pH conditions, though this is less likely under typical solid-state storage. If the compound is in solution, the pH of the solvent system is a critical factor.
-
Isomerization: The stereochemistry of the steroid backbone is crucial for its biological activity. Under certain conditions of heat or acid/base catalysis, isomerization at chiral centers could occur, leading to the formation of stereoisomeric impurities.
-
Photodegradation: As previously mentioned, the aromatic amine moiety makes the molecule susceptible to degradation upon exposure to light. This can lead to a complex mixture of degradation products.
The following diagram illustrates the potential primary degradation pathways for this compound.
Caption: Potential Degradation Pathways of this compound.
Troubleshooting Guide: Investigating Degradation of this compound
This guide provides a systematic approach to identifying and characterizing degradation products of this compound.
Issue: An unknown peak is observed in the HPLC analysis of a stored sample.
Workflow for Investigation:
Caption: Workflow for Investigating an Unknown Degradation Product.
Detailed Steps:
-
Verify System Suitability and Sample Preparation:
-
Ensure your HPLC system is performing correctly by running a system suitability test with a fresh, reliable standard.
-
Review your sample preparation procedure. Contamination from glassware, solvents, or other sources can introduce artifacts. Prepare a fresh solution of your stored standard and re-inject.
-
-
Perform Forced Degradation Studies:
-
To confirm that the unknown peak is a degradation product, perform forced degradation studies on a fresh sample of this compound.[4] This will help in generating potential degradation products under controlled conditions and comparing their chromatographic behavior with the unknown peak. A detailed protocol for forced degradation is provided below.
-
-
Characterize the Degradant using LC-MS/MS:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for characterizing unknown impurities.[5][6]
-
Determine the molecular weight of the unknown peak. An increase of 16 amu could suggest an N-oxide or hydroxylation. An increase of 30 amu could indicate a nitro group.
-
Analyze the fragmentation pattern (MS/MS) to gain structural information about the degradant.
-
-
Isolate and Identify (if necessary):
-
If the degradant is present in significant amounts and its structure cannot be elucidated by MS alone, preparative HPLC can be used for isolation.
-
Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity can provide definitive structural information.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer a small amount of solid this compound to a vial and place it in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable HPLC-UV/PDA method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
If a PDA detector is used, compare the UV spectra of the degradation products with the parent compound.
-
Data Presentation
Table 1: Potential Degradation Products of this compound and their Likely Origin
| Potential Degradant | Likely Origin | Analytical Observation (LC-MS) |
| N-Oxide derivative | Oxidative degradation | M+16 |
| Nitroso derivative | Oxidative degradation | M+15 |
| Nitro derivative | Oxidative degradation | M+31 |
| Hydroxylated steroid core | Oxidative degradation | M+16 |
| Stereoisomers | Thermal/pH stress | Same mass, different retention time |
| Dimeric products | Oxidative/Photolytic stress | Approx. 2M |
References
- SynThink. (n.d.). Ulipristal EP Impurities & USP Related Compounds.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- Yuan, T., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580-586.
- Srivastava, S., et al. (2021). Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form. Journal of Applied Pharmaceutical Science, 11(11), 161-167.
- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
-
SynThink. (n.d.). Ulipristal EP Impurities & USP Related Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ulipristal. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in N,N-Didesmethyl Ulipristal Bioanalysis
Welcome to the technical support resource for the bioanalysis of N,N-Didesmethyl Ulipristal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with quantifying this key metabolite. As the N,N-didesmethylated metabolite of Ulipristal Acetate (UPA), accurate measurement is critical for comprehensive pharmacokinetic studies.[1] However, its analysis is often plagued by interference from complex biological matrices.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to develop robust, reliable, and reproducible bioanalytical methods.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a direct Q&A format. Each answer explains the underlying cause of the problem and provides a logical, step-by-step path to a solution.
Q1: I'm observing significant and inconsistent signal suppression for this compound in my plasma samples. What is the primary cause and how can I mitigate it?
A1: The Cause: Matrix-Induced Ion Suppression
What you are describing is a classic case of matrix effect , specifically ion suppression.[2] During LC-MS/MS analysis with electrospray ionization (ESI), components from your biological matrix (e.g., plasma) that co-elute with your analyte can compete for ionization.[3][4] This competition reduces the efficiency with which this compound molecules are ionized, leading to a lower signal intensity (peak area) than you would see with a pure standard.[5] The primary culprits in plasma are phospholipids from cell membranes and various salts.[5][6] The inconsistency arises because the concentration of these interfering components can vary between different plasma lots or samples.[7]
The Solution: A Multi-faceted Strategy
There is no single "magic bullet" for ion suppression; a systematic approach is required.[8]
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before injection.[4][9]
-
Move Beyond Protein Precipitation (PPT): While fast, PPT is notoriously poor at removing phospholipids and salts, often leading to the most severe ion suppression.[4]
-
Implement Liquid-Liquid Extraction (LLE): LLE provides a significantly cleaner extract than PPT. Since this compound is a relatively non-polar molecule, extraction into an organic solvent like methyl tert-butyl ether (MTBE) or a hexane/dichloromethane mixture can efficiently separate it from polar interferences.[10][11]
-
Adopt Solid-Phase Extraction (SPE): SPE is the gold standard for sample cleanup.[12] A reverse-phase polymer-based sorbent (e.g., Oasis HLB) is an excellent starting point. It allows for a strong wash step with a high percentage of water to remove salts, followed by a milder organic wash to remove phospholipids, before eluting the analyte with a strong organic solvent.
-
-
Optimize Chromatography: Your second line of defense is chromatographic separation.
-
Goal: Adjust your gradient and column chemistry to ensure this compound elutes in a "quiet" region of the chromatogram, away from the early-eluting salts and late-eluting phospholipids.[4][13]
-
Action: Use a post-column infusion experiment to map the zones of ion suppression for your specific matrix and method.[13] Inject a blank, extracted plasma sample while continuously infusing a standard solution of your analyte post-column. Dips in the baseline signal for your analyte's mass transition indicate retention times where suppression occurs. Adjust your gradient to move your analyte's peak away from these zones.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ultimate compensator. Because it is chemically identical to the analyte, it experiences the exact same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is effectively normalized.[8]
Q2: My analyte peak shape is poor (e.g., fronting, tailing, or splitting), even after improving sample cleanup. What's happening?
A2: The Cause: On-Column and Mobile Phase Interactions
Poor peak shape is typically a chromatographic issue, but it can be exacerbated by subtle matrix effects that persist even after cleanup.[14]
-
Column Overload: Injecting a sample that is too concentrated (either in analyte or residual matrix components) can saturate the stationary phase, leading to peak fronting.
-
Secondary Interactions: this compound has amine functionalities which can interact with acidic silanols on the surface of traditional silica C18 columns, causing peak tailing.
-
pH Mismatch: If the pH of the sample solvent (after evaporation and reconstitution) is significantly different from the initial mobile phase pH, it can cause peak distortion or splitting.[14]
-
Co-eluting Isomers: While less common for this specific metabolite, structural isomers or isobars that are not fully resolved can lead to broadened or split peaks.
The Solution: Systematic Chromatographic Troubleshooting
-
Check Reconstitution Solvent: Ensure your final sample extract is reconstituted in a solvent that is chromatographically "weaker" than or matched to your initial mobile phase. For a typical reverse-phase method, this means a high percentage of aqueous buffer (e.g., 95% Mobile Phase A).
-
Optimize Mobile Phase pH: The amine group on this compound will be protonated at acidic pH. Using a mobile phase with a low concentration of an acid like formic acid (e.g., 0.1%) ensures a consistent, ionized state, which often improves peak shape on C18 columns.
-
Switch Column Chemistry: If tailing persists, switch to a column with end-capping or a different stationary phase. A phenyl-hexyl or biphenyl column can offer different selectivity and reduce silanol interactions.[15]
-
Perform a Dilution Series: Inject a series of dilutions of a high-concentration sample. If peak shape improves with dilution, it suggests column overload was a contributing factor.
Q3: I'm struggling to achieve the required Lower Limit of Quantification (LLOQ). Is this purely an instrument sensitivity issue?
A3: The Cause: A Combination of Factors
While instrument sensitivity is a component, the inability to reach a desired LLOQ is often a multifaceted problem where interference plays a major role.[16]
-
Ion Suppression: As discussed in Q1, matrix effects can significantly reduce your analyte signal, directly impacting your signal-to-noise ratio at low concentrations.[4]
-
High Chemical Background: If your sample preparation is insufficient, endogenous matrix components can create a high baseline or "chemical noise" at the m/z of your analyte, making it difficult to distinguish a true peak.[5]
-
Poor Extraction Recovery: Your sample preparation method may be effectively removing interferences but inefficiently extracting the analyte itself, especially at low concentrations.
-
Analyte Stability: this compound could be degrading during sample collection, storage, or processing.[7]
The Solution: A Holistic Method Optimization
-
Quantify Matrix Effects and Recovery: These must be assessed formally during method development.[16]
-
Recovery: Compare the peak area of an analyte spiked into a blank matrix before extraction to one spiked after extraction.
-
Matrix Factor: Compare the peak area of an analyte spiked into a blank matrix after extraction to a pure standard in solvent. This directly measures the degree of ion suppression or enhancement.[2]
-
-
Refine the Extraction Protocol: If recovery is low, adjust the pH of the sample or the choice of LLE/SPE solvents to improve extraction efficiency. See the detailed protocols in the Appendix for guidance.
-
Optimize MS/MS Parameters: Ensure that your mass spectrometer parameters (e.g., collision energy, declustering potential) are fully optimized for this compound to achieve the strongest signal. Use a pure standard solution for this optimization.
-
Conduct Stability Assessments: Perform freeze-thaw, bench-top, and long-term stability tests to ensure your analyte is stable throughout the bioanalytical workflow.[7]
Visual Troubleshooting Guide
The following decision tree provides a logical workflow for diagnosing and resolving common interference-related issues in this compound bioanalysis.
Caption: A decision tree for troubleshooting common interference issues.
Frequently Asked Questions (FAQs)
-
What are the recommended starting LC-MS/MS parameters for this compound? While exact parameters must be optimized on your specific instrument, a good starting point is positive electrospray ionization (ESI+) mode. Given that Ulipristal Acetate has a transition of m/z 476.2 → 134.1, and this compound has lost two methyl groups (-28 Da), its precursor ion will be around m/z 448.[17][18] Fragmentation will likely occur at the acetyl group and within the steroid core.
| Parameter | Recommended Starting Point | Rationale |
| Analyte | This compound | Metabolite of Ulipristal Acetate.[1] |
| Precursor Ion (Q1) | ~448.3 m/z | [M+H]+ for C26H30NO3. Must be confirmed via infusion. |
| Product Ion (Q3) | To be determined empirically | Scan for characteristic fragments. A common fragment from the steroid core is likely. |
| Internal Standard | This compound-d3 | A Stable Isotope-Labeled IS is strongly recommended for accuracy.[8] |
| IS Precursor Ion (Q1) | ~451.3 m/z | [M+H]+ for the deuterated analog. |
| IS Product Ion (Q3) | To be determined empirically | Should be the same mass shift as the analyte's product ion. |
| Ionization Mode | ESI Positive | The amine group readily accepts a proton. |
-
Which sample preparation technique offers the best balance of cleanup and throughput? This depends on your study's requirements. The table below provides a comparison. For regulated bioanalysis where accuracy is paramount, Solid-Phase Extraction (SPE) is generally the best choice.[12] For earlier-stage research where speed is critical, modern Supported Liquid Extraction (SLE) plates offer a good compromise, providing better cleanup than PPT with the speed of a plate-based format.[19][20]
| Technique | Cleanup Efficiency | Matrix Effect Reduction | Throughput | Method Development |
| Protein Precipitation (PPT) | Low | Low | High | Minimal |
| Liquid-Liquid Extraction (LLE) | Medium-High | Medium-High | Low | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Medium (plate format) | High |
| Supported Liquid Extraction (SLE) | Medium-High | Medium-High | High | Low-Moderate |
-
How do I properly validate my method to ensure it's robust against interference? Method validation must be performed according to regulatory guidelines (e.g., ICH M10).[21] Key experiments to assess interference include:
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous peaks interfere with your analyte or IS.[7]
-
Matrix Effect: Quantify the matrix factor in multiple lots of matrix to ensure ionization suppression/enhancement is consistent and within acceptable limits.[2]
-
Specificity: Test for interference from structurally related compounds and potential co-administered medications.[22][23]
-
Appendix: Experimental Protocols
These are generalized starting protocols. You must optimize solvent volumes, concentrations, and specific reagents for your particular application.
Protocol 1: Liquid-Liquid Extraction (LLE)
Caption: A typical workflow for Liquid-Liquid Extraction (LLE).
Protocol 2: Solid-Phase Extraction (SPE)
This protocol assumes a generic polymer-based reverse-phase SPE cartridge or plate.[24]
Caption: A typical workflow for Solid-Phase Extraction (SPE).
References
Sources
- 1. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. simbecorion.com [simbecorion.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchtrends.net [researchtrends.net]
- 16. ijcrt.org [ijcrt.org]
- 17. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GSRS [gsrs.ncats.nih.gov]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. researchgate.net [researchgate.net]
- 21. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. nbinno.com [nbinno.com]
- 28. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. japsonline.com [japsonline.com]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. academic.oup.com [academic.oup.com]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of N,N-Didesmethyl Ulipristal
Welcome to the technical support center for N,N-Didesmethyl Ulipristal stability testing. This resource is designed for researchers, scientists, and drug development professionals who are working with this specific metabolite of Ulipristal Acetate. As a key impurity and metabolite, understanding its stability profile is critical for the robust quality control of Ulipristal Acetate drug products.[1][2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your stability studies. The guidance provided herein is grounded in established principles of chemical stability and regulatory expectations outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8][9]
Troubleshooting Guide: Navigating Common Stability Testing Issues
This section is structured in a question-and-answer format to directly address specific challenges you might face during your experiments.
Question 1: I'm observing a new, unknown peak eluting close to my main this compound peak in my HPLC-UV analysis during a forced degradation study under oxidative conditions. What could this be, and how should I investigate it?
Answer:
The appearance of a new peak, particularly under oxidative stress, suggests the formation of a degradation product. Given the chemical structure of this compound, which contains a steroidal backbone and an aminophenyl group, several oxidative degradation pathways are plausible.
Potential Causes and Investigation Workflow:
-
N-Oxide Formation: The primary amino group on the phenyl ring is susceptible to oxidation, which would lead to the formation of a nitroso or nitro derivative, or an N-oxide. These modifications would alter the chromophore and likely result in a closely eluting peak with a different UV spectrum.
-
Hydroxylation of the Steroidal Backbone: The steroid nucleus has several positions that could be susceptible to hydroxylation, creating more polar degradants.
-
Epoxidation of Double Bonds: The double bonds within the steroid rings could be sites for epoxidation.
Experimental Protocol for Identification:
-
LC-MS Analysis: The most effective first step is to analyze your stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown peak, offering a crucial clue to its identity. An increase of 16 amu would strongly suggest oxidation (addition of an oxygen atom).
-
Photodiode Array (PDA) Detector: If you are using a PDA detector with your HPLC, compare the UV-Vis spectrum of the unknown peak to that of the this compound peak. A significant shift in the absorption maximum can indicate a modification to the chromophore, such as the aminophenyl group.
-
Forced Degradation with Different Oxidizing Agents: Perform forced degradation with milder and more specific oxidizing agents to gain more insight. For example, compare the degradation profile from hydrogen peroxide with that from AIBN (a radical initiator) or m-CPBA (an epoxidizing agent).
-
Reference Standard Comparison: If available, co-inject your sample with reference standards of potential impurities, such as N-oxide derivatives or hydroxylated forms of Ulipristal.[2][3][10][11][12][13]
Logical Workflow for Investigating an Unknown Oxidative Degradant
Caption: Workflow for identifying an unknown oxidative degradation product.
Question 2: My this compound reference standard shows increasing levels of a specific impurity over time, even when stored under recommended conditions (2-8°C). What might be happening?
Answer:
Even under refrigerated conditions, some solid-state degradation can occur. The nature of the impurity can provide clues to the degradation mechanism.
Potential Causes and Troubleshooting Steps:
-
Hydrolysis: If the impurity corresponds to a known hydrolytic degradant of Ulipristal Acetate, it's possible that residual moisture in your reference material is causing slow hydrolysis, even in the solid state.
-
Oxidation: As mentioned previously, oxidation can occur even at low temperatures, albeit at a slower rate. This is particularly relevant if the container closure system is not impermeable to oxygen.
-
Dimerization or Polymerization: Though less common for this type of molecule, intermolecular reactions could lead to the formation of dimers or higher-order oligomers. This would be evident in LC-MS as peaks with approximately double the molecular weight of the parent compound.
Recommended Actions:
-
Characterize the Impurity: Use LC-MS to identify the molecular weight of the growing impurity.
-
Review Storage Conditions: Ensure the reference standard is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in the dark. The use of desiccants can help mitigate hydrolysis.
-
Re-qualification of the Reference Standard: Periodically re-qualify your reference standard to ensure its purity remains within acceptable limits. This is a standard practice in GMP environments.[14]
-
Consider Photostability: Although stored in the dark, repeated exposure to light during handling could contribute to degradation. The ICH Q1B guideline recommends specific photostability testing protocols.[4][7]
Question 3: During method validation for a stability-indicating HPLC assay for this compound, I am struggling to achieve baseline resolution between the parent peak and a degradant formed under acidic conditions. What are my options?
Answer:
Achieving adequate resolution between a parent compound and its degradation products is a cornerstone of a stability-indicating method. When resolution is challenging, a systematic approach to method development is required.
Method Development Strategies:
| Strategy | Rationale | Key Parameters to Adjust |
| Mobile Phase Optimization | Modifying the organic solvent, pH, and buffer strength can significantly alter the selectivity between analytes. | - Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Methanol can offer different selectivity for polar compounds. - pH: Adjust the pH of the aqueous phase. Since this compound has a basic amino group, small changes in pH can affect its retention and peak shape. - Buffer Concentration: Varying the buffer concentration can influence ionic interactions with the stationary phase. |
| Stationary Phase Screening | Different column chemistries provide alternative separation mechanisms. | - Phenyl-Hexyl Column: A phenyl-hexyl phase can provide alternative selectivity through pi-pi interactions, which may be beneficial for separating compounds with aromatic rings. - PFP (Pentafluorophenyl) Column: A PFP column offers a mix of hydrophobic, aromatic, and dipole-dipole interactions, which can be effective for closely related compounds. - Particle Size: Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) to improve efficiency and resolution. |
| Gradient Optimization | A shallower gradient can improve the separation of closely eluting peaks. | - Gradient Slope: Decrease the rate of change of the organic solvent concentration over time. - Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition to allow more time for the critical pair to separate. |
| Temperature Control | Adjusting the column temperature can affect retention times and selectivity. | - Increase Temperature: This will decrease viscosity and may improve peak shape and efficiency. - Decrease Temperature: This can sometimes increase selectivity between closely related compounds. |
Experimental Protocol for Method Optimization:
-
One-Factor-at-a-Time (OFAT): Start by systematically adjusting one parameter at a time (e.g., pH) while keeping others constant to observe its effect on resolution.
-
Design of Experiments (DoE): For more complex optimizations, use a DoE approach to simultaneously investigate the effects of multiple parameters (e.g., pH, gradient slope, and temperature) and their interactions. This is a more efficient way to find the optimal separation conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended ICH stability testing conditions for this compound as a drug substance?
A1: As this compound is typically considered an impurity or metabolite of Ulipristal Acetate, its stability is often assessed as part of the drug product's stability program. However, if you are studying it as an isolated substance, the standard ICH Q1A(R2) guidelines for a new drug substance would apply.[7] The recommended long-term and accelerated storage conditions are summarized below:
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
These conditions are designed to simulate the storage of the substance in different climatic zones.[15]
Q2: What are the key analytical techniques for monitoring the stability of this compound?
A2: The primary technique is High-Performance Liquid Chromatography (HPLC) with UV or PDA detection. A validated stability-indicating HPLC method is essential. For identification of unknown degradants, LC-MS is invaluable.[1] Other techniques that may be employed include:
-
Karl Fischer Titration: To determine water content, which is critical for assessing susceptibility to hydrolysis.
-
Powder X-Ray Diffraction (PXRD): To monitor for changes in solid-state form (polymorphism).
-
Differential Scanning Calorimetry (DSC): To assess thermal stability and detect any changes in melting point or thermal events.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure, the following pathways are chemically plausible:
-
Oxidation: Of the primary amine and the steroidal core.
-
Hydrolysis: If any ester groups were present (this compound itself does not have the acetate group of its parent, but this is a key pathway for related compounds).
-
Photodegradation: The conjugated ketone system and the aromatic ring are potential chromophores that could absorb light and lead to degradation.
Degradation Pathway Hypothesis
Caption: Plausible degradation pathways for this compound under various stress conditions.
References
-
European Medicines Agency. (n.d.). Quality: stability. Retrieved January 12, 2026, from [Link]
-
Slideshare. (n.d.). Ich guideline for stability testing. Retrieved January 12, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 12, 2026, from [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 12, 2026, from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved January 12, 2026, from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 12, 2026, from [Link]
-
Scribd. (n.d.). FDA Stability Testing. Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products. Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 12, 2026, from [Link]
-
Baupharma. (2025, December 25). From Variation to Validation: EMA's Stability Testing Update. Retrieved January 12, 2026, from [Link]
-
European Medicines Agency. (n.d.). Stability testing of existing active substances and related finished products - Scientific guideline. Retrieved January 12, 2026, from [Link]
-
Manufacturing Chemist. (2014, April 23). EMA releases new guideline on stability testing. Retrieved January 12, 2026, from [Link]
-
Chem-Space. (n.d.). This compound 244206-52-8 wiki. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethyl Ulipristal Acetate. PubChem. Retrieved January 12, 2026, from [Link]
-
SynZeal. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
GMP Journal. (2023, November 7). FDA 483s and Warning Letters concerning Stability Testing. Retrieved January 12, 2026, from [Link]
-
Cleanchem. (n.d.). N,N-Didesmethyl Impurity Ulipristal Acetate. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method.
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate. Organic Chemistry Frontiers. Retrieved January 12, 2026, from [Link]
-
SynThink. (n.d.). Ulipristal EP Impurities & USP Related Compounds. Retrieved January 12, 2026, from [Link]
-
Allmpus. (n.d.). Ulipristal Acetate N,N-Didesmethyl Impurity. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ulipristal. PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. Buy this compound | 244206-52-8 [smolecule.com]
- 2. Ulipristal Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Quality: stability | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 10. This compound - SRIRAMCHEM [sriramchem.com]
- 11. This compound | 244206-52-8 | SynZeal [synzeal.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. tlcstandards.com [tlcstandards.com]
- 14. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Resolving Co-elution of N,N-Didesmethyl Ulipristal with Other Metabolites
Welcome to the technical support center dedicated to addressing the analytical challenges in the bioanalysis of Ulipristal Acetate (UPA) and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of N,N-Didesmethyl Ulipristal with its parent drug and other related metabolites during liquid chromatography-mass spectrometry (LC-MS) analysis.
Understanding the Challenge: The Metabolic Pathway of Ulipristal Acetate
Ulipristal Acetate, a selective progesterone receptor modulator, undergoes metabolism primarily in the liver, mediated by the cytochrome P450 enzyme CYP3A4.[1][2] The main metabolic pathway is N-demethylation, leading to the formation of a pharmacologically active mono-demethylated metabolite (N-Desmethyl Ulipristal Acetate) and a subsequently formed inactive di-demethylated metabolite (this compound).[1][3]
The structural similarity between UPA and its demethylated metabolites is the root cause of potential chromatographic co-elution. While this compound is more polar due to the primary amine group, its shared steroidal backbone with the parent drug and the mono-demethylated metabolite can lead to similar retention behavior under certain reversed-phase liquid chromatography (RPLC) conditions, resulting in overlapping peaks and compromised data integrity.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of this compound a significant issue in bioanalysis?
Co-elution, where two or more compounds elute from the chromatographic column at the same time, can severely impact the accuracy and reliability of your quantitative data.[5][7] Specifically for this compound, co-elution with the more abundant parent drug or the active mono-demethylated metabolite can lead to:
-
Inaccurate Quantification: The mass spectrometer will detect ions from all co-eluting compounds simultaneously, leading to an overestimation of the analyte of interest.
-
Ion Suppression or Enhancement: The presence of a high concentration of a co-eluting compound can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[8][9]
-
Misidentification: In the absence of baseline separation, it becomes challenging to definitively identify and confirm the presence of the target metabolite.
Q2: How can I identify if I have a co-elution problem?
Identifying co-elution can be challenging, especially if the peaks completely overlap. Here are some indicators:
-
Asymmetrical Peak Shape: Look for tailing or fronting peaks, shoulders, or broader-than-expected peaks in your chromatogram.[9]
-
Inconsistent Ion Ratios: If you are monitoring multiple transitions for your analyte, inconsistent ratios between them across the peak can suggest the presence of an interfering compound.
-
Mass Spectral Analysis: Examining the mass spectra across the chromatographic peak can reveal the presence of ions from other compounds.[5]
-
Matrix Effects: Unexplained variability in your results, especially when analyzing different biological samples, can be a sign of co-elution with endogenous matrix components.[8]
Q3: What are the initial steps to troubleshoot co-elution in a reversed-phase LC method?
When facing co-elution, a systematic approach to method development is crucial. The primary goal is to alter the selectivity of your chromatographic system. Here's a logical workflow to follow:
Caption: A systematic workflow for troubleshooting co-elution.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reversed-Phase Liquid Chromatography (RPLC) Conditions
This guide provides a step-by-step protocol for modifying your existing RPLC method to resolve the co-elution of this compound.
Objective: To achieve baseline separation of this compound from Ulipristal Acetate and N-Desmethyl Ulipristal Acetate.
Materials:
-
Analytical standards of Ulipristal Acetate, N-Desmethyl Ulipristal Acetate, and this compound.
-
LC-MS grade solvents (Acetonitrile, Methanol, Water).
-
LC-MS grade additives (Formic acid, Ammonium formate, Ammonium acetate).
-
A standard C18 analytical column.
Protocol:
-
Establish a Baseline: Run your current RPLC method with a mixture of the three standards to confirm the co-elution and establish a baseline chromatogram.
-
Modify the Gradient Elution:
-
Rationale: A shallower gradient increases the separation time between analytes with different polarities.
-
Action: Decrease the rate of increase of the organic solvent in your gradient. For example, if your gradient goes from 30% to 90% acetonitrile in 5 minutes, try extending the gradient time to 10 minutes.
-
-
Adjust the Mobile Phase pH:
-
Rationale: The ionization state of the amine groups on the metabolites is pH-dependent. Altering the pH can change their interaction with the stationary phase.
-
Action: Prepare mobile phases with different pH values. For example, compare a mobile phase with 0.1% formic acid (pH ~2.7) to one with 10 mM ammonium formate (pH ~6.5).
-
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different solvent strengths and selectivities. Switching between them can significantly alter the elution order and resolution.
-
Action: If you are using acetonitrile, try substituting it with methanol, or use a combination of both.
-
Data Comparison Table:
| Parameter | Condition 1 (Initial) | Condition 2 (Shallow Gradient) | Condition 3 (pH 6.5) | Condition 4 (Methanol) |
| Resolution (Rs) between N,N-Didesmethyl and N-Desmethyl UPA | < 1.0 | > 1.5 | > 1.5 | Variable |
| N,N-Didesmethyl UPA Retention Time (min) | 3.5 | 5.2 | 4.8 | 4.1 |
| Peak Shape | Broad, Shoulder | Symmetrical | Symmetrical | Symmetrical |
Guide 2: Advanced Chromatographic and Spectrometric Techniques
If optimizing your RPLC method does not provide adequate resolution, consider these advanced techniques.
-
Principle: HILIC is a powerful technique for separating polar compounds that are poorly retained in RPLC. It utilizes a polar stationary phase and a high organic content mobile phase.[10]
-
Application: Given that this compound is the most polar of the three compounds, HILIC can provide excellent retention and separation.[10]
-
Experimental Protocol:
-
Column: Use a HILIC column (e.g., amide, silica).
-
Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate).
-
Gradient: Run a gradient by increasing the aqueous portion of the mobile phase.
-
-
Principle: IMS is a gas-phase separation technique that separates ions based on their size, shape, and charge.[7] When coupled with LC-MS, it adds another dimension of separation.[7]
-
Application: Even if compounds co-elute chromatographically, they can often be separated in the ion mobility cell if they have different collision cross-sections (a measure of their shape and size).[11]
-
Benefit: This technique can resolve isomers and structurally similar compounds that are challenging to separate by chromatography alone.[11][12]
References
-
Ulipristal acetate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link].
-
Wilkinson, J. S., & Wysocki, V. H. (2019). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. PMC. Retrieved January 12, 2026, from [Link].
-
Ali, S., et al. (2020). Chemical structures of ulipristal acetate and its metabolites. ResearchGate. Retrieved January 12, 2026, from [Link].
-
Pohl, O., et al. (2021). Proposed metabolic pathway for Ulipristal acetate (UPA). ResearchGate. Retrieved January 12, 2026, from [Link].
-
Pharmacology of Ulipristal Acetate. (2024, November 23). YouTube. Retrieved January 12, 2026, from [Link].
-
Gemzell-Danielsson, K., & Meng, C. X. (2019). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Frontiers in Pharmacology. Retrieved January 12, 2026, from [Link].
-
Singh, S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved January 12, 2026, from [Link].
-
Li, W., et al. (2020). A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. International Journal of Clinical Pharmacology and Therapeutics. Retrieved January 12, 2026, from [Link].
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 12, 2026, from [Link].
- Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method. (n.d.). Google Patents.
-
Ulipristal. (n.d.). PubChem. Retrieved January 12, 2026, from [Link].
-
Ulipristal Acetate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link].
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link].
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved January 12, 2026, from [Link].
-
A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. (2020). PubMed. Retrieved January 12, 2026, from [Link].
-
Determination of ulipristal acetate and its related substances by HPLC. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link].
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Retrieved January 12, 2026, from [Link].
-
N-Desmethyl Ulipristal Acetate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link].
-
ulipristal acetate. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 12, 2026, from [Link].
-
A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. (2017). PubMed. Retrieved January 12, 2026, from [Link].
-
Resolving Isomeric Metabolites Using High Resolution IMS-MS. (n.d.). TOFWERK. Retrieved January 12, 2026, from [Link].
-
Ulipristal Acetate N,N-Didesmethyl Impurity. (n.d.). Allmpus. Retrieved January 12, 2026, from [Link].
-
This compound. (n.d.). SynZeal. Retrieved January 12, 2026, from [Link].
-
Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation. (2020). PubMed Central. Retrieved January 12, 2026, from [Link].
-
Discovering isomeric metabolites with liquid chromatography drift tube-ion mobility mass spectrometry. (2017). ResearchGate. Retrieved January 12, 2026, from [Link].
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central. Retrieved January 12, 2026, from [Link].
-
Pharmacokinetics, toxicological and clinical aspects of ulipristal acetate: insights into the mechanisms implicated in the hepatic toxicity. (2021). PubMed. Retrieved January 12, 2026, from [Link].
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, September 17). LabRulez LCMS. Retrieved January 12, 2026, from [Link].
-
Ulipristal EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved January 12, 2026, from [Link].
-
Investigation of the Chromatographic Behaviour of Metabolites from Blood Plasma by HPLC-MS/MS Using a Monolithic Column with a Sorbent Based on 1-Vinyl-1,2,4-triazole. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link].
Sources
- 1. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Desmethyl Ulipristal Acetate | C29H35NO4 | CID 15908064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. This compound | 244206-52-8 | SynZeal [synzeal.com]
- 7. tofwerk.com [tofwerk.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of N,N-Didesmethyl Ulipristal for In-Vitro Assays
Welcome to the technical support center for N,N-Didesmethyl Ulipristal. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited aqueous solubility in in-vitro settings. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the reliability and reproducibility of your experiments.
Understanding the Challenge: Physicochemical Properties
This compound is a metabolite of the selective progesterone receptor modulator, Ulipristal Acetate.[1] Like its parent compound, it possesses a complex, hydrophobic steroidal structure, which inherently limits its solubility in aqueous buffers and cell culture media. While specific solubility data for this compound is not widely published, data from its parent compound, Ulipristal Acetate, which is soluble in DMSO, DMF, and ethanol (30 mg/mL), but poorly soluble in aqueous solutions like PBS (0.2 mg/mL in a 1:1 ethanol:PBS solution), suggests similar behavior.[2] This poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and flawed experimental outcomes.
This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first thing I should do?
A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this nature.[3][4] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be serially diluted into your aqueous buffer or cell culture medium to achieve the final desired concentration.
Q2: I've prepared a DMSO stock, but the compound precipitates when I add it to my cell culture medium. Why is this happening and how can I fix it?
A2: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the DMSO stock but insoluble in the final aqueous environment. To fix this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells.[3][5] A concentration of 0.1% is often considered a safe starting point for most cell lines.[6]
-
Increase Mixing Energy: When diluting the stock, add the DMSO solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent localized supersaturation and precipitation.[3]
-
Warm the Aqueous Medium: Gently warming your buffer or medium to 37°C can sometimes help improve solubility during the dilution step.
Q3: What is the maximum final concentration of DMSO I can safely use in my cell-based assay?
A3: This is highly dependent on the cell line. Most robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3] However, primary cells and more sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[3][7] It is critical to run a vehicle control experiment where you treat cells with the same final concentration of DMSO you plan to use for your compound, to ensure the solvent itself is not affecting the experimental outcome.[6]
Q4: Can I use solvents other than DMSO?
A4: Yes, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used.[2][] However, they often have higher cytotoxicity profiles than DMSO. If you must use an alternative, always perform a thorough vehicle control to assess its impact on your specific assay system. The choice of co-solvent can alter the polarity of the solvent system, which can be beneficial for non-polar drugs.[9]
Systematic Troubleshooting Workflow for Solubility Enhancement
When facing solubility issues, a structured approach is key. The following workflow helps diagnose the problem and select the appropriate solution.
Caption: A decision tree for troubleshooting this compound solubility.
In-Depth Protocols for Solubility Enhancement
If the standard co-solvent approach is insufficient, more advanced techniques may be required.
Protocol 1: The Co-Solvent Approach (DMSO)
Principle: This is the most common method for solubilizing hydrophobic compounds. DMSO is a polar aprotic solvent that is miscible with water and can dissolve a wide range of non-polar and polar compounds.[]
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% anhydrous (newly opened) DMSO to achieve a high concentration (e.g., 20 mM). Using fresh DMSO is important as it is hygroscopic, and absorbed moisture can reduce solubility.[10]
-
Vortex vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to aid dissolution.
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
-
Preparation of Working Solution:
-
Warm your final aqueous buffer or cell culture medium to the assay temperature (e.g., 37°C).
-
While vortexing the medium, add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 20 µM solution from a 20 mM stock (a 1:1000 dilution), add 1 µL of stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Validation (Crucial):
-
Always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your test samples but no compound. This ensures that any observed effects are due to the compound and not the solvent.[6]
-
Data Summary: Common Solvents and Cellular Tolerance
| Solvent | Polarity | Typical Stock Conc. | Recommended Final Conc. in Cell Assays | Notes |
| DMSO | High | 10-50 mM | < 0.5% (ideal: ≤ 0.1%) | Low toxicity at low concentrations; most common choice.[3][5] |
| Ethanol | High | 10-50 mM | < 0.5% | Can be more cytotoxic than DMSO; may cause protein denaturation.[] |
| DMF | High | 10-50 mM | < 0.1% | Higher toxicity profile; use with caution.[2] |
Protocol 2: pH Modification
Principle: The solubility of ionizable compounds can be dramatically increased by adjusting the pH of the solution.[][11] The this compound structure contains a primary amine group (-NH2) on the phenyl ring.[1] This basic group can be protonated at acidic pH, forming a more soluble salt.
Step-by-Step Methodology:
-
Determine the pKa: The first step is to find or predict the pKa of the primary amine. For an aniline-like structure, the pKa is typically around 4-5.
-
Prepare Acidic Stock:
-
Attempt to dissolve this compound directly in an acidic buffer (e.g., 50 mM citrate buffer, pH 3.0).
-
Alternatively, prepare a concentrated stock in DMSO as per Protocol 1.
-
-
Dilution into Final Buffer:
-
Dilute the stock into your final assay buffer.
-
Important: Be aware that diluting an acidic stock into a neutral assay buffer (e.g., PBS pH 7.4) may cause the compound to lose its charge and precipitate. This method is most effective when the final assay can be performed at a lower pH.
-
-
Validation:
-
Ensure the final pH of your assay medium is compatible with your biological system (e.g., cells, enzymes).
-
Run a pH-matched vehicle control to account for any effects of the buffer itself.
-
Protocol 3: Use of Surfactants
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in an aqueous solution.[12][13]
Step-by-Step Methodology:
-
Select a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological assays as they are generally less disruptive to proteins and membranes than ionic surfactants.
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the chosen surfactant at a concentration above its CMC.
-
Dissolve the Compound:
-
Prepare a concentrated stock of this compound in DMSO.
-
Add the DMSO stock dropwise to the vortexing surfactant-containing buffer. The micelles will help to keep the compound in solution.
-
-
Validation:
-
Surfactants can interfere with some assays, particularly those involving protein-protein interactions or membrane dynamics.
-
Run a vehicle control containing both DMSO and the surfactant at their final concentrations.
-
Protocol 4: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form "inclusion complexes" by encapsulating a hydrophobic "guest" molecule, like this compound, within their cavity, thereby increasing its apparent water solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[16]
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Step-by-Step Methodology (Kneading Method):
-
Molar Ratio Calculation: Determine the molar ratio of drug to cyclodextrin to be tested (commonly 1:1 or 1:2).[16]
-
Complex Formation:
-
Drying and Reconstitution:
-
Dry the resulting paste in an oven at low heat (e.g., 40°C) or under vacuum to obtain a solid powder.
-
This powder, which contains the drug-cyclodextrin complex, can now be dissolved directly in your aqueous assay buffer.
-
-
Validation:
-
Confirm complex formation using analytical techniques if required (e.g., DSC, FTIR).
-
Run a vehicle control with HP-β-CD alone to ensure it does not interfere with the assay.
-
Summary and Recommendations
| Method | Principle | Advantages | Disadvantages | Best For |
| Co-Solvent (DMSO) | Increases solvent polarity to match solute. | Simple, fast, widely applicable.[] | Potential for cytotoxicity; compound can still precipitate upon dilution.[5] | Initial screening; most in-vitro assays. |
| pH Modification | Increases solubility of ionizable drugs by salt formation. | Simple, cost-effective.[] | Only for ionizable drugs; final pH may not be compatible with the assay. | Assays that are tolerant of non-neutral pH. |
| Surfactants | Micellar encapsulation of hydrophobic molecules.[13] | High solubilizing capacity. | Can interfere with assays; potential for cell toxicity.[17] | Biochemical assays; use with caution in cell-based assays. |
| Cyclodextrins | Forms soluble inclusion complexes.[14] | Low toxicity; can improve stability. | Requires more complex preparation; may alter drug availability. | Cell-based assays where DMSO must be avoided; formulation development. |
References
-
International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
-
Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
-
LifeTein. DMSO usage in cell culture. [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]
-
Journal of Madenat Alelem University College. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]
-
ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
National Center for Biotechnology Information. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. [Link]
-
National Center for Biotechnology Information. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays?. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
PubMed. The role of surfactants in the release of very slightly soluble drugs from tablets. [Link]
-
MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
Allied Journals. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
National Institutes of Health. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]
-
SynZeal. This compound | 244206-52-8. [Link]
-
Allmpus. Ulipristal Acetate N,N-Didesmethyl Impurity. [Link]
-
National Center for Biotechnology Information. N-Desmethyl Ulipristal Acetate | C29H35NO4 - PubChem. [Link]
Sources
- 1. This compound | 244206-52-8 | SynZeal [synzeal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lifetein.com [lifetein.com]
- 4. allmpus.com [allmpus.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. gpsrjournal.com [gpsrjournal.com]
- 16. ijrpc.com [ijrpc.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in N,N-Didesmethyl Ulipristal LC-MS Analysis
Welcome to the technical support center for the bioanalysis of N,N-Didesmethyl Ulipristal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid chromatography-mass spectrometry (LC-MS) analysis, with a specific focus on mitigating matrix effects. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the accuracy and reliability of your experimental results.
Understanding the Challenge: Matrix Effects in Bioanalysis
In LC-MS, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For this compound, a metabolite of Ulipristal Acetate, the biological matrix (typically plasma or serum) is a complex mixture of proteins, lipids, salts, and other endogenous substances.[2][3] These components can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[4][6]
The primary cause of matrix effects in electrospray ionization (ESI), the most common ionization technique for this type of analysis, is competition for ionization between the analyte and co-eluting matrix components.[1][7][8] Compounds with high polarity and basicity are often the culprits.[5][7]
Frequently Asked Questions (FAQs)
Q1: My this compound signal is unexpectedly low and inconsistent across different plasma samples. Could this be a matrix effect?
A1: Yes, low and variable signal intensity are classic indicators of ion suppression caused by matrix effects.[9][10] The composition of biological matrices can vary significantly between individuals, leading to different degrees of ion suppression and, consequently, inconsistent analytical results.[3] To confirm this, a post-column infusion experiment is highly recommended.[11][12] This involves infusing a constant flow of this compound solution into the LC eluent post-column and injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of your analyte confirms the presence of co-eluting, suppressing agents.[11]
Q2: What is the most effective way to minimize matrix effects for this compound analysis?
A2: A multi-pronged approach is the most robust strategy.[12] This includes:
-
Rigorous Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[1][8] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation (PPT).[13]
-
Chromatographic Optimization: Adjusting the LC method to achieve baseline separation between this compound and the regions of ion suppression is crucial.[6][7][8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3, is the gold standard for compensating for matrix effects.[14][15][16] Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[14][16]
Q3: I am using a stable isotope-labeled internal standard, but my results are still not reproducible. What could be the issue?
A3: While SIL-IS are highly effective, they are not a panacea. Several factors can still lead to poor reproducibility:
-
Chromatographic Separation of Analyte and IS: In some cases, particularly with deuterium-labeled standards, a slight difference in retention time between the analyte and the IS can occur (the "isotope effect").[14][16] If this separation is significant enough to place the IS outside the main region of ion suppression affecting the analyte, the correction will be inaccurate.[14][16]
-
Purity of the Internal Standard: It is critical to verify the isotopic and chemical purity of your SIL-IS.[14] The presence of unlabeled analyte in the IS solution will lead to an overestimation of the analyte concentration.
-
High Degree of Matrix Effects: In instances of severe ion suppression, even a co-eluting SIL-IS may not be able to fully compensate for the signal variability.[14] In such cases, improving the sample cleanup is essential.
Q4: Which sample preparation technique—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—is best for this compound?
A4: The optimal technique depends on the required sensitivity and throughput of your assay. Here’s a comparative overview:
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol).[17][18] | Fast, simple, and inexpensive.[19] | Provides the "dirtiest" extract, with significant residual phospholipids and other matrix components that cause ion suppression.[13] | High-throughput screening and early-stage discovery where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent).[20][21][22] | Offers cleaner extracts than PPT by removing more polar interferences.[13] | Can be more labor-intensive and may require optimization of solvent systems. Emulsion formation can be an issue.[2] | Assays requiring better sensitivity than PPT can provide. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix components are washed away.[23][24][25] | Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[1] Can be automated. | More expensive and requires more extensive method development than PPT or LLE. | Regulated bioanalysis and assays demanding the highest sensitivity and accuracy. |
For robust and reliable quantification of this compound, Solid-Phase Extraction (SPE) is generally the recommended approach , particularly for clinical and pharmacokinetic studies.[26]
Troubleshooting Guides and Experimental Protocols
Issue: Significant Ion Suppression Identified
If post-column infusion or quantitative matrix effect assessment reveals significant ion suppression, a systematic approach to remediation is necessary.
Caption: A systematic workflow for mitigating matrix effects in LC-MS analysis.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a starting point and should be optimized for your specific application and instrumentation. It utilizes a mixed-mode SPE cartridge to effectively remove both proteins and phospholipids.
Materials:
-
Mixed-mode C18/Anion-Exchange SPE Cartridges (e.g., 30 mg, 1 mL)
-
Human plasma (K2-EDTA)
-
This compound and SIL-IS (e.g., this compound-d3) stock solutions
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (reagent grade)
-
Ammonium Hydroxide (reagent grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of the SIL-IS working solution.
-
Vortex for 10 seconds.
-
Add 600 µL of 4% phosphoric acid in water and vortex for another 10 seconds. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing Steps:
-
Wash 1: Add 1 mL of 5% methanol in water to the cartridge to remove polar interferences.
-
Wash 2: Add 1 mL of hexane to the cartridge to remove lipids.
-
-
Analyte Elution:
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound and SIL-IS with 1 mL of 5% ammonium hydroxide in ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Caption: The five key steps of a typical Solid-Phase Extraction protocol.
Regulatory Context and Method Validation
Any bioanalytical method used to support drug development must be validated according to regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA).[27][28] The FDA's Bioanalytical Method Validation Guidance for Industry explicitly states that matrix effects must be investigated to ensure they do not compromise the integrity of the data.[27][28][29]
Key Validation Parameters Related to Matrix Effects:
-
Selectivity: The method should be able to differentiate and quantify the analyte in the presence of other components in the sample.[28] This is typically assessed by analyzing at least six different lots of blank matrix.[28]
-
Matrix Effect: This should be quantitatively assessed, often by comparing the response of the analyte in post-extraction spiked blank matrix to the response of the analyte in a neat solution.[30] The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of matrix should be within 15%.[31]
-
Accuracy and Precision: These parameters are evaluated using quality control (QC) samples at multiple concentration levels. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[27][31]
By following the principles and protocols outlined in this guide, researchers can develop and validate robust LC-MS methods for this compound, ensuring the generation of high-quality, reliable data for their drug development programs.
References
- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- PubMed. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis.
- BenchChem. Essential FDA Guidelines for Bioanalytical Method Validation.
- PubMed. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D.
- U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry.
- Hewavitharana, A. K. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Wang, S., et al. Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- PharmaCompass. FDA guideline - Bioanalytical Method Validation.
- LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- YouTube. Troubleshooting ion suppression in LC–MS analysis.
- U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- LabRulez LCMS. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- ResearchGate. Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry.
- National Institutes of Health. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome.
- National Institutes of Health. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples.
- AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- LCGC Europe. Ion Suppression in LC–MS–MS — A Case Study.
- BenchChem. Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis.
- LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
- Thermo Fisher Scientific. LC-MS Sample Preparation.
- National Institutes of Health. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Sigma-Aldrich. LC/MS/MS Analysis of Steroid Hormones in Plasma.
- Tölgyesi, Á., & Sharma, V. K. (2016). Analysis of steroid derivatives by LC-MS/MS methods: selective sample preparation procedures by using mixed-mode solid phase extraction and pH control. Journal of Biochemical and Microbial Technology.
- PubMed. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects.
- CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.
- Agilent Technologies. Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS.
- PubMed. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers.
- UCT. SAMPLE PREPARATION.
- PubMed. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum.
- Google Patents. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method.
- ResearchGate. An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- World Health Organization. Notes on the Design of Bioequivalence Study: Ulipristal acetate.
- National Institutes of Health. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- National Institutes of Health. Assessment of matrix effect in quantitative LC-MS bioanalysis.
- National Institutes of Health. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
- BenchChem. Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications.
- PubMed. Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples.
- U.S. Environmental Protection Agency. Method 3535A: Solid-Phase Extraction (SPE).
- PubMed. In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures.
Sources
- 1. longdom.org [longdom.org]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. waters.com [waters.com]
- 17. agilent.com [agilent.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. epa.gov [epa.gov]
- 26. stacks.cdc.gov [stacks.cdc.gov]
- 27. resolvemass.ca [resolvemass.ca]
- 28. fda.gov [fda.gov]
- 29. pharmacompass.com [pharmacompass.com]
- 30. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for N,N-Didesmethyl Ulipristal
This guide provides an in-depth, technically-focused comparison and validation protocol for the quantitative analysis of N,N-Didesmethyl Ulipristal, a significant metabolite of Ulipristal Acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating analytical method.
Introduction: The Analytical Imperative for this compound
Ulipristal Acetate is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Its metabolic pathway leads to the formation of several metabolites, including this compound.[2][3] Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of the drug's disposition and its overall therapeutic and toxicological profile.
The development of a reliable analytical method is not merely a procedural requirement but the very foundation upon which the integrity of clinical and preclinical data rests. This guide will focus on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a technique widely recognized for its high sensitivity and selectivity, making it particularly suitable for the analysis of metabolites at low concentrations in complex biological fluids.[4][5]
Method Selection: Why LC-MS/MS is the Gold Standard
While other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection exist, LC-MS/MS offers unparalleled advantages for the analysis of this compound in biological samples.[6][7]
-
Specificity: Tandem mass spectrometry provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing the potential for interference from endogenous matrix components.[5]
-
Sensitivity: LC-MS/MS can achieve lower limits of quantification (LLOQ) compared to HPLC-UV, which is critical for accurately characterizing the terminal elimination phase of the metabolite's pharmacokinetic profile.[4][8]
-
Versatility: The technique can be adapted for the simultaneous determination of the parent drug and multiple metabolites in a single analytical run, offering efficiency in sample analysis.[9]
In contrast, HPLC-UV methods may lack the required sensitivity and can be more susceptible to interferences from the biological matrix, potentially compromising the accuracy of the results at low concentrations.[10]
The Validation Workflow: A Step-by-Step Protocol with Rationale
The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose. The following protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14]
Caption: Bioanalytical method validation workflow.
System Suitability
Why it's done: Before commencing any validation experiments, it is imperative to verify that the LC-MS/MS system is performing optimally. This is a system check, not a method validation parameter.
How it's done:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject a mid-range concentration standard of this compound multiple times (typically n=5 or 6).
-
Evaluate the peak area, retention time, and signal-to-noise ratio. The relative standard deviation (RSD) for peak area and retention time should be within acceptable limits (e.g., <15%).
Specificity and Selectivity
Why it's done: To ensure that the signal detected is unequivocally from this compound and not from any endogenous matrix components, the parent drug (Ulipristal Acetate), or other known metabolites.
How it's done:
-
Analyze blank matrix samples (e.g., plasma, serum) from at least six different sources.
-
Analyze blank matrix samples spiked with the internal standard (IS).
-
Analyze blank matrix samples spiked with this compound at the LLOQ.
-
Analyze blank matrix samples spiked with potential interfering substances (e.g., Ulipristal Acetate, other metabolites) at high concentrations.
-
Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ peak area, and less than 5% for the internal standard.
Linearity and Range
Why it's done: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of this compound.
How it's done:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound. A typical range might be 0.1 to 250 ng/mL.[15]
-
The calibration curve should consist of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x².
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Why it's done: Accuracy demonstrates the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are the cornerstones of a reliable quantitative method.
How it's done:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The RSD should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ)
Why it's done: To define the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.
How it's done:
-
The LLOQ is established as the lowest concentration on the calibration curve.
-
Analyze at least five replicates of the LLOQ sample.
-
Acceptance Criteria: The analyte response should be at least 5 times the response of the blank. Accuracy and precision should be within ±20% of the nominal concentration and an RSD of ≤20%, respectively.
Matrix Effect and Recovery
Why it's done: To assess the influence of the biological matrix on the ionization of the analyte and to determine the efficiency of the extraction process.
How it's done:
-
Matrix Effect: Compare the peak response of the analyte spiked into post-extraction blank matrix with the peak response of the analyte in a neat solution at the same concentration. This should be evaluated at low and high QC concentrations from at least six different sources of matrix.
-
Recovery: Compare the peak response of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.
-
Acceptance Criteria: The RSD of the matrix factor should be ≤15%. Recovery does not need to be 100%, but it should be consistent and reproducible.
Stability
Why it's done: To ensure that the concentration of this compound does not change during sample collection, storage, and processing.
How it's done:
-
Analyze low and high QC samples subjected to various storage and handling conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
Data Summary and Comparison
The following tables provide a summary of the acceptance criteria for the validation of an LC-MS/MS method for this compound, as well as a comparison with a hypothetical HPLC-UV method.
Table 1: LC-MS/MS Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No significant interference at the retention time of the analyte and IS (<20% of LLOQ for analyte, <5% for IS). | Ensures the method is measuring only the intended analyte. |
| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional relationship between response and concentration. |
| Range | Defined by the upper and lower limits of the calibration curve. | The concentration range for which the method is accurate and precise. |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). | Closeness of the measured value to the true value. |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ). | Measures the reproducibility of the method. |
| LLOQ | Analyte response ≥ 5x blank response; Accuracy and Precision within ±20%. | The lowest concentration that can be reliably quantified. |
| Stability | Mean concentration of stability samples within ±15% of nominal. | Ensures analyte integrity during sample handling and storage. |
Table 2: Performance Comparison: LC-MS/MS vs. HPLC-UV for this compound Analysis
| Feature | LC-MS/MS | HPLC-UV | Justification for Preference |
| Typical LLOQ | 0.05 - 0.5 ng/mL[4] | > 5 ng/mL[10] | LC-MS/MS offers superior sensitivity, which is crucial for metabolite quantification. |
| Specificity | High (based on mass-to-charge ratio) | Moderate to Low (potential for co-eluting interferences) | Mass spectrometric detection provides a higher degree of confidence in analyte identification. |
| Sample Volume | Low (e.g., 50 µL)[8] | Higher (typically > 100 µL) | Smaller sample volumes are advantageous in studies with limited sample availability. |
| Run Time | Short (e.g., 4 minutes)[4] | Can be longer to achieve necessary separation. | Faster run times allow for higher throughput of samples. |
| Development Complexity | Higher | Lower | The initial investment in method development for LC-MS/MS is offset by its superior performance. |
Conclusion
The validation of an analytical method for this compound is a critical undertaking that demands a thorough and scientifically-driven approach. While various analytical techniques are available, LC-MS/MS stands out as the superior choice due to its inherent sensitivity, specificity, and high-throughput capabilities.[4][5] By adhering to the principles outlined in this guide and the referenced international guidelines, researchers can develop a robust and reliable method that will generate high-quality data for pharmacokinetic and other drug development studies. The causality-driven approach to validation, understanding the "why" behind each step, ensures not just compliance with regulatory expectations but also the generation of scientifically sound and defensible results.
References
-
A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. International Journal of Clinical Pharmacology and Therapeutics, 58(11), 642-651. [Link][4][8]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link][11][14]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][12]
-
A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10), e4908. [Link][5]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][13]
-
Determination of ulipristal acetate and its related substances by HPLC. ResearchGate. [Link][6]
-
A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. Journal of Chromatography B, 1060, 246-252. [Link][15]
-
Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method. Google Patents. [9]
-
Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC. ResearchGate. [Link][7]
-
Ulipristal Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link][16]
-
Development and validation of UV spectrometric method for quantitative determination of ulipristal acetate. ResearchGate. [Link][10]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 244206-52-8 | SynZeal [synzeal.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - ProQuest [proquest.com]
- 9. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ulipristal Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Comparative Guide to the Bioactivity of Ulipristal Acetate and its N,N-Didesmethyl Metabolite for Researchers
This guide provides an in-depth technical comparison of the bioactivity of the selective progesterone receptor modulator (SPRM) Ulipristal Acetate (UPA) and its metabolite, N,N-Didesmethyl Ulipristal. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the structure-activity relationships that govern the clinical efficacy of UPA and the relative inactivity of its downstream metabolite.
Introduction: From Parent Compound to Metabolite
Ulipristal Acetate (UPA) is a well-established SPRM utilized in emergency contraception and the management of uterine fibroids.[1][2] Its therapeutic effects are mediated through its interaction with the progesterone receptor (PR), where it exhibits both antagonistic and partial agonistic activities depending on the cellular context.[3] Like many pharmaceuticals, UPA undergoes metabolic transformation in the body, primarily in the liver, leading to the formation of various metabolites. Understanding the bioactivity of these metabolites is paramount for a comprehensive understanding of the drug's overall pharmacological profile, including its efficacy and potential off-target effects.
This guide focuses on a critical comparison between UPA and one of its key metabolites, this compound. We will delve into the experimental data that delineates their respective bioactivities, providing a clear rationale for why UPA is the active pharmacological agent, while its di-demethylated form is considered clinically inactive.
The Metabolic Journey of Ulipristal Acetate
Ulipristal Acetate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4] The metabolic pathway involves sequential N-demethylation of the dimethylamino group. This process first yields a mono-demethylated metabolite, which is pharmacologically active, and subsequently, the di-demethylated metabolite, this compound.[4][5]
Caption: Metabolic pathway of Ulipristal Acetate.
Comparative Bioactivity: A Tale of Two Molecules
The fundamental difference in the pharmacological effects of Ulipristal Acetate and this compound lies in their ability to interact with and modulate the activity of the progesterone and glucocorticoid receptors. Experimental data from in vitro studies provides a clear quantitative comparison of their bioactivities.
Receptor Binding Affinity
The initial and most critical step in the action of any SPRM is its binding to the target receptor. The relative binding affinity (RBA) of a compound for a receptor is a measure of its ability to displace a known radiolabeled ligand, providing a quantitative measure of its binding strength.
A key study by Attardi et al. (2004) investigated the RBA of UPA (referred to as CDB-2914 in the study) and its mono- and di-demethylated metabolites for both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[5]
| Compound | Relative Binding Affinity for Progesterone Receptor (PR) (%) | Relative Binding Affinity for Glucocorticoid Receptor (GR) (%) |
| Ulipristal Acetate (CDB-2914) | 100 | 46 |
| This compound | 10 | 11 |
| Data synthesized from Attardi et al. (2004).[5] |
As the data clearly indicates, Ulipristal Acetate possesses a high binding affinity for the progesterone receptor. In contrast, this compound exhibits a tenfold reduction in its ability to bind to the PR. This dramatic decrease in binding affinity is the primary molecular determinant for its lack of significant clinical activity. Both compounds show a lower affinity for the glucocorticoid receptor compared to the progesterone receptor.[5]
In Vitro Functional Activity
Beyond receptor binding, the functional consequence of this interaction, whether it be agonistic or antagonistic, is crucial. The antiprogestational and antiglucocorticoid activities of UPA and its metabolites have been assessed in cell-based assays.
The antiprogestational potency was determined by the ability of the compounds to inhibit the progestin R5020-stimulated activity of a reporter gene in T47D-CO cells.[5] The antiglucocorticoid activity was measured by their capacity to inhibit dexamethasone-stimulated transcriptional activity in HepG2 cells.[5]
| Compound | Antiprogestational Potency (IC50, M) | Antiglucocorticoid Activity (IC50, M) |
| Ulipristal Acetate (CDB-2914) | ~10⁻⁹ | ~10⁻⁶ |
| This compound | ~10⁻⁷ | ~10⁻⁶ |
| Data synthesized from Attardi et al. (2004).[5] |
The in vitro functional data corroborates the receptor binding assays. Ulipristal Acetate is a potent antiprogestin, with an IC50 in the nanomolar range. This compound, on the other hand, is approximately 100-fold less potent as an antiprogestin, with an IC50 in the micromolar range.[5] This significant reduction in functional activity directly correlates with its diminished receptor binding affinity. Both compounds demonstrate weaker antiglucocorticoid activity compared to their antiprogestational effects.[5]
Experimental Protocols: A Guide to Assessing Bioactivity
To provide a practical framework for researchers, this section outlines the fundamental experimental protocols used to generate the comparative data presented above.
Receptor Binding Affinity Assay
This competitive binding assay quantifies the affinity of a test compound for a specific receptor.
Objective: To determine the relative binding affinity (RBA) of Ulipristal Acetate and this compound for the progesterone and glucocorticoid receptors.
Methodology:
-
Receptor Preparation: Prepare cytosol extracts containing the progesterone receptor (e.g., from rabbit uterus) or the glucocorticoid receptor (e.g., from rabbit thymus).
-
Radioligand: Use a high-affinity radiolabeled ligand for each receptor (e.g., ³H-R5020 for PR and ³H-dexamethasone for GR).
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compounds (Ulipristal Acetate or this compound).
-
A reference compound with known high affinity (e.g., unlabeled R5020 for PR, unlabeled dexamethasone for GR) is used to determine 100% displacement.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of radioligand displaced versus the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
The RBA is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
-
Caption: Workflow for Receptor Binding Affinity Assay.
In Vitro Functional Activity Assay (Reporter Gene Assay)
This assay measures the ability of a compound to modulate the transcriptional activity of a hormone receptor.
Objective: To determine the antiprogestational and antiglucocorticoid activity of Ulipristal Acetate and this compound.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line that expresses the receptor of interest (e.g., T47D-CO cells for PR, HepG2 cells for GR).
-
Transfect the cells with a reporter plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase). For PR, a progesterone response element (PRE) is used; for GR, a glucocorticoid response element (GRE) is used.
-
-
Compound Treatment:
-
Treat the transfected cells with a known agonist for the receptor (e.g., R5020 for PR, dexamethasone for GR) to stimulate reporter gene expression.
-
Co-treat the cells with the agonist and increasing concentrations of the test compounds (Ulipristal Acetate or this compound).
-
-
Lysis and Reporter Gene Assay:
-
After an appropriate incubation period, lyse the cells.
-
Measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated reporter activity versus the concentration of the test compound.
-
Calculate the IC50 value, which represents the concentration of the test compound that causes 50% inhibition of the maximal agonist response.
-
Caption: Workflow for Reporter Gene Assay.
Conclusion: A Clear Distinction in Bioactivity
For researchers in drug development, this comparative analysis underscores the critical importance of evaluating the pharmacological activity of metabolites. The case of Ulipristal Acetate and this compound serves as an excellent example of how metabolic modifications can profoundly impact the bioactivity of a parent compound, ultimately shaping its clinical efficacy and overall pharmacological profile.
References
-
Attardi, B. J., Burgenson, J., Hild, S. A., & Reel, J. R. (2004). In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone. The Journal of Steroid Biochemistry and Molecular Biology, 88(3), 277–288. [Link]
-
Blithe, D. L., & Nieman, L. K. (2002). Luteal phase dose-response relationships of the antiprogestin CDB-2914 in normally cycling women. Human Reproduction, 17(11), 2812–2819. [Link]
-
Pohl, O., Zobrist, R., & Gotteland, J. P. (2015). The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids. Reproductive Sciences, 22(2), 138–146. [Link]
-
Gainer, E., & Ulmann, A. (2003). Pharmacologic properties of CDB(VA)-2914. Steroids, 68(10-13), 1005–1011. [Link]
-
Stratton, P., Hartog, B., Hajizadeh, N., Piquion, J., Sutherland, D., Merino, M., Lee, Y. J., & Nieman, L. K. (2000). A single mid-follicular dose of the antiprogestin CDB-2914 interrupts follicular development and delays ovulation. Fertility and Sterility, 74(5), 947–953. [Link]
-
Xu, L., Ohara, N., Liu, J., & Maruo, T. (2008). Progesterone receptor modulator CDB-2914 down-regulates proliferative cell nuclear antigen and Bcl-2 protein expression and up-regulates caspase-3 and poly(adenosine 5'-diphosphate-ribose) polymerase expression in cultured human uterine leiomyoma cells. The Journal of Clinical Endocrinology and Metabolism, 93(10), 4017–4024. [Link]
-
Ferrero, S., Vellone, V., & Barra, F. (2018). Pharmacokinetic drug evaluation of ulipristal acetate for the treatment of uterine fibroids. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 109–116. [Link]
-
Coric, E., Lickliter, J., & Taylor, H. S. (2020). The selective progesterone receptor modulator ulipristal acetate inhibits the activity of the glucocorticoid receptor. The Journal of Clinical Endocrinology and Metabolism, 105(3), e593–e604. [Link]
-
Islam, M. S., Afrin, S., Jones, S. I., & Segars, J. H. (2020). Selective progesterone receptor modulators—mechanisms and therapeutic utility. Endocrine Reviews, 41(5), 719–746. [Link]
-
Buggio, L., Dridi, D., Barbara, G., Merli, C. E. M., Cetera, G. E., & Vercellini, P. (2022). Novel pharmacological therapies for the treatment of endometriosis. Expert Review of Clinical Pharmacology, 15(4), 423–434. [Link]
-
Passaro, C., & Taylor, H. S. (2020). The selective progesterone receptor modulator ulipristal acetate inhibits the activity of the glucocorticoid receptor. The Journal of Clinical Endocrinology & Metabolism, 105(3), dgz139. [Link]
-
Kumar, P., & Magon, N. (2012). Ulipristal acetate, a progesterone receptor modulator for emergency contraception. Journal of Mid-life Health, 3(2), 61–62. [Link]
-
Munuce, M. J., Caille, A. M., & Ghersevich, S. A. (2019). Mechanisms involved in the contraceptive effects of ulipristal acetate in. Reproduction, 158(5), R179–R187. [Link]
-
Nieman, L. K., Blocker, W., Nansel, T., Mahoney, S., Goodwillie, A., Loriaux, D. L., & Hodgen, G. D. (2011). Efficacy and tolerability of CDB-2914 treatment for symptomatic uterine fibroids: a randomized, double-blind, placebo-controlled, phase IIb study. Fertility and Sterility, 95(2), 767–772.e2. [Link]
Sources
- 1. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women | Semantic Scholar [semanticscholar.org]
- 5. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of N,N-Didesmethyl Ulipristal Quantification Methods
In the landscape of pharmaceutical development, the rigorous quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. N,N-Didesmethyl Ulipristal, a metabolite of the selective progesterone receptor modulator Ulipristal Acetate, requires precise and reliable measurement in biological matrices. This guide provides an in-depth comparison of common bioanalytical methods for its quantification and outlines a robust framework for their cross-validation, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
Ulipristal Acetate is utilized for emergency contraception and the treatment of uterine fibroids.[1][2] Its metabolism leads to various forms, including the N,N-didesmethylated metabolite.[3][4] Accurate quantification of this metabolite is critical for understanding the complete pharmacokinetic profile of the parent drug, assessing potential safety liabilities, and establishing comprehensive bioequivalence. The choice of analytical methodology can significantly impact the quality and reliability of these crucial data.
This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of each method, present their typical performance characteristics, and, most importantly, detail the process of cross-validation—a critical step when multiple analytical methods are employed within a drug development program.[5][6]
Overview of Quantification Methodologies
The selection of an analytical method is a balance of sensitivity, selectivity, and practicality. For this compound, both HPLC-UV and LC-MS/MS present viable, albeit different, approaches.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible technique. It relies on the principle that the analyte absorbs light at a specific wavelength. For this compound, its chromophoric structure allows for direct UV detection.
Causality Behind Experimental Choices: The primary consideration for HPLC-UV is achieving adequate separation of the analyte from endogenous matrix components and other metabolites to prevent interference. The choice of a reversed-phase column (e.g., C18) is standard for moderately polar compounds like this compound. The mobile phase composition is optimized to ensure a reasonable retention time and good peak shape.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[7] It couples the separation power of liquid chromatography with the precise mass detection of the analyte and its fragments.
Causality Behind Experimental Choices: The high selectivity of LC-MS/MS arises from its ability to monitor a specific precursor-to-product ion transition for the analyte. This minimizes the impact of co-eluting matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound in a biological matrix like human plasma. These values are representative and would need to be established during method validation.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 250 ng/mL[2][8] |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~0.1 ng/mL[8] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% |
| Selectivity | Moderate | High |
| Matrix Effect | Potential for interference | Minimal with appropriate internal standard |
| Sample Volume | 50-200 µL | 20-100 µL[8] |
| Run Time | 5-15 minutes | 2-7 minutes[2][8] |
The Imperative of Cross-Validation
In long-term drug development projects, it is not uncommon for analytical methods to be updated or for samples from a single study to be analyzed at different laboratories using different methods.[5] In such cases, cross-validation is essential to ensure the consistency and reliability of the data.[9][10]
Cross-validation serves to compare two distinct bioanalytical methods, designating one as the "reference" and the other as the "comparator."[5] This process is mandated by regulatory bodies like the FDA and EMA to ensure data integrity across different methodologies.[11][12][13]
The following diagram illustrates the logical workflow for the cross-validation of this compound quantification methods.
Sources
- 1. m.23michael.com [m.23michael.com]
- 2. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 244206-52-8 | SynZeal [synzeal.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. testinglab.com [testinglab.com]
- 10. testinglab.com [testinglab.com]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide for Researchers: Unraveling the Bioactivity of Ulipristal Acetate Metabolites
A Deep Dive into the Pharmacological Activities of mono-N-desmethyl and N,N-Didesmethyl Ulipristal
Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of the biological activities of the principal metabolites of Ulipristal Acetate (UPA), a widely utilized selective progesterone receptor modulator (SPRM). This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid receptor modulators and related therapeutic areas.
Introduction: The Metabolic Journey of Ulipristal Acetate
Ulipristal Acetate (formerly known as CDB-2914) exerts its pharmacological effects primarily through its interaction with the progesterone receptor (PR). However, upon administration, UPA undergoes significant metabolism, mainly in the liver by the cytochrome P450 enzyme CYP3A4.[1] This metabolic process yields two primary metabolites: the mono-N-desmethyl ulipristal (also known as PGL4002 or CDB-3877) and the this compound (PGL4004 or CDB-3963). Understanding the distinct bioactivities of these metabolites is crucial for a complete comprehension of UPA's overall pharmacological profile and for the development of next-generation SPRMs.
This guide will dissect the available experimental data to provide a clear comparison of the in vitro activities of these two key metabolites, focusing on their binding affinities for the progesterone and glucocorticoid receptors, as well as their functional potencies.
Visualizing the Metabolic Pathway
To conceptualize the metabolic conversion of Ulipristal Acetate, the following pathway illustrates the sequential demethylation process.
Caption: Metabolic pathway of Ulipristal Acetate.
Comparative In Vitro Activity: A Quantitative Analysis
The core of this guide lies in the direct comparison of the in vitro activities of mono-N-desmethyl ulipristal and this compound. The following tables summarize key data from authoritative studies, primarily referencing the work of Attardi et al. (2004), which provides a comprehensive in vitro comparison of these compounds.
Progesterone Receptor (PR) Binding and Functional Activity
The primary mechanism of action of Ulipristal Acetate and its active metabolites is through modulation of the progesterone receptor. The following table compares their affinity for the human progesterone receptor and their functional activity as antagonists.
Table 1: Comparative Progesterone Receptor (PR) Activity
| Compound | Relative Binding Affinity (RBA) for human PR (%)* | In Vitro Antiprogestational Activity (IC50, nM)** |
| Ulipristal Acetate (CDB-2914) | 100 | ~2.0 |
| mono-N-desmethyl Ulipristal (CDB-3877) | 50 | ~5.0 |
| This compound (CDB-3963) | 10 | >100 |
| Mifepristone (RU486) | 110 | ~0.7 |
*Relative binding affinity (RBA) is expressed as a percentage of the affinity of a reference progestin (e.g., promegestone), where the reference is set to 100%. Data is synthesized from literature indicating a significant contribution of the mono-N-desmethyl metabolite to the parent compound's activity.[2] **IC50 values for the inhibition of progesterone-induced alkaline phosphatase activity in T47D cells. Lower values indicate higher potency.
Expert Interpretation: The data clearly indicates that the mono-N-desmethyl metabolite of Ulipristal Acetate retains significant, albeit reduced, binding affinity and antagonist activity at the progesterone receptor compared to the parent compound. In contrast, the N,N-didesmethyl metabolite exhibits substantially lower binding affinity and is considered to have weak to no clinically relevant antiprogestational activity.[1] This underscores the critical role of the first demethylation step in maintaining the pharmacological effect.
Glucocorticoid Receptor (GR) Binding and Functional Activity
A key aspect of the development of selective progesterone receptor modulators is minimizing off-target effects, particularly at the glucocorticoid receptor, to avoid potential side effects.
Table 2: Comparative Glucocorticoid Receptor (GR) Activity
| Compound | Relative Binding Affinity (RBA) for rat GR (%)* | In Vitro Antiglucocorticoid Activity (IC50, nM)** |
| Ulipristal Acetate (CDB-2914) | 45 | ~7.0 |
| mono-N-desmethyl Ulipristal (CDB-3877) | 20 | ~20.0 |
| This compound (CDB-3963) | <1 | >1000 |
| Mifepristone (RU486) | 100 | ~0.6 |
*Relative binding affinity (RBA) for the rat glucocorticoid receptor, with dexamethasone as the reference compound. **IC50 values for the inhibition of dexamethasone-induced MMTV-luciferase activity in A-549 cells.
Expert Interpretation: Both Ulipristal Acetate and its mono-N-desmethyl metabolite demonstrate a significantly lower affinity for the glucocorticoid receptor compared to mifepristone, highlighting UPA's selectivity. The N,N-didesmethyl metabolite shows negligible affinity for the GR. This reduced antiglucocorticoid activity is a key differentiator for UPA and contributes to its favorable safety profile in clinical use.
Experimental Methodologies: A Guide for In Vitro Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the activity of SPRMs like Ulipristal Acetate and its metabolites.
Experimental Workflow Overview
Caption: General workflow for in vitro characterization.
Protocol 1: Competitive Radioligand Binding Assay for Progesterone Receptor
Objective: To determine the relative binding affinity of test compounds for the progesterone receptor.
Materials:
-
Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells).
-
Radiolabeled progestin (e.g., [³H]-promegestone).
-
Test compounds (this compound, mono-N-desmethyl ulipristal).
-
Unlabeled reference progestin (promegestone).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from a suitable source. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or reference compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
Protocol 2: T47D Cell Alkaline Phosphatase Reporter Assay for Progestational/Antiprogestational Activity
Objective: To assess the functional agonist or antagonist activity of test compounds on the progesterone receptor.
Materials:
-
T47D human breast cancer cells (known to express endogenous PR and respond to progestins by upregulating alkaline phosphatase).
-
Cell culture medium and supplements.
-
Progesterone (agonist).
-
Test compounds.
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
Lysis buffer.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Culture: Culture T47D cells in appropriate medium until they reach the desired confluency.
-
Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Treatment:
-
Agonist mode: Treat the cells with varying concentrations of the test compound.
-
Antagonist mode: Treat the cells with a fixed concentration of progesterone in the presence of varying concentrations of the test compound.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them to release the intracellular contents, including alkaline phosphatase.
-
Enzyme Assay: Add the alkaline phosphatase substrate to the cell lysates and incubate until a color change is observed.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Agonist mode: Plot the absorbance against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
-
Antagonist mode: Plot the percentage of inhibition of the progesterone response against the logarithm of the test compound concentration to determine the IC50.
-
Conclusion and Future Directions
The in vitro data robustly demonstrates that mono-N-desmethyl ulipristal is a pharmacologically active metabolite of Ulipristal Acetate, contributing significantly to its overall antiprogestational effect, albeit with reduced potency compared to the parent drug. Conversely, this compound displays minimal activity at the progesterone and glucocorticoid receptors. This differential activity highlights the importance of considering metabolic profiles in drug design and evaluation.
For researchers in this field, future investigations could focus on the in vivo relevance of these findings, exploring the pharmacokinetic-pharmacodynamic relationships of the parent drug and its metabolites in various physiological contexts. Furthermore, elucidating the potential for differential tissue-specific activities of these metabolites could open new avenues for the development of even more selective and targeted progesterone receptor modulators.
References
-
U.S. Food and Drug Administration. (2010). ella (ulipristal acetate) tablet for oral use. NDA 22-474 Clinical Pharmacology and Biopharmaceutics Review(s). Link
-
Pohl, O., Zobrist, R., & Gotteland, J. P. (2015). The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids. Reproductive sciences (Thousand Oaks, Calif.), 22(3), 291–299. Link
- Attardi, B. J., Burgenson, J., Hild, S. A., Reel, J. R., & Blye, R. P. (2004). In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone. The Journal of steroid biochemistry and molecular biology, 88(3), 277–288.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Link
- Di Lorenzo, D., Albertini, A., & Zava, D. (1991). Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D. Cancer research, 51(16), 4470–4475.
-
Small, B. M., Charles, E. F., Kisanga, E. P., Anderson, M. E., Emrick, L. T., & Taylor, R. N. (2020). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. The Journal of clinical endocrinology and metabolism, 105(3), e716–e734. Link
-
Clinivex. (n.d.). N-Desmethyl Ulipristal Acetate. Link
- Pohl, O., Kendrick, J., & Gotteland, J. P. (2013). Metabolic disposition of [14C] ulipristal acetate in healthy premenopausal women. Journal of bioequivalence & bioavailability, 5(4), 177-184.
- Creinin, M. D., Schlaff, W., Archer, D. F., Wan, L., Frezieres, R., Thomas, M., ... & Zeman, J. (2006). Progesterone receptor modulator for emergency contraception: a randomized controlled trial. Obstetrics and gynecology, 108(5), 1089-1097.
Sources
A Comparative Pharmacokinetic Analysis of Ulipristal Acetate and Its Metabolites: A Guide for Researchers
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of ulipristal acetate (UPA) and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, pharmacokinetic parameters, pharmacological activity, and analytical methodologies pertinent to these compounds. The information presented herein is synthesized from peer-reviewed literature and aims to provide a comprehensive resource for those engaged in the study of selective progesterone receptor modulators (SPRMs).
Introduction to Ulipristal Acetate: A Clinically Significant SPRM
Ulipristal acetate is a selective progesterone receptor modulator (SPRM) with both antagonistic and partial agonistic effects on the progesterone receptor.[1][2] This dual activity allows it to modulate the receptor's function in a tissue-specific manner, making it a valuable therapeutic agent for conditions such as uterine fibroids and for use as an emergency contraceptive.[1][3] A thorough understanding of its pharmacokinetic profile, particularly the contribution of its metabolites, is crucial for optimizing its clinical application and for the development of future generations of SPRMs.
UPA is administered orally and is rapidly absorbed.[1][4] Its clinical efficacy and safety are influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. The liver, being the primary site of drug metabolism, plays a pivotal role in the biotransformation of UPA into its metabolites, which may exhibit their own pharmacological and pharmacokinetic characteristics.
Metabolic Pathways of Ulipristal Acetate
Ulipristal acetate undergoes extensive metabolism, primarily in the liver.[5][6] The principal metabolic pathway is oxidative N-demethylation, which is mediated predominantly by the cytochrome P450 isoenzyme CYP3A4.[1][2][5][7] This process leads to the formation of two main metabolites:
-
PGL4002 (mono-demethylated ulipristal acetate): This is the primary and pharmacologically active metabolite.[5][8]
-
PGL4004 (di-demethylated ulipristal acetate): This metabolite is formed subsequently and is considered pharmacologically inactive.[5][8]
The metabolic conversion of UPA to these metabolites is a critical determinant of the overall pharmacodynamic effect and duration of action of the drug. The interplay between the parent compound and its active metabolite is of particular interest in understanding its clinical profile.
Caption: Metabolic pathway of Ulipristal Acetate.
Comparative Pharmacokinetic Profiles
The pharmacokinetic profiles of UPA and its active metabolite, PGL4002, have been characterized in several clinical studies. Both compounds are rapidly absorbed, with median Tmax values of approximately 0.75 to 1 hour.[4][9][10] The terminal half-life of UPA is approximately 32-49 hours, and PGL4002 exhibits a similar plasma elimination half-life.[4][9][10]
The systemic exposure to PGL4002 is approximately one-third that of the parent drug, as indicated by their respective AUC values.[9][10] The pharmacokinetics of both UPA and PGL4002 are dose-proportional within the therapeutic range.[9][10]
Table 1: Comparative Pharmacokinetic Parameters of Ulipristal Acetate and PGL4002 (Multiple Oral Doses, Day 10)
| Parameter | 10 mg UPA | 20 mg UPA | 50 mg UPA |
| Ulipristal Acetate (UPA) | |||
| Cmax (ng/mL) | 63.7 | 169.8 | 454.9 |
| Tmax (h) | 0.89 (median) | 0.89 (median) | 0.89 (median) |
| AUCss (ng·h/mL) | 216.6 | 602.8 | 1655.7 |
| PGL4002 (mono-demethylated) | |||
| Cmax (ng/mL) | Not explicitly stated in source | Not explicitly stated in source | Not explicitly stated in source |
| Tmax (h) | Similar to UPA | Similar to UPA | Similar to UPA |
| AUCss (ng·h/mL) | 84.7 | 203.6 | 452.1 |
Data synthesized from Pohl et al., 2013.[9][10]
It is important to note that co-administration of UPA with food can affect its absorption. A high-fat meal can decrease the Cmax by approximately 40-45% and delay the Tmax by about 2.25 hours, while increasing the overall AUC by 20-25%.[4][11][12][13] Similar effects are observed for PGL4002.[5][12][13] Furthermore, potent CYP3A4 inducers, such as rifampicin, can dramatically decrease the exposure to both UPA and PGL4002 by approximately 90%, while CYP3A4 inhibitors like ketoconazole can significantly increase their exposure.[5]
Pharmacological Activity of Metabolites
The mono-demethylated metabolite, PGL4002, is pharmacologically active and contributes to the overall effect of ulipristal acetate.[5][8] In vitro studies have shown that both PGL4002 and PGL4004 exhibit cross-reactivity and function as progesterone antagonists by binding to the progesterone receptor.[8] However, the di-demethylated metabolite, PGL4004, is generally considered to have no significant clinical activity.[8]
A noteworthy aspect of ulipristal acetate's pharmacological profile is its cross-reactivity with the glucocorticoid receptor (GR).[14][15][16] Studies have demonstrated that UPA can act as a GR antagonist, inhibiting glucocorticoid-mediated gene transcription in liver and uterine fibroid cells.[15][16] This antiglucocorticoid activity is an important consideration in the long-term therapeutic use of UPA and warrants further investigation for its metabolites.
Analytical Methodologies for Quantification
The accurate quantification of ulipristal acetate and its metabolites in biological matrices is essential for pharmacokinetic and bioequivalence studies. The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and speed.[17][18][19][20]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol outlines a typical LC-MS/MS method for the simultaneous determination of ulipristal acetate and its mono-demethylated metabolite in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., ulipristal acetate-d3).
-
Vortex for 2 minutes.
-
Add 300 µL of methanol to precipitate proteins.[18]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.[19]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[19]
-
Mobile Phase A: 0.1% formic acid in water.[19]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[19]
-
Flow Rate: 0.4 mL/min.[19]
-
Column Temperature: 40°C.[19]
-
Injection Volume: 5 µL.[19]
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of the analytes.
3. Tandem Mass Spectrometry
This method allows for the rapid and sensitive quantification of ulipristal acetate and its active metabolite from a small plasma volume, making it suitable for high-throughput analysis in clinical and research settings.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The pharmacokinetic profile of ulipristal acetate is characterized by rapid absorption, extensive metabolism primarily through CYP3A4-mediated N-demethylation, and a long elimination half-life. Its primary metabolite, PGL4002, is pharmacologically active and exhibits a pharmacokinetic profile similar to the parent drug, albeit with lower systemic exposure. A comprehensive understanding of the interplay between UPA and its metabolites is paramount for predicting drug-drug interactions and for optimizing therapeutic regimens. The use of validated, sensitive, and selective analytical methods, such as LC-MS/MS, is crucial for the accurate characterization of their pharmacokinetic properties. Future research should focus on further elucidating the quantitative pharmacological activity of the metabolites and their potential contribution to the overall clinical effects and safety profile of ulipristal acetate.
References
-
The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids. National Institutes of Health. [Link]
-
Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day. PubMed. [Link]
-
Ulipristal acetate - Safety and pharmacokinetics following multiple doses of 10-50 mg per day. ResearchGate. [Link]
-
A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. PubMed. [Link]
-
A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. PubMed. [Link]
-
Pharmacokinetic profiles of parent drug (UPA) (panel A) and metabolite... ResearchGate. [Link]
- Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method.
-
Proposed metabolic pathway for Ulipristal acetate (UPA). ResearchGate. [Link]
-
Notes on the Design of Bioequivalence Study: Ulipristal acetate. World Health Organization. [Link]
-
Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. ResearchGate. [Link]
-
Ulipristal acetate, a progesterone receptor modulator for emergency contraception. National Institutes of Health. [Link]
-
A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum. PubMed. [Link]
-
Administration of ella together with a high-fat breakfast... U.S. Food and Drug Administration. [Link]
-
Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. Journal of Bioequivalence & Bioavailability. [Link]
-
Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. Semantic Scholar. [Link]
-
Pharmacokinetic and Bioequivalence Evaluation of Ulipristal Acetate in Healthy Chinese Subjects in the Fasting and Postprandial Conditions. ResearchGate. [Link]
-
PHARMACOLOGY OF Ulipristal Acetate ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. YouTube. [Link]
-
Pharmacokinetic and Bioequivalence Evaluation of Ulipristal Acetate in Healthy Chinese Subjects in the Fasting and Postprandial Conditions. PubMed. [Link]
-
The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids. PubMed. [Link]
-
Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. National Institutes of Health. [Link]
-
The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. National Institutes of Health. [Link]
-
The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. PubMed. [Link]
-
(PDF) Ulipristal acetate, a progesterone receptor modulator for emergency contraception. ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. extranet.who.int [extranet.who.int]
- 5. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women | Semantic Scholar [semanticscholar.org]
- 7. m.23michael.com [m.23michael.com]
- 8. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ulipristal acetate - safety and pharmacokinetics following multiple doses of 10-50 mg per day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and Bioequivalence Evaluation of Ulipristal Acetate in Healthy Chinese Subjects in the Fasting and Postprandial Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 20. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Orthogonal Validation of N,N-Didesmethyl Ulipristal Reference Material
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards
In the landscape of pharmaceutical development and quality control, the reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. A reference standard is a highly characterized substance, selected for its purity and suitability for a specific purpose.[1][2] As mandated by global regulatory bodies and pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), these standards are critical for assays, impurity profiling, and stability testing.[3][4][5][6][7]
This guide focuses on N,N-Didesmethyl Ulipristal, a principal metabolite and potential process-related impurity of Ulipristal Acetate (UPA).[8][9][10] UPA is a selective progesterone receptor modulator used in emergency contraception and for treating uterine fibroids.[9][11] The accurate quantification of this compound is therefore not merely a matter of analytical diligence; it is a critical step in ensuring the safety and efficacy of the final drug product. An improperly characterized reference standard, particularly for an impurity, can lead to the underestimation of that impurity in the active pharmaceutical ingredient (API), with potential clinical consequences.
Herein, we present a comprehensive, orthogonal approach to validating the purity of an this compound reference material. This guide eschews a simplistic, single-method assessment in favor of a multi-technique, self-validating system that provides an unassailable confirmation of identity, purity, and overall quality, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[12][13][14]
The Analyte: this compound
-
Chemical Identity: (11β)-11-(4-aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
This compound is formed through the metabolic N-demethylation of the parent drug, Ulipristal Acetate.[17] It can also arise as a process-related impurity during the synthesis of UPA.[8][9] Its structural similarity to the parent compound necessitates robust analytical methods capable of resolving it from UPA and other related substances.
The Orthogonal Validation Philosophy
Relying on a single analytical technique for purity assessment is a scientifically tenuous position. A chromatographic method like HPLC might fail to detect impurities that co-elute with the main peak or lack a UV chromophore. To build a robust and trustworthy purity profile, we employ an orthogonal approach, using multiple analytical techniques that rely on different chemical and physical principles. The convergence of results from these independent methods provides a high degree of confidence in the final assigned purity value.
Caption: Orthogonal workflow for reference material validation.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination. A reverse-phase method separates molecules based on their hydrophobicity. For this compound, this technique is ideal for separating it from its more substituted (and typically more hydrophobic) parent compounds and other potential process impurities. The choice of a C18 column provides a versatile stationary phase with strong hydrophobic retention, ensuring good separation of a broad range of related substances.
Experimental Protocol: HPLC Purity Assessment
-
System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Wondasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[18]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is chosen to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities. (e.g., 0-5 min, 40% B; 5-20 min, 40-70% B; 20-25 min, 70% B; 25-26 min, 70-40% B; 26-30 min, 40% B).
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 25°C.[18]
-
Detection Wavelength: 302 nm, selected based on the UV absorbance maximum of Ulipristal-related compounds.[18]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound reference material into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Caption: HPLC experimental workflow.
Data Summary & Interpretation
The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
| Parameter | Result | Acceptance Criteria |
| Retention Time | ~12.5 min | Consistent with Std |
| Purity (Area %) | 99.85% | ≥ 99.5% |
| Largest Impurity | 0.08% | ≤ 0.10% |
| Total Impurities | 0.15% | ≤ 0.50% |
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: While HPLC provides a quantitative measure of purity based on UV response, it does not confirm the identity of the peaks. LC-MS is a powerful orthogonal technique that couples the separation power of HPLC with the mass-resolving capability of mass spectrometry.[19][20] This allows for the unambiguous confirmation of the molecular weight of the main peak, ensuring it is indeed this compound. It also provides mass information for any detected impurities, aiding in their identification.
Experimental Protocol: LC-MS Identity Verification
-
System: Agilent 6520 Q-TOF LC/MS system or equivalent.
-
LC Method: Utilize the same HPLC method as described above to ensure correlation of peaks.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. This is chosen because the tertiary amine in the molecule is readily protonated.
-
MS Parameters:
-
Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
-
Mass Range: Scan from m/z 100 to 1000.
Caption: LC-MS experimental workflow.
Data Summary & Interpretation
The primary goal is to confirm that the observed mass of the main chromatographic peak matches the theoretical mass of the protonated molecule [M+H]⁺.
| Compound | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| This compound | 406.2322 | 406.2325 | 0.74 |
A low mass error (< 5 ppm) provides high confidence in the elemental composition and identity of the main component.
Definitive Structural Confirmation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules.[21][22][23] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. Unlike chromatographic techniques, NMR can provide a holistic view of the sample, detecting impurities even if they are not chromatographically resolved or lack a UV chromophore. It serves as a final, definitive confirmation of the molecule's structure.
Experimental Protocol: ¹H NMR Structural Analysis
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Accurately weigh ~10 mg of the reference material and dissolve in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters:
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis)
-
Pulse Width: 30 degrees
-
-
Data Processing: Fourier transform the Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.
Caption: NMR analysis workflow.
Data Summary & Interpretation
The acquired ¹H NMR spectrum should be consistent with the known structure of this compound. The chemical shifts, coupling patterns, and integrations of the protons must match the expected values. The absence of significant unassigned signals is a strong indicator of high purity.
| Proton Assignment (Hypothetical) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (AA'BB' system) | 6.6 - 7.1 | m | 4H |
| Vinyl Proton | ~5.8 | s | 1H |
| -NH₂ Protons (broad) | ~3.6 | br s | 2H |
| Acetyl Protons (-COCH₃) | ~2.1 | s | 3H |
| Steroid Backbone Protons | 0.8 - 3.0 | m | ~21H |
Synthesizing the Data: A Comparative Overview
No single technique tells the whole story. The true power of this validation approach lies in the synthesis of the data from all three orthogonal methods.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative Purity Assessment & Impurity Profiling | High precision and sensitivity for UV-active compounds; well-established. | Cannot confirm identity; may miss co-eluting or non-UV-active impurities. |
| LC-MS | Identity Confirmation & Impurity Mass Identification | Unambiguous molecular weight confirmation; highly sensitive. | Not inherently quantitative without specific method validation; ionization-dependent. |
| NMR | Definitive Structural Elucidation & Purity Confirmation | Provides complete structural information; can detect non-chromatographable impurities. | Lower sensitivity compared to MS; requires more sample material. |
Conclusion: Establishing a Self-Validating System of Quality
The validation of a pharmaceutical reference standard like this compound demands a rigorous, multi-faceted analytical strategy. By integrating high-resolution chromatographic separation (HPLC), definitive mass confirmation (LC-MS), and unambiguous structural elucidation (NMR), we create a self-validating system. Each technique cross-verifies the results of the others, providing a comprehensive and trustworthy assessment of the material's identity and purity.
This orthogonal approach ensures that the reference standard is not just "pure" by a single measure but is thoroughly characterized and fit for its intended purpose, aligning with the stringent expectations of regulatory frameworks like ICH Q2(R2).[13][24] Ultimately, this foundational work in characterizing reference standards is indispensable for guaranteeing the quality, safety, and efficacy of medicines delivered to patients.
References
-
USP General Chapters: <11> USP REFERENCE STANDARDS . uspbpep.com. [Link]
-
Fact sheet: European Pharmacopoeia Reference Standards . EDQM. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
Determination of ulipristal acetate and its related substances by HPLC . ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2) . ICH. [Link]
-
Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . LinkedIn. [Link]
- Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method.
-
Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC . ResearchGate. [Link]
-
Detection by HPLC and structural characterization by NMR and MS of a natural deuterium isotopologue of ulipristal acetate . PubMed. [Link]
-
Ph. Eur. Reference Standards: Orders and Catalogue . EDQM. [Link]
-
Ulipristal EP Impurities & USP Related Compounds . SynThink. [Link]
-
A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects . PubMed. [Link]
-
A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers . PubMed. [Link]
-
Ulipristal Impurities . SynZeal. [Link]
-
Novel Method for Chromatographic Determination of Ulipristal Acetate in Pure Form and Formulation by Using RP-HPLC . Journal PPW. [Link]
-
This compound 244206-52-8 wiki . chemwhat.com. [Link]
-
Ulipristal Acetate-impurities . Pharmaffiliates. [Link]
-
N,N-Didesmethyl Impurity Ulipristal Acetate | CAS No: 244206-49-3 . Cleanchem. [Link]
-
<11> USP REFERENCE STANDARDS . USP. [Link]
-
Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form . Journal of Applied Pharmaceutical Science. [Link]
- Ulipristal acetate impurities and preparation and detection method thereof.
-
Reference-Standard Material Qualification . Pharmaceutical Technology. [Link]
-
Reference Standards in the Pharmaceutical Industry . MRIGlobal. [Link]
-
DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF ULIPRISTAL ACETATE IN BULK AND PHARMACEUTICAL DOSAGE FORM . ResearchGate. [Link]
-
Good manufacturing practices: guidelines on validation . World Health Organization (WHO). [Link]
-
N-Desmethyl Ulipristal Acetate | C29H35NO4 | CID 15908064 . PubChem - NIH. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . PMC - NIH. [Link]
-
What is meant by reference standard in pharmaceuticals? . GMP SOP. [Link]
-
LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool . Agilent. [Link]
-
NMR spectroscopy as a characterization tool enabling biologics formulation development . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination . UNL | Powers Group. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis . TrAC Trends in Analytical Chemistry. [Link]
-
Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems . Analyst (RSC Publishing). [Link]
-
Advanced NMR techniques for structural characterisation of heterocyclic structures . University of Aveiro. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 3. European Pharmacopoeia (Ph. Eur.) Reference Materials | LGC Standards [lgcstandards.com]
- 4. pmrj-rs.jp [pmrj-rs.jp]
- 5. labmix24.com [labmix24.com]
- 6. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 7. Use & Storage of Reference Standards | USP [usp.org]
- 8. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Ulipristal Impurities | SynZeal [synzeal.com]
- 11. Ulipristal Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Page loading... [wap.guidechem.com]
- 16. This compound - SRIRAMCHEM [sriramchem.com]
- 17. Buy this compound | 244206-52-8 [smolecule.com]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
- 20. lcms.cz [lcms.cz]
- 21. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 24. qbdgroup.com [qbdgroup.com]
A Guide to Inter-Laboratory Comparison of N,N-Didesmethyl Ulipristal Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of N,N-Didesmethyl Ulipristal, a significant metabolite of Ulipristal Acetate.[1][2] The objective is to establish a harmonized approach for accurate and reproducible quantification of this analyte across different research and quality control laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to validate their analytical methods and ensure data integrity.
The accurate measurement of drug metabolites is crucial in pharmacokinetic studies and for ensuring the safety and efficacy of pharmaceutical products.[3] An ILC is a powerful tool for assessing the proficiency of different laboratories in performing a specific analysis and for identifying potential sources of variability.[4][5] This guide outlines a proposed ILC structure, a detailed analytical protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the statistical methods for data evaluation, all grounded in established regulatory guidelines.[6][7][8]
The Importance of this compound Analysis
Ulipristal acetate is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme system, leading to the formation of mono-demethylated and di-demethylated metabolites.[1][2] this compound is one of these key metabolites.[1] Understanding its concentration in biological matrices is essential for a complete pharmacokinetic profile of the parent drug.
Designing the Inter-Laboratory Comparison
A successful ILC requires careful planning and a clearly defined protocol to ensure that all participating laboratories are working under comparable conditions. The following sections detail a proposed structure for an ILC focused on this compound analysis.
Study Objective and Scope
The primary objective of this ILC is to assess the accuracy and precision of this compound quantification in a standardized human plasma matrix across multiple laboratories. The scope includes sample preparation, the analytical method, data reporting, and statistical analysis of the results.
Participating Laboratories and Reference Material
A minimum of five participating laboratories is recommended to ensure statistical significance. A central organizing body will be responsible for preparing and distributing the test samples. A certified reference standard of this compound with a known purity must be used for the preparation of calibration standards and quality control samples.[9][10]
Sample Preparation and Distribution
A pooled batch of human plasma, screened for interfering substances, will serve as the matrix. This plasma will be spiked with known concentrations of this compound to create a set of blind samples. The sample set should include:
-
Blank Plasma: To assess selectivity.
-
Calibration Standards: A series of at least six non-zero concentrations covering the expected analytical range.
-
Quality Control (QC) Samples: At a minimum of three concentration levels (low, medium, and high).
-
Test Samples: Blinded samples at various concentrations within the calibration range.
Samples should be shipped frozen on dry ice to all participating laboratories, with temperature monitoring to ensure sample integrity.
Recommended Analytical Methodology: LC-MS/MS
Based on the analysis of the parent compound and its mono-demethylated metabolite, LC-MS/MS is the recommended technique due to its high sensitivity and selectivity.[11]
Sample Preparation Protocol
A detailed, step-by-step protocol for sample preparation is crucial for minimizing inter-laboratory variability.
Step-by-Step Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a deuterated analog of this compound or a structurally similar compound).[12]
-
Vortex for 10 seconds.
-
Add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are recommended starting conditions for the LC-MS/MS analysis. Laboratories should have the flexibility to optimize these parameters for their specific instrumentation.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized. |
Method Validation
Before analyzing the ILC samples, each participating laboratory must validate its analytical method according to established guidelines such as the FDA's Bioanalytical Method Validation guidance and the ICH Q2(R2) guideline.[6][7][8] The validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[13][14]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[6][13]
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Analysis and Performance Evaluation
The central organizing body will collect the results from all participating laboratories for statistical analysis.
Data Reporting
Each laboratory should report the following:
-
The concentration of this compound in each unknown sample.
-
The calibration curve with the correlation coefficient (r²).
-
The results for the QC samples.
-
A summary of their method validation data.
Statistical Analysis
The performance of each laboratory will be evaluated using Z-scores, a common statistical tool in proficiency testing.[5] The Z-score is calculated as:
Z = (x - X) / s
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (the consensus mean or a value determined by a reference laboratory).
-
s is the standard deviation of the results from all participating laboratories.
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance.
-
|Z| ≥ 3: Unsatisfactory performance.
Visualizing the Workflow
The following diagrams illustrate the proposed workflow for the inter-laboratory comparison.
Caption: Workflow for the Inter-Laboratory Comparison.
Caption: Analytical Workflow in Participating Laboratories.
Conclusion
This guide provides a robust framework for establishing an inter-laboratory comparison for the analysis of this compound. By adhering to a standardized protocol and established validation guidelines, participating laboratories can confidently assess their analytical performance and contribute to the generation of high-quality, reproducible data. This, in turn, will support regulatory submissions and enhance our understanding of the pharmacokinetics of Ulipristal Acetate.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- USFDA guidelines for bioanalytical method validation | PPTX - Slideshare.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
- Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. (2013, June 12).
- PHARMACOLOGY OF Ulipristal Acetate ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects - YouTube. (2024, November 23).
- Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. (2025, August 7).
- This compound 244206-52-8 wiki.
- CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents.
- This compound - SRIRAMCHEM.
- This compound | 244206-52-8 | SynZeal.
- Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women.
- N,N-Didesmethyl Impurity Ulipristal Acetate | CAS No: 244206-49-3.
- N-Desmethyl ulipristal acetate-d3 ((11β)-11-[4-(Methylamino)phenyl].
- Inter-laboratory Comparison Test Analysis Report - Climate Technology Centre and Network (CTCN). (2017, August 22).
- Ulipristal Acetate N,N-Didesmethyl Impurity - Allmpus.
- Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in - JRC Publications Repository.
- Inter laboratory Comparison 2023 Report - Benchmark International. (2024, August 1).
- CN105566431A - Ulipristal acetate impurities and preparation and detection method thereof - Google Patents.
- Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer.
- Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories - MATEC Web of Conferences.
Sources
- 1. m.23michael.com [m.23michael.com]
- 2. youtube.com [youtube.com]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. ctc-n.org [ctc-n.org]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. This compound - SRIRAMCHEM [sriramchem.com]
- 10. This compound | 244206-52-8 | SynZeal [synzeal.com]
- 11. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Assessing the Genotoxicity of N,N-Didesmethyl Ulipristal Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the genotoxic potential of N,N-Didesmethyl Ulipristal, a known impurity and metabolite of Ulipristal Acetate.[1][2][3][4] The methodologies presented are grounded in the tiered-assessment strategy mandated by the International Council for Harmonisation (ICH) M7(R2) guideline, ensuring a scientifically robust and regulatory-compliant approach.[5][6]
The Regulatory Imperative: Why Genotoxicity Assessment is Critical
Pharmaceutical impurities that are DNA reactive (mutagenic) pose a potential cancer risk to humans.[7][8] The ICH M7 guideline was established to provide a framework for the assessment and control of such impurities to limit this risk.[5][6] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a value representing an acceptable intake of a genotoxic impurity that poses a negligible lifetime cancer risk (typically <1 in 100,000).[9][10][11] For most mutagenic impurities, this value is set at 1.5 µ g/day for chronic exposure.[9][10]
Determining whether an impurity like this compound must be controlled to this level is a critical step in drug development. This guide compares the necessary assays to make that determination.
A Tiered Approach to Assessment: From Prediction to Confirmation
The ICH M7 guideline advocates for a stepwise evaluation.[5][12] The process begins with computational predictions and, if necessary, proceeds to experimental testing. This approach prioritizes resources by using cost-effective in silico methods to screen impurities first, reserving more intensive laboratory assays for cases where a potential risk is identified or cannot be ruled out.[13]
Caption: ICH M7 workflow for impurity genotoxicity assessment.
Comparative Analysis of Assessment Methodologies
Stage 1: In Silico Computational Assessment
The initial step involves using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models to predict the bacterial mutagenicity of this compound.[14] This computational approach is rapid, cost-effective, and requires no physical test material.[13] ICH M7 mandates a comparative analysis using two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[13][14]
-
Expert Rule-Based Systems (e.g., Derek Nexus): These models contain a knowledge base of structural alerts—molecular substructures known to be associated with mutagenicity. The system analyzes the impurity for these alerts to make a prediction.
-
Statistical-Based Systems (e.g., VEGA, Leadscope): These models are built from large datasets of experimental results. They compare the query chemical to those in the database to predict its activity based on statistical correlations.[15][16]
Causality: The rationale for using two different systems is to leverage their distinct strengths. Rule-based systems provide mechanistic insights based on known toxicophores, while statistical systems offer robust predictions based on data from structurally similar compounds. A consensus between both models provides greater confidence in the prediction.[17]
Data Summary (Hypothetical): this compound
| (Q)SAR Methodology | Prediction Result | Basis for Prediction | Confidence |
| Expert Rule-Based | POSITIVE | Contains a potential aromatic amine structural alert, a class known for mutagenic potential. | High |
| Statistical-Based | EQUIVOCAL | The model's training set lacks sufficient close structural analogues to make a high-confidence prediction. | Low |
Based on this hypothetical outcome, the positive prediction from the rule-based system necessitates moving to experimental testing.
Stage 2, Assay 1: Bacterial Reverse Mutation (Ames) Test
The Ames test is the gold-standard in vitro assay for identifying compounds that cause gene mutations.[18][19] Its central role is explicitly referenced in the ICH M7 guideline as the primary determinant of mutagenic potential for this class of impurity.[7][20]
Principle of Comparison: The Ames test serves as the experimental arbiter of the in silico prediction. It directly measures the biological activity of interest—the ability to induce point mutations in bacteria—providing a definitive answer where computational models were merely predictive.[18][21]
Experimental Protocol:
-
Strain Selection: Utilize multiple amino acid-requiring strains of Salmonella typhimurium and Escherichia coli (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).[22][23]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (rat liver S9 fraction). This is critical because some chemicals, like aromatic amines, only become mutagenic after being metabolized.[22]
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.[19]
-
Scoring: Count the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own amino acids) and compare it to a negative (solvent) control. A significant, dose-dependent increase in revertant colonies indicates a positive result.[21]
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Data Summary (Hypothetical): Ames Test for this compound
| Tester Strain | Metabolic Activation (S9) | Result (vs. Control) | Interpretation |
| TA98 | - | Negative | No frameshift mutation |
| TA98 | + | Positive (3.5x increase) | Metabolites induce frameshift mutations |
| TA100 | - | Negative | No base-pair substitution |
| TA100 | + | Negative | No base-pair substitution by metabolites |
| TA1535 | + | Negative | No base-pair substitution by metabolites |
| TA1537 | + | Negative | No frameshift mutation by metabolites |
This hypothetical positive result in strain TA98 with metabolic activation would classify this compound as a bacterial mutagen.
Stage 2, Assay 2: In Vitro Micronucleus Assay (A Follow-up Test)
While a positive Ames test is often sufficient to classify an impurity as mutagenic under ICH M7, an in vitro micronucleus assay may be conducted to understand the scope of genotoxic damage. This assay detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity), which are different mechanisms from the point mutations detected by the Ames test.[24][25][26]
Principle of Comparison: This assay does not override a positive Ames result for classification purposes under ICH M7. Instead, it provides a more comprehensive hazard profile. It compares the type of damage, moving from gene-level mutations to chromosome-level aberrations. A positive result here would indicate the compound is a broader-spectrum genotoxin.
Experimental Protocol:
-
Cell Line Selection: Use a mammalian cell line such as human peripheral blood lymphocytes (HPBLs) or Chinese Hamster Ovary (CHO) cells.[25]
-
Cytotoxicity Range-Finding: First, determine the concentration range of this compound that is not overly toxic to the cells, ensuring that observed effects are due to genotoxicity, not cell death.
-
Exposure: Treat the cells with the test article across a suitable concentration range, with and without S9 metabolic activation.
-
Cytokinesis Block: Add Cytochalasin B to the culture. This agent inhibits cell division (cytokinesis) after the nucleus has divided, resulting in binucleated cells. This ensures that only cells that have undergone one round of division are scored.[27][28]
-
Scoring: Stain the cells and score the frequency of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) in 2000 binucleated cells per concentration.[28]
Data Summary (Hypothetical): In Vitro Micronucleus Test for this compound
| Concentration (µg/mL) | Metabolic Activation (S9) | % Binucleated Cells with Micronuclei | Fold Increase vs. Control | Interpretation |
| 0 (Control) | + | 1.2% | 1.0x | Baseline |
| 10 | + | 1.4% | 1.2x | Negative |
| 25 | + | 1.5% | 1.3x | Negative |
| 50 | + | 1.3% | 1.1x | Negative |
This hypothetical negative result, when compared with the positive Ames test, suggests that this compound is specifically a bacterial mutagen (inducing point mutations) but not a clastogen or aneugen (causing chromosomal damage) under these test conditions.
Integrated Assessment and Final Classification
-
In Silico: A structural alert for an aromatic amine raised the initial concern.
-
Ames Test: The positive result in TA98 with metabolic activation confirmed that a metabolite of this compound is a bacterial mutagen. This is the decisive result for classification under ICH M7.[7]
-
Micronucleus Test: The negative result provided additional mechanistic information, indicating a lack of clastogenic activity.
References
-
Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models Source: PubMed URL: [Link]
-
Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]
-
Title: Final ICH M7 Guideline on Genotoxic Impurities published Source: ECA Academy URL: [Link]
-
Title: In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human Source: SciSpace URL: [Link]
-
Title: International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites Source: PubMed URL: [Link]
-
Title: Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells Source: MDPI URL: [Link]
-
Title: The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals Source: SOFW Journal URL: [Link]
-
Title: In Silico Approaches in Predictive Genetic Toxicology Source: PubMed URL: [Link]
-
Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: NCI Hub URL: [Link]
-
Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Online Microbiology Notes URL: [Link]
-
Title: The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1 Source: ResearchGate URL: [Link]
-
Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bacterial Reverse Mutation Test: Ames Test Source: PubMed URL: [Link]
-
Title: M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: The bacterial reverse mutation test Source: RE-Place URL: [Link]
-
Title: In Silico Prediction of Chemically Induced Mutagenicity: How to Use QSAR Models and Interpret Their Results Source: ResearchGate URL: [Link]
-
Title: FDA guidance on M7(R2) Assessment and control of DNA-Reactive (Mutagenic) Impurities in Pharmaceuticals Source: Veeprho URL: [Link]
-
Title: In Silico Toxicity Assessments - (Q)SAR Source: Exponent URL: [Link]
-
Title: OECD 471: Bacterial Reverse Mutation Test (Ames Assay) Source: Nucro-Technics URL: [Link]
-
Title: In silico prediction of chemical genotoxicity using machine learning methods and structural alerts Source: National Institutes of Health (NIH) URL: [Link]
-
Title: in Silico Models Source: VEGA HUB URL: [Link]
-
Title: The cliff-edge of toxicological concern: highlighting the potential issues of an over-reliance on “less-than-lifetime” thresholds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ulipristal Acetate Source: PubChem URL: [Link]
-
Title: Ella (ulipristal acetate) tablet Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Ulipristal Acetate | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: Ulipristal Impurities and Related Compound Source: Veeprho URL: [Link]
Sources
- 1. Ulipristal Acetate | C30H37NO4 | CID 130904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. veeprho.com [veeprho.com]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 7. ecv.de [ecv.de]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. The cliff-edge of toxicological concern: highlighting the potential issues of an over-reliance on “less-than-lifetime” thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Silico Toxicity Assessments - (Q)SAR | Exponent [exponent.com]
- 14. In Silico Approaches in Predictive Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. in Silico Models – VEGA HUB [vegahub.eu]
- 17. researchgate.net [researchgate.net]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. The bacterial reverse mutation test | RE-Place [re-place.be]
- 22. enamine.net [enamine.net]
- 23. nucro-technics.com [nucro-technics.com]
- 24. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. scispace.com [scispace.com]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
A Comparative Analysis of the Receptor Binding Affinity of Ulipristal Acetate and Its Metabolites
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the receptor binding affinities of the selective progesterone receptor modulator (SPRM) ulipristal acetate and its primary metabolites. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive technical overview, supported by experimental data, to inform further investigation and therapeutic development.
Introduction: Ulipristal Acetate and its Metabolic Fate
Ulipristal acetate (also known as CDB-2914) is a synthetic steroid derived from 19-norprogesterone.[1] It functions as a selective progesterone receptor modulator, exhibiting both antagonist and partial agonist effects at the progesterone receptor (PR).[2] This dual activity underpins its clinical efficacy in emergency contraception and the management of uterine fibroids.[2]
The in vivo activity of ulipristal acetate is not solely attributable to the parent compound. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into a pharmacologically active mono-demethylated metabolite and a di-demethylated metabolite.[3] Understanding the receptor binding profile of these metabolites is crucial for a complete picture of ulipristal acetate's mechanism of action and potential off-target effects. This guide focuses on the comparative binding affinities of ulipristal acetate and its key metabolites for three critical steroid receptors: the progesterone receptor (PR), the glucocorticoid receptor (GR), and the androgen receptor (AR).
Comparative Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBAs) of ulipristal acetate and its mono-demethylated and di-demethylated metabolites for the progesterone and glucocorticoid receptors, as determined by in vitro competitive binding assays. The RBA is expressed relative to a standard high-affinity ligand for each receptor.
| Compound | Progesterone Receptor (PR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Androgen Receptor (AR) Affinity |
| Ulipristal Acetate | High | Moderate | Weak/Negligible[3] |
| Mono-demethylated Metabolite | High | Low | Not explicitly quantified |
| Di-demethylated Metabolite | Low | Low | Not explicitly quantified |
Data for PR and GR are based on the findings of Attardi et al. (2004), where the RBA of the parent compound is considered high.
Experimental Methodologies: Unveiling Receptor Affinity
The determination of receptor binding affinity is a cornerstone of pharmacological profiling. Competitive radioligand binding assays are the gold-standard for quantifying the interaction between a compound and its target receptor. The data presented in this guide are derived from such assays.
General Principles of Competitive Radioligand Binding Assays
These assays measure the ability of an unlabeled test compound (e.g., ulipristal acetate or its metabolites) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific receptor. The fundamental principle is that the higher the affinity of the test compound for the receptor, the lower the concentration required to displace the radiolabeled ligand.
The following diagram illustrates the workflow of a typical competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol Outline:
-
Receptor Preparation: A source of the target receptor is prepared. This can be in the form of cell lysates from tissues or cell lines that naturally express the receptor, or purified recombinant receptor protein.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR, or [³H]-dihydrotestosterone for AR) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the larger receptor-ligand complexes while allowing the smaller, unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of the test compound. This generates a sigmoidal competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways: The Consequence of Receptor Binding
The binding of ulipristal acetate and its metabolites to steroid receptors initiates a cascade of intracellular events that ultimately modulate gene expression. The following diagrams illustrate the generalized signaling pathways for the progesterone, glucocorticoid, and androgen receptors.
Progesterone Receptor (PR) Signaling
Ulipristal acetate's primary mechanism of action is through the modulation of the progesterone receptor signaling pathway.
Caption: Progesterone Receptor (PR) signaling pathway modulation by Ulipristal Acetate.
In its inactive state, the PR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[4] Binding of a ligand, such as ulipristal acetate, induces a conformational change in the receptor, leading to the dissociation of HSPs.[4] The activated receptor then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
Glucocorticoid Receptor (GR) Signaling
Ulipristal acetate also interacts with the glucocorticoid receptor, albeit with lower affinity than for the PR.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
The GR signaling pathway shares many similarities with the PR pathway. The inactive GR is also located in the cytoplasm complexed with HSPs.[5] Ligand binding triggers its activation, dimerization, and translocation to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA to regulate gene expression.[5]
Androgen Receptor (AR) Signaling
While ulipristal acetate has weak to negligible affinity for the androgen receptor, understanding its signaling pathway is important for assessing potential off-target effects.
Caption: Androgen Receptor (AR) signaling pathway.
Similar to the other steroid receptors discussed, the androgen receptor is retained in the cytoplasm in an inactive state by HSPs.[6] Upon binding of an androgen, the receptor is activated, dimerizes, and translocates to the nucleus to bind to androgen response elements (AREs) and regulate the transcription of androgen-responsive genes.[6]
Conclusion
This comparative guide highlights the receptor binding profile of ulipristal acetate and its primary metabolites. The data clearly indicate that ulipristal acetate and its active mono-demethylated metabolite are potent binders of the progesterone receptor, which is consistent with its primary clinical applications. The affinity for the glucocorticoid receptor is notably lower, particularly for the metabolites, suggesting a degree of selectivity. The negligible affinity for the androgen receptor further underscores its targeted action. A thorough understanding of these binding affinities and the underlying experimental methodologies is essential for the continued development and refinement of selective receptor modulators in reproductive health and beyond.
References
-
Attardi, B. J., Burgenson, J., Hild, S. A., & Reel, J. R. (2004). In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone. The Journal of Steroid Biochemistry and Molecular Biology, 88(3), 277–288. [Link]
- Boonyaratanakornkit, V., McGowan, E., Sherman, L., Mancini, M. A., Cheskis, B. J., & Edwards, D. P. (2007). The role of extranuclear signaling pathways in the diverse actions of progesterone and its receptor. Frontiers in bioscience : a journal and virtual library, 12, 3733–3751.
- Cain, D. W., & Cidlowski, J. A. (2017). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Annual review of physiology, 79, 545–571.
- Fagart, J., Belin, V., El-Amrani, F., Lacau, E., Loosfelt, H., & Lombès, M. (2014). Molecular determinants of the recognition of ulipristal acetate by oxo-steroid receptors. The Journal of steroid biochemistry and molecular biology, 144 Pt B, 397–406.
- Gattu, S., Yang, J., & Wang, Q. (2020). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. The Journal of clinical endocrinology and metabolism, 105(3), dgz139.
- Gemzell-Danielsson, K., & Meng, C. X. (2010). Ulipristal acetate (ella): a new emergency contraceptive. Women's health (London, England), 6(5), 629–635.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ulipristal acetate. Retrieved January 12, 2026, from [Link]
- Jadav, S. P., Parmar, D. M., & Parmar, M. R. (2012). Ulipristal acetate, a progesterone receptor modulator for emergency contraception. Journal of pharmacology & pharmacotherapeutics, 3(2), 109–111.
- Lonergan, P. E., & Tindall, D. J. (2011). Androgen receptor signaling in prostate cancer development and progression. The Journal of steroid biochemistry and molecular biology, 125(1-2), 61–68.
-
MedlinePlus. (2017, September 15). Ulipristal. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130904, Ulipristal acetate. Retrieved January 12, 2026, from [Link].
- Rosano, C., & Cameron, S. (2013). Ulipristal acetate. Expert opinion on pharmacotherapy, 14(18), 2533–2541.
-
RxList. (2022, June 29). Ella. Retrieved January 12, 2026, from [Link]
-
ScienceDirect. (n.d.). Ulipristal Acetate. Retrieved January 12, 2026, from [Link]
-
The Journal of Steroid Biochemistry and Molecular Biology. (n.d.). Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (2010). ella (ulipristal acetate) tablet for oral use. Highlights of Prescribing Information. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023, December 22). Ulipristal acetate. Retrieved January 12, 2026, from [Link]
- Whitaker, A. K., & Gilliam, M. L. (2011). Ulipristal acetate for emergency contraception. Clinical obstetrics and gynecology, 54(3), 488–493.
- Williams, K. C., & Adater, J. A. (2020). The Androgen Receptor Signaling Pathway. In StatPearls.
Sources
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular determinants of the recognition of ulipristal acetate by oxo-steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioassay Methodologies for the Functional Validation of N,N-Didesmethyl Ulipristal
A Senior Application Scientist's Guide to Ensuring Bioassay Robustness and Reliability in Drug Development
In the landscape of selective progesterone receptor modulators (SPRMs), Ulipristal Acetate (UPA) has emerged as a critical component in emergency contraception and the management of uterine fibroids.[1][2] Its primary mechanism of action involves the modulation of the progesterone receptor (PR), leading to the inhibition or delay of ovulation and alterations in the endometrium.[1][3] N,N-Didesmethyl Ulipristal is a metabolite of UPA, and characterizing its functional activity is paramount for a comprehensive understanding of UPA's overall pharmacological profile. This guide provides an in-depth comparison of two robust bioassay methodologies for validating the functional activity of this compound, offering researchers the insights needed to select and implement the most appropriate assay for their drug development programs.
The validation of a bioassay is a critical regulatory requirement, ensuring that the method is suitable for its intended purpose.[4][5] Guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process, emphasizing parameters such as accuracy, precision, specificity, linearity, and range.[6][7][8] This guide will explore the validation of two distinct bioassays for this compound through the lens of these regulatory expectations.
The Molecular Target: Progesterone Receptor Signaling
This compound, like its parent compound, exerts its effects by binding to the progesterone receptor, a member of the nuclear receptor superfamily.[9][10] In its inactive state, the PR resides in the cytoplasm. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, modulating their transcription.[11] This signaling cascade forms the basis for the bioassays discussed herein.
Caption: Progesterone Receptor Signaling Pathway.
Methodology 1: Progesterone Receptor-Responsive Reporter Gene Assay
Reporter gene assays are a widely used and highly effective method for quantifying the activity of nuclear receptors.[12][13] This assay format utilizes a plasmid containing a reporter gene (e.g., luciferase or a fluorescent protein) under the control of a promoter with multiple PREs.[14][15][16] When a PR agonist binds to the receptor, the activated PR-ligand complex binds to the PREs and drives the expression of the reporter gene, producing a measurable signal that is proportional to the functional activity of the compound.
Experimental Workflow: Reporter Gene Assay
Caption: Reporter Gene Assay Workflow.
Detailed Protocol: Reporter Gene Assay
-
Cell Culture: Culture T47D cells, a human breast cancer cell line known to express high levels of progesterone receptor, in appropriate media.[17][18][19]
-
Cell Seeding: Seed T47D cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with a progesterone receptor-responsive reporter plasmid (e.g., pGL4.35[luc2P/9XPRE/Hygro] Vector) using a suitable transfection reagent. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) can be performed to normalize for transfection efficiency.[14]
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., progesterone) and a negative control (vehicle).
-
Incubation: Incubate the plates for an additional 24-48 hours to allow for reporter gene expression.
-
Lysis and Signal Detection: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase) according to the manufacturer's instructions. If a dual-reporter system is used, measure both signals.
-
Data Analysis: Normalize the experimental reporter signal to the control reporter signal. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Methodology 2: Quantitative PCR (qPCR) of Progesterone-Responsive Genes
An alternative and more direct approach to assessing functional activity is to measure the expression of endogenous progesterone-responsive genes. This method avoids the potential artifacts of plasmid overexpression and provides a more physiologically relevant readout of PR activation.[20] Genes such as FKBP5 and WNT4 are well-characterized targets of progesterone receptor signaling.[11]
Experimental Workflow: qPCR Assay
Caption: qPCR Assay Workflow.
Detailed Protocol: qPCR Assay
-
Cell Culture and Seeding: Culture and seed T47D cells in 6-well plates.
-
Treatment: Once the cells reach 80-90% confluency, treat them with serial dilutions of this compound. Include positive and negative controls.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for target gene induction.
-
RNA Isolation: Isolate total RNA from the cells using a suitable RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the target gene (e.g., FKBP5 or PGR) and a housekeeping gene (e.g., GAPDH or B2M) for normalization.[21][22]
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. Plot the fold change in expression against the logarithm of the this compound concentration and determine the EC50 value.
Comparative Validation Data
To provide a clear comparison of the two methodologies, the following tables summarize hypothetical validation data based on established regulatory guidelines.[4]
Table 1: Specificity
| Parameter | Reporter Gene Assay | qPCR Assay |
| Response to Progesterone | Strong induction | Strong induction of target genes |
| Response to Estrogen | No significant induction | No significant induction of PR target genes |
| Response in PR-negative cells | No induction | No induction of target genes |
Table 2: Linearity and Range
| Parameter | Reporter Gene Assay | qPCR Assay |
| Concentration Range | 0.01 nM - 100 nM | 0.1 nM - 1000 nM |
| R² of Dose-Response Curve | > 0.99 | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 nM | 1 nM |
| Upper Limit of Quantification (ULOQ) | 50 nM | 500 nM |
Table 3: Accuracy and Precision
| QC Level | Reporter Gene Assay (% Recovery, %RSD) | qPCR Assay (% Recovery, %RSD) |
| Low QC (3x LLOQ) | 95-105%, <15% | 90-110%, <20% |
| Mid QC | 98-102%, <10% | 95-105%, <15% |
| High QC (0.8x ULOQ) | 97-103%, <10% | 92-108%, <15% |
Discussion and Recommendations
Both the reporter gene assay and the qPCR assay are suitable for validating the functional activity of this compound, each with its own advantages and considerations.
The reporter gene assay offers high throughput and a straightforward, sensitive readout.[12][13] It is an excellent choice for initial screening and potency determination. However, it relies on an artificial reporter system, which may not fully recapitulate the complex regulation of endogenous gene expression.
The qPCR assay , on the other hand, provides a more physiologically relevant measure of functional activity by assessing the expression of native target genes.[20] While generally less high-throughput than the reporter assay, it offers a more direct confirmation of the compound's effect on the cellular machinery.
For a comprehensive validation package, a tiered approach is recommended. The reporter gene assay can be employed for initial characterization and routine testing due to its efficiency. The qPCR assay can then be used as a confirmatory method to validate key findings and provide a more in-depth understanding of the compound's mechanism of action.
Ultimately, the choice of bioassay will depend on the specific needs of the research program, including throughput requirements, the desired level of physiological relevance, and available resources. By carefully considering the principles and validation data presented in this guide, researchers can confidently select and implement a robust and reliable bioassay for the functional characterization of this compound and other selective progesterone receptor modulators.
References
- Bouchard, P., Chabbert-Buffet, N., & Fauser, B. (2011). Selective progesterone receptor modulators in reproductive medicine: pharmacology, clinical efficacy and safety. Fertility and Sterility.
-
Chen, T., & Du, G. (2023). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology.[12][13]
-
E. Morgan, PharmD. (2011). Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. P & T : a peer-reviewed journal for formulary management.[1]
-
Rosato, E., & Farris, M. (2015). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Frontiers in Pharmacology.[3]
- European Union Big Open (EUbOPEN). (2021).
- Promega Corporation. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
- Synapse. (2024).
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[6]
- Wikipedia. (n.d.).
-
ResearchGate. (n.d.). Reporter gene assay formats. A) A response element upstream of the...[16]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[7]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.[8]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[4]
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ResolveMass Laboratories Inc. (2025).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[23]
- The Center for Biosimilars. (2018).
-
Sartorius, K. K., et al. (1999). New T47D Breast Cancer Cell Lines for the Independent Study of Progesterone B- and A-Receptors. Cancer Research.[17]
-
Nardulli, A. M., & Katzenellenbogen, B. S. (1988). Progesterone Receptor Regulation in T47D Human Breast Cancer Cells. Endocrinology.[18]
-
Nardulli, A. M., & Katzenellenbogen, B. S. (1988). Progesterone Receptor Regulation in T47D Human Breast Cancer Cells: Analysis by Density Labeling of Progesterone Receptor Synthesis and Degradation and Their Modulation by Progestin. Molecular Endocrinology.[19]
-
Reddel, R. R., et al. (1990). Characterization of a receptor-negative, hormone-nonresponsive clone derived from a T47D human breast cancer cell line kept under estrogen-free conditions. Cancer Research.[24]
- U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019.
-
ResearchGate. (n.d.). Progesterone receptor is down-regulated in breast cancer cell lines in...[25]
-
Daniel, A. R., et al. (2015). Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes. Steroids.[20]
-
ResearchGate. (n.d.). RT‐QPCR analysis of progesterone receptor (PGR) as well as PR‐target...[26]
-
ResearchGate. (2020). Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix.[21]
-
OriGene Technologies Inc. (n.d.). Progesterone Receptor (PGR) Human qPCR Primer Pair (NM_000926).[22]
-
van der Wijst, M. G. P., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Molecular and Cellular Endocrinology.[11]
- Al-Sattam, F. A., et al. (2015). Novel Assay for Detection of Progesterone Receptor-Interacting Endocrine Disruptors. Environmental Science & Technology.
- SRIRAMCHEM. (n.d.). This compound.
- Assay Genie. (n.d.). Progesterone Receptor Transcription Factor Activity Assay (TFAB00154).
- MedChemExpress. (n.d.). N-Desmethyl ulipristal acetate-d3 ((11β)-11-[4-(Methylamino)phenyl].
- Goyal, K. D. (2011). Ulipristal acetate, a progesterone receptor modulator for emergency contraception. Journal of Mid-life Health.
- United States Biological. (n.d.).
-
Donnez, J., et al. (2019). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. The Journal of Clinical Endocrinology & Metabolism.[2]
-
MedChemExpress. (n.d.). Progesterone Receptor | Agonists Antagonists.[10]
- Semantic Scholar. (n.d.). Selective progesterone receptor modulators in reproductive medicine: pharmacology, clinical efficacy and safety.
-
Ohara, N., et al. (2019). The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. The Journal of Clinical Endocrinology & Metabolism.[27]
Sources
- 1. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 13. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. origene.com [origene.com]
- 23. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 24. Characterization of a receptor-negative, hormone-nonresponsive clone derived from a T47D human breast cancer cell line kept under estrogen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N,N-Didesmethyl Ulipristal: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of N,N-Didesmethyl Ulipristal, a metabolite of the selective progesterone receptor modulator, Ulipristal Acetate. As a compound frequently encountered in metabolic studies and pharmaceutical research, understanding its appropriate disposal is critical for ensuring a safe and compliant laboratory environment.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe handling and disposal based on established principles of chemical waste management.
I. Core Principles of Chemical Waste Disposal
Before delving into specific protocols, it is crucial to understand the foundational principles that govern the disposal of laboratory waste:
-
Waste Minimization: The first step in any waste management plan is to minimize the generation of waste. This can be achieved through careful planning of experiments, using the smallest feasible quantities of materials, and avoiding the preparation of excessive stock solutions.
-
Segregation: Not all chemical waste is created equal. Proper segregation of waste streams is essential to prevent dangerous reactions and to ensure that each type of waste is disposed of in the most appropriate and cost-effective manner.
-
Containerization and Labeling: All waste must be stored in appropriate, compatible containers that are in good condition.[3] Containers must be clearly and accurately labeled with their contents to ensure safe handling and disposal.[4]
-
Regulatory Compliance: All waste disposal activities must comply with local, state, and federal regulations. In the United States, the EPA provides comprehensive guidelines for the management of hazardous waste.[5][6]
II. Hazard Assessment of this compound
Based on the available data for N-Desmethyl Ulipristal Acetate, the following hazards should be assumed for this compound until more specific information becomes available:
-
Harmful if swallowed.[2]
-
Harmful in contact with skin.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
Harmful if inhaled.[2]
Given these potential hazards, this compound must be treated as a hazardous chemical waste.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
Step 1: Segregation and Collection
-
Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers) in a designated, clearly labeled hazardous waste container. This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, reaction mixtures) in a separate, designated hazardous waste container. The container should be leak-proof and made of a compatible material. Do not mix with other incompatible waste streams.[4]
Step 2: Container Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or laboratory
Step 3: Storage
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
-
Keep waste containers closed at all times, except when adding waste.[3][8]
Step 4: Disposal
-
DO NOT dispose of this compound down the drain. The EPA has prohibited the sewering of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[9][10][11] This practice can lead to the contamination of waterways and have adverse effects on aquatic life.[12]
-
DO NOT dispose of this compound in the regular trash.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal for pharmaceutical waste is incineration in a permitted hazardous waste incinerator.[5][13] This method ensures the complete destruction of the chemical.
IV. Spill and Emergency Procedures
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of airborne dust or aerosols, a respirator may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit). Place the contaminated absorbent material into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
V. Data Summary and Visualization
To aid in the decision-making process for the disposal of this compound, the following table summarizes the key disposal options and their associated considerations.
| Disposal Method | Suitability for this compound | Rationale |
| Incineration | Highly Recommended | Ensures complete destruction of the compound, minimizing environmental impact. Aligns with EPA recommendations for pharmaceutical waste.[5] |
| Landfill | Not Recommended | Inappropriate for hazardous chemical waste. Poses a risk of environmental contamination. |
| Sewer/Drain Disposal | Strictly Prohibited | Violates EPA regulations and can lead to water pollution.[10] |
| Regular Trash | Strictly Prohibited | Poses a risk to waste handlers and the environment. |
The logical workflow for the proper disposal of this compound can be visualized as follows:
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle. Retrieved from [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE). Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Material Safety Data Sheets N-Desmethyl Ulipristal Acetate. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
N-Desmethyl Ulipristal Acetate. (n.d.). PubChem. Retrieved from [Link]
-
Aren't pharmaceuticals with EDC properties the main cause of environmental impacts, rather than industrial chemicals from consumer products? (n.d.). CHEM Trust. Retrieved from [Link]
Sources
- 1. Buy this compound | 244206-52-8 [smolecule.com]
- 2. N-Desmethyl Ulipristal Acetate | C29H35NO4 | CID 15908064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. epa.gov [epa.gov]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. waste360.com [waste360.com]
- 10. epa.gov [epa.gov]
- 11. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 12. chemtrust.org [chemtrust.org]
- 13. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
